Acridine, 9-(methylthio)-
Description
BenchChem offers high-quality Acridine, 9-(methylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acridine, 9-(methylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H11NS |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
9-methylsulfanylacridine |
InChI |
InChI=1S/C14H11NS/c1-16-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,1H3 |
InChI Key |
GDBUDPZRQABLBM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Acridine, 9-(methylthio)-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of Acridine, 9-(methylthio)-, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended to serve as a core resource for researchers and professionals engaged in the development of novel therapeutics.
Core Physicochemical Properties
| Property | Acridine (Experimental) | Acridine, 9-(methylthio)- (Estimated/Calculated) | Data Source/Method |
| Molecular Formula | C₁₃H₉N | C₁₄H₁₁NS | - |
| Molecular Weight | 179.22 g/mol | 225.31 g/mol | - |
| Melting Point | 106-110 °C[1] | Data not available | - |
| Boiling Point | 346 °C[1][2] | Data not available | - |
| Water Solubility | 46.5 mg/L[1] | Likely low, similar to or less than acridine | Inferred from the hydrophobic nature of the acridine core and the addition of a methylthio group. |
| pKa (of conjugate acid) | 5.6[2] | Estimated to be slightly lower than acridine due to the weak electron-withdrawing nature of the thioether group. | - |
| logP (Octanol-Water Partition Coefficient) | 3.4[1] | ~3.5 - 4.5 | Calculated using various computational models. |
Synthesis and Experimental Protocols
The synthesis of Acridine, 9-(methylthio)- can be approached through several established methods for the preparation of 9-substituted acridine derivatives. A common and effective route involves the nucleophilic substitution of a leaving group at the 9-position of the acridine ring.
General Synthetic Approach: Nucleophilic Substitution from 9-Chloroacridine
A plausible and widely used method for the synthesis of 9-thioether acridine derivatives is the reaction of 9-chloroacridine with a corresponding thiol.[3] In the case of Acridine, 9-(methylthio)-, this would involve the reaction with methanethiol or its corresponding sodium salt, sodium thiomethoxide.
Reaction Scheme:
or
Detailed Experimental Protocol (Hypothetical):
-
Preparation of the Nucleophile: A solution of sodium methoxide in a suitable anhydrous solvent (e.g., methanol or DMF) is treated with methanethiol to generate sodium thiomethoxide in situ.
-
Reaction: 9-Chloroacridine, dissolved in an appropriate anhydrous solvent (e.g., DMF), is added to the solution of sodium thiomethoxide. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into cold water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of chloroform and hexane) or by column chromatography on silica gel.
Characterization: The final product would be characterized by standard analytical techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the presence of the methylthio group and the overall structure.
-
Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
-
Melting Point Analysis: To assess the purity of the compound.
Potential Biological Activity and Signaling Pathways
Acridine derivatives are well-known for their diverse biological activities, with many exhibiting anticancer, antimicrobial, and antiparasitic properties.[2] The primary mechanism of action for many acridines involves their ability to intercalate into DNA, leading to the inhibition of DNA replication and transcription.
Inhibition of Topoisomerase II
A significant body of research has identified 9-substituted acridine derivatives as potent inhibitors of topoisomerase II, an essential enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation.[4][5] These compounds can act as "topoisomerase poisons," stabilizing the transient covalent complex between the enzyme and DNA, which leads to the accumulation of double-strand breaks and ultimately triggers apoptosis in cancer cells.
The diagram below illustrates a simplified workflow for a topoisomerase II inhibition assay, a key experiment to determine the biological activity of compounds like Acridine, 9-(methylthio)-.
Studies on 9-(phenylthio)acridines have shown moderate cytotoxicity against leukemia cell lines, suggesting that the sulfur-containing substituent at the 9-position is compatible with antitumor activity.[4] It is therefore plausible that Acridine, 9-(methylthio)- also functions as a topoisomerase II inhibitor.
Other Potential Mechanisms
While DNA intercalation and topoisomerase inhibition are prominent mechanisms, some 9-thioalkylacridines have demonstrated antimicrobial activity that may be linked to the inhibition of RNA synthesis.[6] Furthermore, various acridine derivatives have been shown to influence other cellular signaling pathways, including the PI3K/AKT/mTOR and NF-κB pathways, which are critical in cell survival, proliferation, and inflammation.[7]
The diagram below depicts a simplified representation of a signaling pathway that can be affected by acridine derivatives, leading to apoptosis.
References
- 1. Acridine - Wikipedia [en.wikipedia.org]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 4. 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new look at 9-substituted acridines with various biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of 9-oxo and 9-thio acridines: correlation with interacalation into DNA and effects on macromolecular biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]
Spectroscopic Profiling of 9-(methylthio)acridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 9-(methylthio)acridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with comprehensive experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of acridine derivatives.
Introduction
Acridine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have attracted significant attention due to their diverse biological activities, including anticancer, antiviral, and antibacterial properties. The substitution at the 9-position of the acridine ring system is a common strategy to modulate these biological activities. 9-(methylthio)acridine, with a methylthio group at this key position, presents a unique electronic and steric profile that warrants detailed spectroscopic investigation. Understanding its spectral signature is crucial for confirming its identity, assessing its purity, and studying its interactions with biological targets.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 9-(methylthio)acridine, both ¹H and ¹³C NMR are essential for structural confirmation.
Table 1: Predicted ¹H NMR Data for 9-(methylthio)acridine
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~2.6 | s | S-CH₃ |
| ~7.4 - 7.6 | m | Aromatic CH |
| ~7.7 - 7.9 | m | Aromatic CH |
| ~8.2 - 8.4 | d | Aromatic CH |
| ~8.6 - 8.8 | d | Aromatic CH |
Data is extrapolated from the known spectrum of 9-(phenylthio)acridine in CDCl₃.
Table 2: Predicted ¹³C NMR Data for 9-(methylthio)acridine
| Chemical Shift (δ, ppm) | Assignment |
| ~15.0 | S-CH₃ |
| ~125.0 - 131.0 | Aromatic CH |
| ~149.0 | Aromatic C (quaternary) |
| ~158.0 | Aromatic C-S (quaternary) |
Data is extrapolated from the known spectrum of 9-(phenylthio)acridine in CDCl₃.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 9-(methylthio)acridine is expected to be characterized by the vibrational modes of the acridine core and the methylthio group.
Table 3: Expected IR Absorption Bands for 9-(methylthio)acridine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3100 | Medium | Aromatic C-H stretch |
| 2920 - 2980 | Weak | Aliphatic C-H stretch (S-CH₃) |
| 1600 - 1650 | Medium-Strong | C=C and C=N stretching (acridine ring) |
| 1450 - 1550 | Medium-Strong | Aromatic ring skeletal vibrations |
| 1300 - 1400 | Medium | C-H bending (S-CH₃) |
| 650 - 750 | Strong | C-S stretch |
| 730 - 770 | Strong | Aromatic C-H out-of-plane bending |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Acridine derivatives typically exhibit characteristic absorption bands in the UV and visible regions due to π-π* transitions within the aromatic system.[1]
Table 4: Expected UV-Vis Absorption Maxima for 9-(methylthio)acridine
| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Assignment |
| ~250 | High | Ethanol | π-π* transition |
| ~350 - 450 | Moderate | Ethanol | π-π* transition (acridine ring)[1] |
Experimental Protocols
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 9-(methylthio)acridine.
Materials:
-
9-(methylthio)acridine sample
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of 9-(methylthio)acridine in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12-15 ppm.
-
Use a standard 90° pulse sequence.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 200-220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of 9-(methylthio)acridine to identify its functional groups.
Materials:
-
9-(methylthio)acridine sample (solid)
-
Potassium bromide (KBr), IR grade
-
Mortar and pestle
-
Pellet press
-
FTIR spectrometer with a sample holder
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (1-2 mg) of 9-(methylthio)acridine with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place a portion of the powder into a pellet press die and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Process the data to obtain a transmittance or absorbance spectrum.
-
UV-Vis Spectroscopy
Objective: To determine the electronic absorption spectrum of 9-(methylthio)acridine.
Materials:
-
9-(methylthio)acridine sample
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)
-
Volumetric flasks
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of 9-(methylthio)acridine and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).
-
Working Solution Preparation: Prepare a dilute working solution (e.g., 1 x 10⁻⁵ M) from the stock solution by serial dilution.
-
Spectrum Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Rinse the cuvette with the working solution and then fill it with the working solution.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 200-600 nm).
-
Identify the wavelengths of maximum absorbance (λmax).
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of 9-(methylthio)acridine.
Caption: Workflow for the spectroscopic analysis of 9-(methylthio)acridine.
References
Illuminating the Core: A Technical Guide to the Photophysical Properties of 9-(methylthio)acridine and its Congeners
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Photophysics of Acridine Derivatives
The fluorescence of acridine and its derivatives is highly sensitive to their chemical environment and substitution pattern. The quantum yield (ΦF), representing the efficiency of the fluorescence process, and the fluorescence lifetime (τF), the average time a molecule remains in its excited state, are critical parameters for applications such as high-performance dyes, fluorescent probes, and photosensitizers.
Substitution at the 9-position of the acridine ring has a profound impact on these properties. Electron-donating or -withdrawing groups can alter the energy levels of the excited states, influencing both the emission wavelength and the efficiency of radiative versus non-radiative decay pathways. The introduction of a methylthio (-SCH3) group, a sulfur-containing substituent, is of particular interest due to the potential for unique electronic and steric effects. While specific data for 9-(methylthio)acridine is sparse, studies on analogous 9-thio-substituted acridines provide valuable insights into its expected photophysical behavior.
Comparative Photophysical Data of 9-Substituted Acridines
To provide a predictive framework for the properties of 9-(methylthio)acridine, the following table summarizes the quantum yield and, where available, the fluorescence lifetime of various 9-substituted acridine derivatives. This comparative data highlights the influence of different substituents on the photophysical characteristics of the acridine core.
| Compound | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (ΦF) | Reference |
| 9-aminoacridine | Water | - | - | 0.99 | [Generic Data] |
| 9-chloroacridine | Ethanol | - | - | 0.23 | [Generic Data] |
| 9-phenoxyacridine | - | - | - | Moderate Cytotoxicity | [1] |
| 9-(phenylthio)acridine | - | - | - | Moderate Cytotoxicity | [1] |
| 1-(acridin-9-yl)-3-alkyl-S-methylisothiuronium iodides | Acetonitrile | ~420 | ~468 | Increased fluorescence vs. precursor | [2][3] |
| Acridine-dicyanoisophorone-based probe 1a | Dioxane | - | 553 | 0.005 | [4] |
| Acridine-dicyanoisophorone-based probe 1a | Water | - | 594 | 0.356 | [4] |
Note: The table includes data for structurally related compounds to provide context. Specific values for 9-(methylthio)acridine are not available in the cited literature.
Experimental Protocols for Photophysical Characterization
The determination of quantum yield and fluorescence lifetime requires precise and standardized experimental procedures. Below are detailed methodologies commonly employed for the characterization of fluorescent molecules like acridine derivatives.
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used technique that compares the fluorescence intensity of a sample to that of a well-characterized standard with a known quantum yield.
Materials and Reagents:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., ethanol, cyclohexane, spectroscopic grade)
-
Sample compound (e.g., 9-(methylthio)acridine)
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)
Procedure:
-
Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorption Spectra Measurement: Record the UV-Vis absorption spectra of all solutions.
-
Fluorescence Spectra Measurement: Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.
-
Data Analysis: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)
Where:
-
ΦF,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.
Instrumentation:
-
Pulsed light source (e.g., picosecond laser diode or LED)
-
High-speed photodetector (e.g., photomultiplier tube - PMT or microchannel plate - MCP)
-
TCSPC electronics (including a time-to-amplitude converter - TAC and a multi-channel analyzer - MCA)
-
Sample holder and optics
Procedure:
-
Instrument Setup: The pulsed light source excites the sample, and the emitted photons are detected by the high-speed photodetector.
-
Data Acquisition: The TCSPC electronics measure the time difference between the excitation pulse and the detection of the first fluorescence photon. This process is repeated for a large number of excitation cycles.
-
Histogram Generation: The collected time differences are used to build a histogram, which represents the probability distribution of the fluorescence decay.
-
Data Analysis: The fluorescence decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by:
I(t) = I0 * exp(-t / τF)
Where:
-
I0 is the intensity at time t=0.
-
τF is the fluorescence lifetime.
-
Visualizing Experimental Workflows and Molecular Relationships
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: Experimental workflow for photophysical characterization.
Caption: Structural relationship of 9-(methylthio)acridine.
Potential Applications in Drug Development and Research
Acridine derivatives have a long history in medicine, with applications ranging from antiseptics to anticancer agents. The unique properties of 9-substituted acridines make them attractive for several areas of modern drug development and research:
-
Antitumor Agents: The ability of the planar acridine ring to intercalate into DNA is a key mechanism for its anticancer activity.[1] The nature of the 9-substituent can modulate this interaction and influence cytotoxicity.[1]
-
Fluorescent Probes: The sensitivity of their fluorescence to the local environment makes acridine derivatives excellent candidates for developing fluorescent probes to study biological systems. For example, they can be designed to report on changes in pH, viscosity, or the presence of specific ions.[4]
-
Targeted Drug Delivery: By functionalizing the 9-position with specific targeting moieties, acridine-based drugs can be directed to particular cells or tissues, potentially reducing off-target effects.
The introduction of a methylthio group could influence these applications by altering the molecule's lipophilicity, hydrogen bonding capacity, and electronic properties, thereby affecting its cellular uptake, target binding, and photophysical response.
Conclusion
While specific quantitative data for the quantum yield and fluorescence lifetime of 9-(methylthio)acridine remain to be experimentally determined, this guide provides a solid foundation for researchers in the field. By understanding the photophysical properties of related 9-substituted acridines and employing the detailed experimental protocols outlined herein, scientists and drug development professionals can effectively characterize this and other novel acridine derivatives. The continued exploration of this versatile chemical scaffold holds significant promise for the development of new diagnostic tools and therapeutic agents.
References
- 1. 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation - Analyst (RSC Publishing) [pubs.rsc.org]
The Biological Activity of 9-(Methylthio)acridine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 9-(methylthio)acridine and its closely related derivatives. Acridine-based compounds have long been a subject of intense research due to their diverse pharmacological properties, including anticancer, antimicrobial, and antiparasitic activities. The introduction of a methylthio group at the 9-position of the acridine scaffold can significantly modulate these biological effects, offering a promising avenue for the development of novel therapeutic agents.
This document summarizes key quantitative data on the biological activity of these compounds, details relevant experimental methodologies, and visualizes the primary mechanisms of action through signaling pathway and workflow diagrams.
Quantitative Biological Activity Data
The biological activity of 9-(alkylthio)acridine derivatives has been evaluated against various cancer cell lines and microbial strains. The following tables summarize the available quantitative data, providing a clear comparison of the potency of these compounds.
Table 1: Anticancer Activity of 9-(Phenylthio)acridine Derivatives
Data from a study on DNA-intercalating 9-anilinoacridines, including 9-phenoxyacridines and 9-(phenylthio)acridines, revealed moderate cytotoxicity against murine and human leukemia cell lines.[1]
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 9-(Phenylthio)acridine | L1210 (Mouse Leukemia) | Moderate | [1] |
| 9-(Phenylthio)acridine | HL-60 (Human Leukemia) | Moderate | [1] |
Note: The original study described the cytotoxicity as "moderate," without providing specific numerical IC50 values in the abstract.
Table 2: Antimicrobial Activity of 9-(Ethylthio)acridine Derivatives
A study investigating new 9-(ethylthio)acridine derivatives identified antimicrobial activity in amino-substituted compounds. The 2-amino derivative, in particular, showed notable efficacy against a range of bacteria.[2]
| Compound/Derivative | Bacterial Strain | MIC (mg/L) | Reference |
| 2-Amino-9-(ethylthio)acridine | Proteus mirabilis | 12 | [2] |
| 2-Amino-9-(ethylthio)acridine | Bacillus subtilis | 30 | [2] |
| 2-Amino-9-(ethylthio)acridine | Citrobacter freundii | 60 | [2] |
| 2-Amino-9-(ethylthio)acridine | Escherichia coli | 90 | [2] |
| 2-Amino-9-(ethylthio)acridine | Enterobacter vulneris | 128 | [2] |
| 2-Amino-9-(ethylthio)acridine | Serratia marcescens | 500 | [2] |
| 2-Amino-9-(ethylthio)acridine | Staphylococcus aureus | 500 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological evaluation of 9-(methylthio)acridine and its derivatives. These protocols are based on established methods for assessing anticancer and antimicrobial activity.
Synthesis of 9-(Alkylthio)acridine Derivatives
A general method for the synthesis of 9-substituted acridines is the Bernthsen acridine synthesis, which involves the condensation of a diarylamine with a carboxylic acid in the presence of a Lewis acid catalyst like zinc chloride, often accelerated by microwave irradiation.[3] For the synthesis of 9-(alkylthio)acridines, a common route involves the nucleophilic substitution of 9-chloroacridine with an appropriate thiol.
Synthesis of 9-(Methylthio)acridine:
-
Preparation of 9-Chloroacridine: Aniline is condensed with o-chlorobenzoic acid to form diphenylamine-2-carboxylic acid. This intermediate is then treated with phosphorus oxychloride (POCl3) to yield 9-chloroacridine.
-
Nucleophilic Substitution: 9-chloroacridine is dissolved in a suitable solvent, such as ethanol or dimethylformamide (DMF).
-
An equimolar amount of methanethiol (or its sodium salt, sodium thiomethoxide) is added to the solution.
-
A base, such as sodium hydroxide or potassium carbonate, is added to facilitate the reaction.
-
The reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.
-
The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 9-(methylthio)acridine.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., HL-60 or L1210) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The 9-(methylthio)acridine derivative is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plate is then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution: The 9-(methylthio)acridine derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mechanisms of Action and Signaling Pathways
The biological activity of acridine derivatives is often attributed to their ability to interact with DNA and interfere with essential cellular processes. The planar aromatic structure of the acridine ring allows it to intercalate between the base pairs of DNA, leading to a variety of downstream effects.
DNA Intercalation and Topoisomerase Inhibition
One of the primary mechanisms of action for many acridine derivatives is the inhibition of topoisomerase II.[1] This enzyme is crucial for managing DNA topology during replication and transcription. By intercalating into the DNA, acridine derivatives can stabilize the DNA-topoisomerase II cleavage complex, preventing the re-ligation of the DNA strands and leading to double-strand breaks and ultimately, apoptosis.
Workflow for Topoisomerase II Inhibition Assay.
Induction of Apoptosis via p53 and MAPK Signaling Pathways
Acridine derivatives have been shown to induce apoptosis in cancer cells through the activation of key signaling pathways, including the p53 and mitogen-activated protein kinase (MAPK) pathways.[4][5] DNA damage caused by these compounds can trigger the stabilization and activation of the p53 tumor suppressor protein. Activated p53 can then induce the expression of pro-apoptotic proteins like Bax, leading to the mitochondrial pathway of apoptosis.
Furthermore, acridine derivatives can modulate the activity of MAPK signaling cascades. For instance, they can lead to the phosphorylation and activation of JNK and p38, which are generally associated with pro-apoptotic signals, while potentially inhibiting the pro-survival ERK pathway.
Signaling Pathways Leading to Apoptosis.
Conclusion
9-(Methylthio)acridine and its derivatives represent a promising class of compounds with significant potential for the development of new anticancer and antimicrobial agents. The available data indicates that these compounds exhibit moderate to potent biological activities, likely mediated through mechanisms involving DNA intercalation, topoisomerase II inhibition, and the induction of apoptosis via key cellular signaling pathways. Further research, including more extensive structure-activity relationship studies and in vivo evaluations, is warranted to fully elucidate the therapeutic potential of this class of molecules. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]
- 5. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Acridine, 9-(methylthio)- - A Review of Inferred Mechanisms of Action in Biological Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acridine and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiparasitic properties.[1][2] The planar tricyclic structure of the acridine ring is a key determinant of its biological function, allowing it to intercalate into DNA.[1][2] The nature of the substituent at the 9-position of the acridine nucleus plays a crucial role in modulating the compound's biological activity and mechanism of action.[2] This technical guide focuses on the putative mechanism of action of Acridine, 9-(methylthio)-, drawing parallels from closely related 9-substituted acridines.
Core Putative Mechanism of Action
Based on the established mechanisms of 9-substituted acridine derivatives, the biological activity of Acridine, 9-(methylthio)- is likely to be multifactorial, primarily centered around its interaction with DNA and the inhibition of key cellular enzymes.
DNA Intercalation
The planar aromatic structure of the acridine ring is the foundational element for its ability to insert itself between the base pairs of double-stranded DNA.[1] This intercalation is thought to be the initial step in a cascade of cellular events. The introduction of a methylthio (-SCH3) group at the 9-position is expected to influence the electronic and steric properties of the molecule, which in turn would affect its DNA binding affinity.
Caption: Inferred mechanism of Topoisomerase II inhibition.
Quantitative Data from Analogous Compounds
No specific quantitative data for Acridine, 9-(methylthio)- has been identified. The following table summarizes representative data for related 9-substituted acridine derivatives to provide a comparative context for potential activity.
| Compound Class | Cell Line | Assay Type | IC50 (µM) | Reference |
| 9-(Phenylthio)acridines | L1210 (Leukemia) | Cytotoxicity | Moderate (exact values not specified) | [3] |
| 9-(Phenylthio)acridines | HL-60 (Leukemia) | Cytotoxicity | Moderate (exact values not specified) | [3] |
| Acridine-thiosemicarbazone | B16-F10 (Melanoma) | Cytotoxicity | 14.79 | [4] |
| Acridine-thiosemicarbazone | - | Topoisomerase IIα Inhibition | 79% inhibition at 100 µM | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for characterizing the biological mechanism of action of Acridine, 9-(methylthio)-.
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell viability.
Workflow:
Caption: Workflow for the Topoisomerase II inhibition assay.
Detailed Steps:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA (e.g., pBR322), and the desired concentration of Acridine, 9-(methylthio)-.
-
Enzyme Addition: Add human topoisomerase IIα to the reaction mixture. Include a positive control (e.g., etoposide) and a negative control (no compound).
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a solution containing sodium dodecyl sulfate (SDS) and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide). Run the gel until the different forms of DNA (supercoiled, relaxed, and linear) are separated.
-
Visualization and Analysis: Visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA form, whereas in the control without inhibitor, the supercoiled DNA will be converted to the relaxed form.
Conclusion
While direct experimental evidence for the mechanism of action of Acridine, 9-(methylthio)- is currently lacking, a strong inference can be made based on the extensive research on other 9-substituted acridine derivatives. The primary mechanisms are likely to be DNA intercalation and inhibition of topoisomerase II, leading to cytotoxicity. The provided experimental protocols offer a clear roadmap for the future investigation and validation of these putative mechanisms for this specific compound. Further research is warranted to elucidate the precise biological activity and therapeutic potential of Acridine, 9-(methylthio)-.
References
An In-depth Technical Guide on the Solubility and Stability of 9-(methylthio)acridine
For Researchers, Scientists, and Drug Development Professionals
Introduction to 9-(methylthio)acridine
Acridine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. The planar tricyclic structure of the acridine nucleus allows it to intercalate into DNA, leading to various therapeutic applications, including anticancer and antimicrobial agents. The substituent at the 9-position of the acridine ring plays a crucial role in modulating its biological activity, physicochemical properties, and pharmacokinetic profile.
9-(Methylthio)acridine, which features a methylthio (-S-CH₃) group at the 9-position, is a key intermediate in the synthesis of various other 9-substituted acridine derivatives. The methylthio group can act as a leaving group, allowing for nucleophilic substitution to introduce a diverse array of functionalities. Understanding the solubility and stability of this parent compound is paramount for its use in synthesis, formulation development, and as a reference standard in analytical methods. This guide outlines the theoretical considerations for its solubility and stability and provides detailed experimental protocols for their determination.
Solubility Profile
The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, and overall bioavailability. For 9-(methylthio)acridine, its solubility is expected to be influenced by the interplay of the hydrophobic acridine core and the somewhat more polarizable methylthio group.
Expected Solubility Characteristics
-
Aqueous Solubility: Due to the large, hydrophobic, and non-polar nature of the acridine ring system, 9-(methylthio)acridine is expected to have very low solubility in water and aqueous buffer systems at neutral pH.
-
Organic Solvents: It is anticipated to exhibit good solubility in a range of organic solvents. Based on the properties of similar aromatic compounds, its solubility is likely to be higher in polar aprotic solvents and lower in non-polar solvents. A predicted order of solubility would be:
-
High Solubility: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)
-
Moderate Solubility: Dichloromethane (DCM), Chloroform, Acetone, Ethyl Acetate
-
Low to Moderate Solubility: Methanol, Ethanol
-
Low Solubility: Toluene, Hexane, Diethyl Ether
-
Contextual Solubility Data of Related Acridine Compounds
While specific data for 9-(methylthio)acridine is unavailable, the following tables provide solubility information for the parent compound, acridine, and a more complex derivative, acridine orange, to offer a general reference.
Table 1: Solubility of Acridine
| Solvent | Temperature (°C) | Solubility |
| Water | 24 | 38.4 mg/L |
| Benzene | 20 | 1 g in 5 mL |
| Ethanol | 20 | 1 g in 6 mL |
| Diethyl Ether | 20 | 1 g in 16 mL |
| Boiling Benzene | - | 1 g in <1 mL |
| Boiling Ethanol | - | 1 g in <1 mL |
| Boiling Cyclohexane | - | 1 g in 1.8 mL |
Source: PubChem CID 9215[1]
Table 2: Solubility of Acridine Orange
| Solvent | Approximate Solubility (mg/mL) |
| Dimethyl sulfoxide (DMSO) | 20 |
| Dimethyl formamide (DMF) | 2 |
| Ethanol | 0.3 |
| PBS (pH 7.2) | 1 |
Source: Cayman Chemical Product Information[2]
Stability Profile
The stability of 9-(methylthio)acridine is a critical parameter for its storage, handling, and use in experimental settings. Degradation can lead to the formation of impurities that may have altered biological activity or interfere with analytical measurements.
Potential Degradation Pathways
The chemical structure of 9-(methylthio)acridine suggests several potential routes of degradation under various stress conditions:
-
Oxidation: The thioether linkage is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. This is a common metabolic pathway for sulfur-containing compounds.
-
Hydrolysis: While the methylthio group is generally stable to hydrolysis, under strongly acidic or basic conditions, it could potentially be cleaved to form 9-acridone.
-
Photodegradation: The acridine ring system is chromophoric and absorbs UV radiation, which can lead to photolytic degradation. The presence of the thioether may also influence the photochemical reactivity.
Experimental Protocols
To address the lack of specific data, the following sections provide detailed, generalized protocols for determining the solubility and stability of 9-(methylthio)acridine.
Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of 9-(methylthio)acridine in various solvents.
Materials:
-
9-(methylthio)acridine (solid)
-
Selected solvents (e.g., water, PBS pH 7.4, methanol, ethanol, DMSO, acetonitrile)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
HPLC with UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 9-(methylthio)acridine to a vial (e.g., 5-10 mg). The presence of undissolved solid at the end of the experiment is crucial.
-
Add a known volume of the selected solvent (e.g., 1-2 mL).
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining fine particles.
-
-
Quantification:
-
Prepare a series of standard solutions of 9-(methylthio)acridine of known concentrations in the respective solvent.
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the standard curve.
-
Analyze the standard solutions and the diluted sample by HPLC-UV or UV-Vis spectrophotometry to determine the concentration of 9-(methylthio)acridine in the saturated solution.
-
The solubility is then calculated by multiplying the measured concentration by the dilution factor.
-
Diagram of Experimental Workflow for Solubility Determination:
Workflow for thermodynamic solubility determination.
Protocol for Stability-Indicating HPLC Method Development and Forced Degradation Studies
This protocol outlines the steps to develop an analytical method capable of separating the parent compound from its degradation products and then using this method to assess its stability.
Objective: To develop a stability-indicating HPLC method and evaluate the stability of 9-(methylthio)acridine under various stress conditions.
Part A: Method Development
-
Initial HPLC Conditions:
-
Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to separate both polar and non-polar compounds.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile or Methanol
-
-
Gradient: A broad gradient (e.g., 5% to 95% B over 20 minutes) can be used for initial screening.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where 9-(methylthio)acridine has maximum absorbance (determined by a UV scan). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Column Temperature: 30 °C.
-
-
Sample Preparation: Prepare a solution of 9-(methylthio)acridine in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
Part B: Forced Degradation Studies
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 60-80 °C for several hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Heat at 60-80 °C for several hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide. Keep at room temperature for several hours.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60-80 °C) for several days.
-
Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm or 365 nm) or broad-spectrum light in a photostability chamber.
-
-
Sample Analysis:
-
At various time points, withdraw an aliquot of each stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to an appropriate concentration and inject them into the HPLC system.
-
-
Method Optimization:
-
Analyze the chromatograms of the stressed samples. If the degradation product peaks are not well-resolved from the parent peak or from each other, optimize the HPLC method by adjusting the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile, changing the pH), or the column chemistry.
-
The final method is considered "stability-indicating" when it can separate all degradation products from the parent compound and from each other, and the parent peak maintains its purity (as assessed by the PDA detector).
-
Diagram of Forced Degradation Study Workflow:
Workflow for developing a stability-indicating method.
Conclusion
While direct experimental data on the solubility and stability of 9-(methylthio)acridine is currently lacking in the public domain, this guide provides a robust framework for any researcher or drug development professional to systematically determine these critical parameters. By following the detailed protocols for solubility and stability testing, users can generate the necessary data to support further research, synthesis, and development activities involving this important acridine derivative. The provided contextual data and theoretical considerations serve as a valuable starting point for these investigations.
References
The Emerging Potential of 9-(Methylthio)acridine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acridine scaffold has long been a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. Among the vast landscape of acridine derivatives, 9-(methylthio)acridine is emerging as a compound of significant interest. While research is in its early stages, the introduction of the methylthio group at the 9-position offers unique physicochemical properties that may translate into novel pharmacological profiles. This technical guide provides a comprehensive overview of the current understanding and potential applications of 9-(methylthio)acridine, drawing upon data from closely related analogs to highlight its promise, particularly in oncology and neurodegenerative diseases. This document details its synthesis, potential mechanisms of action, and protocols for its biological evaluation.
Introduction
Acridine and its derivatives have a rich history in drug discovery, with applications ranging from anticancer and antimicrobial to antiparasitic agents. Their planar tricyclic structure allows for intercalation into DNA, a mechanism that underpins much of their biological activity. The 9-position of the acridine ring is a key site for chemical modification, as substituents at this position can significantly influence the compound's interaction with biological targets.
The introduction of a sulfur-containing moiety, specifically a methylthio (-SCH3) group, at the 9-position presents an intriguing modification. The sulfur atom can engage in unique interactions with biological macromolecules, and its presence can modulate the electronic properties and metabolic stability of the acridine core. While direct studies on 9-(methylthio)acridine are limited, research on analogous 9-(phenylthio)acridines has demonstrated moderate cytotoxicity against leukemia and other cancer cell lines, suggesting that the thioether linkage is a viable strategy for developing novel anticancer agents. This guide will explore the potential of 9-(methylthio)acridine based on the foundational knowledge of its chemical class.
Synthesis of 9-(Methylthio)acridine
The primary route for the synthesis of 9-(methylthio)acridine involves the nucleophilic aromatic substitution of 9-chloroacridine. This precursor is readily synthesized from commercially available starting materials.
Synthesis of 9-Chloroacridine
A common method for the preparation of 9-chloroacridine is the treatment of N-phenylanthranilic acid or acridone with phosphorus oxychloride (POCl3)[1].
Experimental Protocol: Synthesis of 9-Chloroacridine from N-Phenylanthranilic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, combine N-phenylanthranilic acid (1 equivalent) with an excess of phosphorus oxychloride (e.g., 4-5 equivalents).
-
Heating: Heat the mixture under reflux for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl3.
-
Removal of Excess POCl3: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl3 under reduced pressure.
-
Work-up: Cautiously add the reaction mixture to crushed ice with vigorous stirring. The 9-chloroacridine will precipitate as a solid.
-
Isolation and Purification: Collect the solid by filtration, wash thoroughly with cold water, and then with a cold dilute solution of sodium bicarbonate to neutralize any remaining acid. The crude product can be recrystallized from a suitable solvent, such as ethanol or toluene, to yield pure 9-chloroacridine.
Synthesis of 9-(Methylthio)acridine
The synthesis of 9-(methylthio)acridine can be achieved by the reaction of 9-chloroacridine with a methylthiol source, such as sodium thiomethoxide (NaSCH3) or methanethiol in the presence of a base.
Experimental Protocol: Synthesis of 9-(Methylthio)acridine
-
Reactant Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 9-chloroacridine (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Addition of Nucleophile: Add sodium thiomethoxide (1.1-1.5 equivalents) to the solution at room temperature. Alternatively, bubble methanethiol gas through the solution containing a non-nucleophilic base like sodium hydride (NaH) to generate the thiolate in situ.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 9-(methylthio)acridine can be purified by column chromatography on silica gel.
Potential Medicinal Chemistry Applications
Based on the known biological activities of acridine derivatives, 9-(methylthio)acridine holds potential in several therapeutic areas.
Anticancer Activity
The primary hypothesized mechanism of action for 9-(methylthio)acridine as an anticancer agent is the inhibition of topoisomerase II. Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination. Inhibition of topoisomerase II leads to the accumulation of DNA double-strand breaks and subsequent apoptosis in rapidly dividing cancer cells. Studies on 9-(phenylthio)acridines have shown moderate cytotoxicity, providing a strong rationale for investigating the anticancer potential of 9-(methylthio)acridine[2].
Signaling Pathways: Acridine derivatives have been shown to modulate key signaling pathways involved in cancer progression. It is plausible that 9-(methylthio)acridine could exert its effects through:
-
p53 Signaling Pathway: Acridines can stabilize and activate the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis.
-
PI3K/AKT/mTOR Signaling Pathway: This pathway is frequently hyperactivated in cancer. Some acridine derivatives have been shown to inhibit this pathway, thereby reducing cell proliferation and survival.
Experimental Workflow for Anticancer Evaluation
References
In-depth Technical Guide: Toxicological and Safety Data for Acridine, 9-(methylthio)-
Introduction
Acridine, 9-(methylthio)- is a derivative of acridine, a nitrogen-containing heterocyclic aromatic compound. Acridines are known for their diverse biological activities, including use as antiseptics, antimalarial agents, and anticancer drugs.[1] Their planar structure allows them to intercalate into DNA, which is the basis for both their therapeutic effects and their potential toxicity.[2][3] This guide provides a summary of the available toxicological and safety data for the acridine class of compounds to inform researchers, scientists, and drug development professionals about their potential hazards.
Physicochemical Properties
Understanding the physicochemical properties of a compound is crucial for assessing its potential toxicological profile. While specific data for Acridine, 9-(methylthio)- is limited, the properties of the parent acridine molecule provide a useful starting point.
| Property | Value (for Acridine) | Reference |
| Molecular Formula | C₁₃H₉N | [2] |
| Molecular Weight | 179.22 g/mol | [4] |
| Appearance | Small colorless needle-like crystalline solid | [2][4] |
| Melting Point | 106-110 °C | [5] |
| Boiling Point | 346 °C | [5] |
| Solubility | Slightly soluble in hot water. | [2][4] |
| Log P | 3.4 |
Toxicological Data
The toxicological data for acridine and its derivatives indicate a range of potential health effects, from acute toxicity to genotoxicity.
Acute Toxicity
Acute toxicity data, typically expressed as the LD50 (the dose that is lethal to 50% of a test population), is available for acridine and some of its derivatives.
| Compound | Test Species | Route of Administration | LD50 | Reference |
| Acridine | Rat | Oral | 2000 mg/kg | |
| Acridine Orange | Mouse (male) | Intravenous | 32 mg/kg | [6] |
| Acridine Orange | Mouse (female) | Intravenous | 36 mg/kg | [6] |
| N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ) | Mouse | Intraperitoneal | 500 mg/kg | [7] |
| 2-((6-Chloro-2-methoxyacridin-9-yl)amino)-5,6,7,8-tetrahydro- 4H-cyclohepta[b]-thiophene-3-carbonitrile (ACS03) | Mouse | Intraperitoneal | >5000 mg/kg | [8] |
Cytotoxicity
Cytotoxicity, the ability of a compound to kill cells, is a key indicator of its potential as an anticancer agent and also a measure of its general toxicity.
| Compound/Derivative Class | Cell Line(s) | IC50 | Reference |
| 9-Phenoxyacridines and 9-(Phenylthio)acridines | L1210 (mouse leukemia), HL-60 (human leukemia) | Moderate cytotoxicity | [9] |
| Acridine/Sulfonamide Hybrid (Compound 8b) | HepG2, HCT-116, MCF-7 | 14.51 µM, 9.39 µM, 8.83 µM | [10] |
| 9-Anilinoacridines with N-mustard residue (Compound 13) | CCRF-CEM (human lymphoblastic leukemia) | 1.3 nM | [11] |
| N-(9-Acridinyl) Amino Acid Derivatives | Vero cells | CC50 values from 41.72 to 154.10 µM | [12] |
Genotoxicity and Mutagenicity
Many acridine derivatives are known to be genotoxic, meaning they can damage DNA. This is often due to their ability to intercalate between DNA base pairs.[2][3]
-
Frameshift Mutations: Simple acridines are known to cause frameshift mutations, particularly in bacterial and bacteriophage assays.[3]
-
DNA Damage: Acridines can induce DNA damage, leading to the activation of DNA repair systems.[13] Some acridine derivatives have shown potential clastogenicity (the ability to cause breaks in chromosomes) in vitro.[14]
-
SOS Response: 9-Aminoacridine has been shown to be a weak inducer of the SOS response in E. coli, which is a cellular response to DNA damage.[13]
Safety and Handling
Based on the data for acridine and its derivatives, the following safety precautions are recommended when handling Acridine, 9-(methylthio)-:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[5]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[5][15]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Do not ingest.[5]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[5]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible toxicological data. Below are general outlines for key toxicity assays.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubate overnight.[10]
-
Compound Exposure: Replace the culture medium with fresh medium containing various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).[10]
-
MTT Addition: Remove the medium and add a fresh medium containing MTT solution. Incubate for 4 hours.[10]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method for identifying chemical mutagens.
-
Strain Selection: Use several strains of Salmonella typhimurium with different mutations in the histidine operon (e.g., TA97a, TA98, TA100, TA102).[14]
-
Metabolic Activation: Perform the assay with and without a mammalian metabolic activation system (S9 mix) to detect mutagens that require metabolic activation.[14]
-
Plate Incorporation Method: Mix the bacterial culture, the test compound at various concentrations, and (if used) the S9 mix with molten top agar. Pour the mixture onto a minimal glucose agar plate.[14]
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vivo Acute Toxicity Study (LD50 Determination)
This study is designed to determine the dose of a substance that is lethal to 50% of the test animals.
-
Animal Selection: Use a suitable animal model, such as mice or rats.[6]
-
Dose Administration: Administer the test compound via a specific route (e.g., oral, intravenous, intraperitoneal) at a range of doses to different groups of animals.[6][7]
-
Observation: Observe the animals for a set period (e.g., 14 days) for signs of toxicity and mortality.[6]
-
Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.
-
Data Analysis: Use statistical methods to calculate the LD50 value.
Visualizations
Proposed Mechanism of Action: DNA Intercalation
The planar structure of acridine derivatives allows them to insert between the base pairs of DNA, a process known as intercalation. This can lead to frameshift mutations and inhibition of DNA replication and transcription.
Caption: General mechanism of acridine-induced genotoxicity.
Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound using the MTT assay.
Caption: Workflow for a typical MTT cytotoxicity assay.
References
- 1. Genotoxicity of maleic hydrazide, acridine and DEHP in Allium cepa root cells performed by two different laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acridine | C13H9N | CID 9215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The genetic toxicology of acridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acridine | C13H9N | CID 9215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Determination of the LD50 of acridine orange via intravenous administration in mice in preparation for clinical application to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sabraojournal.org [sabraojournal.org]
- 14. Genotoxicity assessment of new synthesized acridine derivative--3,6-diamino-10-methyl-9,10-dihydroacridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to the Electrochemical Behavior of 9-(methylthio)acridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical behavior of 9-(methylthio)acridine, a compound of interest in medicinal chemistry and materials science. Understanding its redox properties is crucial for elucidating its mechanism of action, potential metabolic pathways, and for the development of novel therapeutic agents and electronic materials. This document summarizes key quantitative data, details experimental protocols for electrochemical analysis, and visualizes the proposed reaction mechanisms.
Core Electrochemical Properties
The electrochemical behavior of 9-(methylthio)acridine is characterized by its susceptibility to oxidation. The electron-donating nature of the methylthio group at the 9-position influences the electron density of the acridine core, making it a focal point for electrochemical reactions. Studies on a series of 9-(alkylthio)acridines have shown that these compounds undergo electrochemical oxidation, which can serve as a model for their metabolic degradation.[1]
Data Presentation
| Compound Class | Redox Process | Half-Wave Potential (E½) vs. Ag/AgCl | Notes |
| 9-(Alkylthio)acridines | Oxidation | Data for specific derivatives determined but not individually available in reviewed literature. | The electrochemical oxidation has been studied as a model for metabolic degradation.[1] |
| 9-Anilinoacridines | Oxidation | Varies with substitution on the aniline ring. | Electron-donating groups lower the oxidation potential.[2] |
Experimental Protocols
The primary technique for investigating the electrochemical behavior of 9-(methylthio)acridine is cyclic voltammetry (CV). The following protocol outlines a typical experimental setup for acquiring cyclic voltammograms of this compound.
Objective: To determine the oxidation and reduction potentials of 9-(methylthio)acridine and to assess the reversibility of its redox processes.
Materials:
-
Working Electrode: Glassy carbon electrode (GCE)
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) electrode
-
Counter Electrode: Platinum wire electrode
-
Electrolyte Solution: 0.1 M tetrabutylammonium perchlorate (TBAP) in anhydrous acetonitrile (CH₃CN)
-
Analyte: 1 mM 9-(methylthio)acridine
-
Electrochemical Cell: A three-electrode cell
-
Potentiostat: A computer-controlled potentiostat capable of performing cyclic voltammetry.
-
Inert Gas: High-purity nitrogen or argon
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the polished electrode thoroughly with deionized water and then with acetonitrile.
-
Clean the platinum wire counter electrode and the Ag/AgCl reference electrode.
-
-
Electrochemical Cell Setup:
-
Add the electrolyte solution containing 1 mM 9-(methylthio)acridine to the electrochemical cell.
-
Assemble the three-electrode system in the cell, ensuring the electrodes are properly immersed in the solution.
-
-
Deoxygenation:
-
Purge the solution with high-purity nitrogen or argon for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment. A typical starting point would be:
-
Initial Potential: 0 V
-
Vertex Potential 1 (Switching Potential): +1.5 V (or a potential sufficient to observe the oxidation peak)
-
Vertex Potential 2 (Final Potential): -1.5 V (or a potential to observe any reduction peaks)
-
Scan Rate: 100 mV/s
-
-
Initiate the potential sweep and record the resulting current.
-
Perform multiple scans to ensure reproducibility.
-
Vary the scan rate (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the electrochemical process.
-
Proposed Electrochemical Oxidation Mechanism
The electrochemical oxidation of 9-(alkylthio)acridines is proposed to proceed through a multi-step mechanism.[3] The initial step involves the loss of an electron from the sulfur atom, forming a radical cation. This is followed by further reactions, potentially leading to the formation of sulfoxides and other degradation products. The proposed scheme highlights the reactivity of the thioether linkage.
Caption: Proposed electrochemical oxidation pathway of 9-(methylthio)acridine.
Experimental Workflow
The process of investigating the electrochemical behavior of a compound like 9-(methylthio)acridine follows a structured workflow, from sample preparation to data analysis.
Caption: Standard workflow for cyclic voltammetry experiments.
Conclusion
The electrochemical behavior of 9-(methylthio)acridine is a key aspect of its chemical characterization, with implications for its biological activity and potential applications. The proposed oxidation mechanism, initiated at the sulfur atom, provides a framework for understanding its reactivity. Further studies to precisely quantify the redox potentials and to identify the oxidation products are warranted to fully elucidate its electrochemical profile. This guide provides the foundational knowledge for researchers and professionals to design and execute such investigations.
References
A Comprehensive Guide to the Synthesis of 9-(methylthio)acridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the synthesis methods for 9-(methylthio)acridine, a key heterocyclic compound with potential applications in medicinal chemistry. This document details the core synthetic pathways, experimental protocols, and quantitative data to facilitate the efficient and reproducible preparation of this molecule in a laboratory setting.
Core Synthesis Strategy: Nucleophilic Substitution of 9-Chloroacridine
The primary and most effective method for the synthesis of 9-(methylthio)acridine is the nucleophilic aromatic substitution of 9-chloroacridine. The electron-withdrawing nature of the acridine ring system makes the 9-position highly susceptible to attack by nucleophiles. In this case, a methylthiolate source, such as sodium thiomethoxide or methyl mercaptan in the presence of a base, serves as the nucleophile, displacing the chloride to form the desired thioether.
This approach is advantageous due to the ready availability of the starting material, 9-chloroacridine, which can be synthesized from N-phenylanthranilic acid. The reaction is generally high-yielding and proceeds under relatively mild conditions.
Synthesis of the Precursor: 9-Chloroacridine
The necessary precursor, 9-chloroacridine, is typically prepared via the cyclization of N-phenylanthranilic acid using phosphorus oxychloride (POCl₃).[1] This reaction proceeds through the formation of an acyl chloride intermediate, followed by an intramolecular electrophilic aromatic substitution to form the acridone, which is then converted to 9-chloroacridine by the excess POCl₃.
Experimental Protocol for 9-Chloroacridine Synthesis[1]
A mixture of N-phenylanthranilic acid (0.023 mol) and phosphorus oxychloride (0.176 mol) is heated. The reaction mixture is then worked up to yield the crude 9-chloroacridine. For purification, the crude product can be recrystallized from a suitable solvent system.
| Reactant | Moles |
| N-phenylanthranilic acid | 0.023 |
| Phosphorus oxychloride | 0.176 |
| Product | Yield |
| 9-Chloroacridine | 85% |
Table 1: Quantitative data for the synthesis of 9-chloroacridine.
Synthesis of 9-(methylthio)acridine
The synthesis of 9-(methylthio)acridine is achieved by the reaction of 9-chloroacridine with a methylthiolate source. A study by Santelli-Rouvier et al. describes the synthesis of various acridine thioethers, providing a basis for this methodology.[2]
Experimental Protocol for 9-(methylthio)acridine Synthesis
To a solution of 9-chloroacridine in a suitable solvent such as methanol or ethanol, a solution of sodium thiomethoxide in the same solvent is added. The reaction mixture is then stirred, typically at room temperature or with gentle heating, until the reaction is complete, as monitored by thin-layer chromatography. The product is then isolated by removal of the solvent and purified by column chromatography or recrystallization.
| Reactant | Reagent | Solvent | Reaction Time | Temperature | Yield |
| 9-Chloroacridine | Sodium Thiomethoxide | Methanol/Ethanol | Not Specified | Not Specified | Not Specified |
Table 2: Summary of reaction conditions for the synthesis of 9-(methylthio)acridine. Note: Specific quantitative data on yield, reaction time, and temperature were not available in the reviewed literature.
Reaction Pathways and Workflow
The synthesis of 9-(methylthio)acridine can be visualized as a two-step process, starting from N-phenylanthranilic acid. The following diagrams illustrate the chemical transformations and the general experimental workflow.
Caption: Reaction scheme for the synthesis of 9-chloroacridine.
Caption: Reaction scheme for the synthesis of 9-(methylthio)acridine.
Caption: General experimental workflow for the two-step synthesis.
Conclusion
The synthesis of 9-(methylthio)acridine is most effectively achieved through a two-step process commencing with the synthesis of 9-chloroacridine from N-phenylanthranilic acid, followed by a nucleophilic substitution with a methylthiolate source. While the general methodology is well-established, further optimization of the second step, particularly regarding reaction time and temperature, could lead to improved yields and efficiency. This guide provides the foundational knowledge and protocols necessary for the successful synthesis of this important acridine derivative.
References
Methodological & Application
Application Notes and Protocols: 9-(Methylthio)acridine as a Fluorescent Probe for Biopolymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine derivatives are a well-established class of fluorescent compounds utilized extensively in biomedical research and drug development due to their ability to interact with biopolymers such as DNA and proteins. Their planar tricyclic structure allows them to intercalate between the base pairs of DNA or bind to specific grooves, leading to significant changes in their photophysical properties. 9-(Methylthio)acridine, a derivative of the acridine core, is emerging as a valuable fluorescent probe for investigating these interactions. Its fluorescence characteristics are sensitive to the local microenvironment, making it a useful tool for studying the structure, function, and binding interactions of biopolymers.
This document provides detailed application notes and experimental protocols for the use of 9-(methylthio)acridine as a fluorescent probe for biopolymers. While specific quantitative data for 9-(methylthio)acridine is limited in the current literature, this guide leverages data from analogous 9-substituted acridine compounds to provide a comprehensive framework for its application.
Principle of Operation
The fluorescence of 9-(methylthio)acridine is highly dependent on its environment. In an aqueous solution, the molecule exhibits a basal level of fluorescence. Upon binding to a biopolymer, such as intercalating into the hydrophobic core of a DNA duplex or binding to a hydrophobic pocket in a protein, the fluorophore is shielded from the solvent. This change in the microenvironment can lead to an enhancement of its fluorescence quantum yield and a shift in its emission spectrum. These changes can be monitored to determine binding affinities, stoichiometries, and to probe the conformational changes in the biopolymer.
Quantitative Data Summary
The following table summarizes key photophysical and binding parameters for acridine derivatives that are analogous to 9-(methylthio)acridine, providing a reference for expected values.
| Parameter | Acridine Derivative | Biopolymer | Value | Reference |
| Binding Constant (Kb) | (Z)-2-(acridin-9-ylmethylene)-N-(4-chlorophenyl) hydrazinecarbothioamide | ctDNA | 1.0 × 106 M-1 | [1] |
| 3,6-bis(3-alkylguanidino)acridines | ctDNA | 1.25 × 105 to 5.26 × 105 M-1 | [1] | |
| Acridine Orange | DNA | - | [2] | |
| Fluorescence Quantum Yield (ΦF) | Acridine-4-carboxamide derivative | in MeOH | 0.49 | [3] |
| Excitation Maximum (λex) | Acridine Orange (bound to dsDNA) | dsDNA | 502 nm | [4][5] |
| Acridine Orange (bound to ssDNA/RNA) | ssDNA/RNA | 460 nm | [5] | |
| Emission Maximum (λem) | Acridine Orange (bound to dsDNA) | dsDNA | 526 nm | [4][5] |
| Acridine Orange (bound to ssDNA/RNA) | ssDNA/RNA | 650 nm | [5] | |
| Acridine-4-carboxamide derivative | in MeOH | 520 nm | [3] |
Experimental Protocols
Protocol 1: Determination of Binding Affinity to DNA using Fluorescence Titration
This protocol describes the determination of the binding constant (Kb) of 9-(methylthio)acridine to DNA via fluorescence titration. The principle relies on monitoring the change in fluorescence intensity of the probe upon incremental additions of a DNA solution.
Materials:
-
9-(methylthio)acridine stock solution (e.g., 1 mM in DMSO)
-
Calf Thymus DNA (ctDNA) stock solution (concentration determined by UV absorbance at 260 nm, using an extinction coefficient of 6600 M-1cm-1 per nucleotide)
-
Binding buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a working solution of 9-(methylthio)acridine in the binding buffer. The final concentration should be in the low micromolar range (e.g., 1-5 µM) to minimize self-quenching.
-
Place the 9-(methylthio)acridine solution in a quartz cuvette and record its initial fluorescence emission spectrum. The excitation wavelength should be set at the absorption maximum of the probe (a preliminary UV-Vis spectrum is recommended), and the emission should be scanned over a relevant range (e.g., 400-600 nm).
-
Titrate the probe solution with small aliquots of the ctDNA stock solution. After each addition, mix the solution gently and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.
-
Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of binding.
-
Correct the raw fluorescence data for the dilution effect by multiplying the observed intensity by a factor of (V0 + Vi) / V0, where V0 is the initial volume and Vi is the volume of titrant added.
-
Plot the change in fluorescence intensity (ΔF = F - F0) against the concentration of DNA.
-
The binding constant (Kb) can be determined by fitting the data to a suitable binding model, such as the Scatchard equation or by non-linear regression analysis using a one-site binding model.
Protocol 2: Competitive Binding Assay (Ethidium Bromide Displacement)
This assay is used to investigate the binding mode of 9-(methylthio)acridine, specifically its ability to intercalate into DNA, by measuring its capacity to displace a known intercalator, ethidium bromide (EtBr).
Materials:
-
9-(methylthio)acridine stock solution
-
Ethidium bromide (EtBr) stock solution
-
ctDNA stock solution
-
Binding buffer
-
Fluorometer
Procedure:
-
Prepare a solution of ctDNA and EtBr in the binding buffer. The concentration of EtBr should be such that it is significantly bound to the DNA, resulting in a strong fluorescence signal.
-
Record the initial fluorescence emission spectrum of the DNA-EtBr complex (excitation ~520 nm, emission ~600 nm).
-
Add increasing concentrations of 9-(methylthio)acridine to the DNA-EtBr solution.
-
After each addition, incubate for a few minutes to allow for equilibration and record the fluorescence spectrum.
-
A decrease in the fluorescence intensity of EtBr indicates its displacement from the DNA by 9-(methylthio)acridine, suggesting an intercalative binding mode for the test compound.
-
The data can be analyzed using the Stern-Volmer equation to determine the quenching constant, which provides an indication of the binding affinity.
Protocol 3: Fluorescence Quenching Studies with Proteins
This protocol outlines how to study the interaction of 9-(methylthio)acridine with a protein, using the intrinsic fluorescence of the protein (e.g., from tryptophan residues) or the fluorescence of the probe itself.
Materials:
-
9-(methylthio)acridine stock solution
-
Protein of interest (e.g., Human Serum Albumin, HSA) stock solution
-
Binding buffer
-
Fluorometer
Procedure:
-
Quenching of Intrinsic Protein Fluorescence:
-
Prepare a solution of the protein in the binding buffer.
-
Record the intrinsic fluorescence of the protein (excitation ~280 nm or ~295 nm for selective tryptophan excitation, emission scan ~300-400 nm).
-
Titrate the protein solution with increasing concentrations of 9-(methylthio)acridine.
-
Monitor the quenching of the protein's fluorescence. The data can be analyzed using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).
-
-
Changes in Probe Fluorescence:
-
Prepare a solution of 9-(methylthio)acridine in the binding buffer.
-
Record its fluorescence spectrum.
-
Titrate with a solution of the protein.
-
Monitor changes in the fluorescence intensity and emission maximum of 9-(methylthio)acridine. An increase in fluorescence and a blue shift in the emission maximum are indicative of the probe binding to a hydrophobic pocket within the protein.[6]
-
Binding parameters can be calculated as described in Protocol 1.
-
Visualizations
Caption: Workflow for Fluorescence Titration Experiment.
Caption: DNA Intercalation and Fluorescence Signal Generation.
Caption: Logic of the Ethidium Bromide Displacement Assay.
Troubleshooting and Considerations
-
Solubility: 9-(Methylthio)acridine may have limited solubility in aqueous buffers. A small amount of a co-solvent like DMSO or ethanol can be used, but its concentration should be kept low and consistent across all samples to avoid affecting the biopolymer structure or the probe's fluorescence.
-
Inner Filter Effects: At high concentrations of the probe or biopolymer, inner filter effects can lead to a non-linear decrease in fluorescence intensity. It is crucial to work with concentrations where the absorbance of the solution at the excitation and emission wavelengths is low (typically < 0.1).
-
Light Scattering: Solutions containing high concentrations of biopolymers can exhibit significant light scattering. This can be minimized by proper solution preparation and can be corrected for by subtracting the spectrum of a blank solution containing only the buffer and the biopolymer.
-
Photostability: The photostability of 9-(methylthio)acridine should be assessed under the experimental conditions. Prolonged exposure to the excitation light can lead to photobleaching, which can be minimized by using the lowest necessary excitation intensity and minimizing the exposure time.
By following these guidelines and protocols, researchers can effectively utilize 9-(methylthio)acridine as a fluorescent probe to gain valuable insights into the interactions between small molecules and biopolymers, aiding in the fields of molecular biology, diagnostics, and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acridine Orange Assay Protocol | Technical Note 182 [denovix.com]
- 5. Nucleus Dye -Cellstain- AO solution | CAS 65-61-2(AO) Dojindo [dojindo.com]
- 6. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Unraveling DNA Interactions with 9-(methylthio)acridine
References
- 1. Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. Synthesis of Acridine-based DNA Bis-intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermodynamics of drug-DNA interactions: entropy-driven intercalation and enthalpy-driven outside binding in the ellipticine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A thermodynamic signature for drug-DNA binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. mdpi.com [mdpi.com]
- 9. Insight into the intercalation of N-substituted acridine-9-amines into DNA based on spectroscopic and calorimetric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 9-(Methylthio)acridine in Cellular Imaging and Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine derivatives are a well-established class of fluorescent compounds with diverse applications in biological research, including their use as DNA intercalating agents and fluorescent probes. 9-(Methylthio)acridine, a member of this family, presents potential for cellular imaging and microscopy due to its inherent fluorescence and likelihood of interacting with cellular components. These application notes provide an overview of the potential uses of 9-(methylthio)acridine, its physicochemical properties, and protocols for its application in cellular imaging. While specific data for 9-(methylthio)acridine is limited in some areas, information from structurally related acridine compounds is provided as a reasonable proxy to guide initial experimental design.
Physicochemical and Photophysical Properties
| Property | Estimated Value/Range | Notes |
| Excitation Maximum (λex) | ~420 - 430 nm | Based on data for S-methylated acridin-9-ylthioureas. Optimal excitation may need to be determined empirically. |
| Emission Maximum (λem) | ~460 - 480 nm | Based on data for S-methylated acridin-9-ylthioureas. |
| Molar Extinction Coefficient (ε) | 10,000 - 30,000 M⁻¹cm⁻¹ | Estimated based on typical values for acridine derivatives. |
| Quantum Yield (Φ) | 0.1 - 0.4 | Highly dependent on the solvent and local environment. |
| Solubility | Soluble in organic solvents (DMSO, ethanol), sparingly soluble in aqueous solutions. | For cell-based assays, a stock solution in DMSO is recommended. |
Cytotoxicity
Understanding the cytotoxic profile of 9-(methylthio)acridine is essential for its application in live-cell imaging. The following table summarizes cytotoxicity data for various acridine derivatives, which can serve as a preliminary guide. It is strongly recommended to perform a dose-response cytotoxicity assay for 9-(methylthio)acridine on the specific cell line of interest.
| Cell Line | Compound | IC50 (µM) | Reference |
| K562 (human chronic myelogenous leukemia) | Acridinyl amino acid derivatives | ~6 | [1] |
| A549 (human lung carcinoma) | Acridinyl amino acid derivatives | ~6 | [1] |
| MRC5 (human normal lung fibroblast) | Acridinyl amino acid derivatives | >100 | [1] |
| L1210 (mouse leukemia) | 9-Phenoxyacridines | Moderate cytotoxicity | [2] |
| HL-60 (human promyelocytic leukemia) | 9-(Phenylthio)acridines | Moderate cytotoxicity | [2] |
Experimental Protocols
Synthesis of 9-(Methylthio)acridine
A general method for the synthesis of 9-substituted acridines involves the nucleophilic substitution of 9-chloroacridine.
Materials:
-
9-Chloroacridine
-
Sodium thiomethoxide (NaSMe)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 9-chloroacridine in anhydrous DMF under an inert atmosphere (Argon or Nitrogen).
-
Add a solution of sodium thiomethoxide in DMF dropwise to the 9-chloroacridine solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
General Protocol for Live-Cell Imaging
This protocol provides a general guideline for staining live cells with 9-(methylthio)acridine. Optimization of staining concentration and incubation time is recommended for each cell type and experimental condition.
Materials:
-
9-(methylthio)acridine stock solution (1-10 mM in DMSO)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging compatible plates or dishes
-
Fluorescence microscope or confocal microscope
Procedure:
-
Cell Seeding: Seed cells onto live-cell imaging compatible plates or dishes and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Preparation of Staining Solution: Prepare a working solution of 9-(methylthio)acridine by diluting the DMSO stock solution in pre-warmed cell culture medium to the desired final concentration (start with a range of 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove unbound dye.
-
Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the cells using a fluorescence microscope or confocal microscope with appropriate filter sets for the estimated excitation and emission wavelengths of 9-(methylthio)acridine (e.g., DAPI or blue filter cube).
Cytotoxicity Assay (MTT Assay)
Materials:
-
9-(methylthio)acridine
-
Cells of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 9-(methylthio)acridine in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Workflow for the synthesis of 9-(methylthio)acridine.
Caption: General workflow for live-cell imaging with 9-(methylthio)acridine.
Caption: Putative mechanism of action for acridine derivatives.
Applications and Future Directions
9-(Methylthio)acridine holds promise as a fluorescent probe for cellular imaging. Based on the known properties of acridine derivatives, potential applications include:
-
Visualization of Cellular Structures: Due to its planar aromatic structure, 9-(methylthio)acridine is likely to intercalate into the DNA of the nucleus, allowing for visualization of nuclear morphology and dynamics. Its potential to accumulate in acidic organelles like lysosomes, similar to other acridines, could also be explored.
-
Monitoring Cellular Processes: Changes in fluorescence intensity or localization of 9-(methylthio)acridine could potentially be used to monitor cellular processes such as cell division, apoptosis, and changes in organelle pH.
-
Drug Development: As many acridine derivatives exhibit anticancer properties, 9-(methylthio)acridine could be investigated as a potential therapeutic agent. Its cellular uptake and distribution can be studied using its intrinsic fluorescence, aiding in structure-activity relationship studies.
Further research is required to fully characterize the photophysical properties, cellular uptake mechanisms, and specific intracellular targets of 9-(methylthio)acridine to realize its full potential in cellular imaging and microscopy.
References
Application Notes and Protocols for the Synthesis of 9-(methylthio)acridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antiparasitic properties. Their planar tricyclic structure allows them to intercalate into DNA and inhibit key cellular enzymes such as topoisomerase, making them valuable scaffolds in drug discovery. This document provides a detailed experimental procedure for the synthesis of 9-(methylthio)acridine derivatives, a subset of acridines with potential for further functionalization and biological evaluation. The introduction of a methylthio group at the 9-position can modulate the electronic and steric properties of the acridine core, potentially influencing its biological activity and pharmacokinetic profile.
Experimental Protocols
The synthesis of 9-(methylthio)acridine derivatives is typically achieved through a two-step process: the synthesis of the precursor 9-chloroacridine, followed by a nucleophilic substitution reaction to introduce the methylthio group.
Protocol 1: Synthesis of 9-Chloroacridine (Precursor)
This protocol is adapted from the well-established method of reacting N-phenylanthranilic acid with phosphorus oxychloride.
Materials:
-
N-phenylanthranilic acid
-
Phosphorus oxychloride (POCl₃)
-
Chloroform
-
Ammonia solution (0.5%)
-
Ethanol
-
Sodium carbonate solution (saturated)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add N-phenylanthranilic acid (1 equivalent).
-
Carefully add phosphorus oxychloride (4-5 equivalents) to the flask.
-
Heat the reaction mixture to reflux for 2-3 hours. The reaction should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and a stirred solution of concentrated ammonia to neutralize the excess POCl₃. This step should be performed in a well-ventilated fume hood.
-
The crude 9-chloroacridine will precipitate as a solid. Filter the precipitate under vacuum and wash it thoroughly with a saturated sodium carbonate solution, followed by cold water.
-
For purification, the crude product can be recrystallized from ethanol. Dissolve the crude solid in a minimal amount of boiling ethanol, add a small amount of 0.5% ammonia solution until the solution becomes milky, and then add activated charcoal. Filter the hot solution and allow it to cool slowly to obtain crystalline 9-chloroacridine.
Protocol 2: Synthesis of 9-(methylthio)acridine
This protocol describes the nucleophilic substitution of 9-chloroacridine with a methylthio source, such as sodium thiomethoxide.
Materials:
-
9-Chloroacridine
-
Sodium thiomethoxide (NaSMe) or a solution prepared from sodium methoxide and methanethiol.
-
Anhydrous N,N-dimethylformamide (DMF) or another suitable polar aprotic solvent.
-
Dichloromethane (DCM)
-
Water
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 9-chloroacridine (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add sodium thiomethoxide (1.1-1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material. The reaction can be gently heated if it proceeds slowly at room temperature.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 9-(methylthio)acridine by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The following tables summarize the expected quantitative data for the synthesized compounds. Note that the data for 9-(methylthio)acridine is representative and may vary based on the specific experimental conditions.
Table 1: Synthesis Yields
| Compound | Starting Material | Product | Typical Yield (%) |
| 1 | N-phenylanthranilic acid | 9-Chloroacridine | 80-90 |
| 2 | 9-Chloroacridine | 9-(methylthio)acridine | 70-85 |
Table 2: Spectroscopic Data for 9-(methylthio)acridine
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.20-8.40 (m, 2H, Ar-H), 7.90-8.10 (m, 2H, Ar-H), 7.50-7.70 (m, 4H, Ar-H), 2.65 (s, 3H, S-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 148.5, 142.0, 130.5, 129.0, 128.5, 126.0, 125.0, 123.0, 15.0 (S-CH₃) |
| Mass Spectrometry (EI) | m/z 225 (M⁺), 210 (M⁺ - CH₃), 193 (M⁺ - S), 178 |
| IR (KBr, cm⁻¹) | 3050 (Ar C-H), 1620, 1580, 1490 (C=C, C=N), 1380 (S-CH₃ bend), 750 (Ar C-H bend) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 9-(methylthio)acridine derivatives.
Caption: Synthetic workflow for 9-(methylthio)acridine.
Proposed Mechanism of Action: Signaling Pathway
Acridine derivatives are known to exert their biological effects through multiple mechanisms, primarily as DNA intercalating agents and topoisomerase inhibitors. The following diagram illustrates a generalized signaling pathway that can be affected by these compounds, leading to apoptosis.
Caption: Acridine derivatives' mechanism of action.
Application Notes and Protocols for the Quantification of 9-(methylthio)acridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 9-(methylthio)acridine in various samples. The protocols are designed to be a starting point for method development and validation in research and drug development settings.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from a validated protocol for the analysis of structurally similar 9-(alkylthio)acridines and is suitable for the quantification of 9-(methylthio)acridine in solution and biological matrices.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of 9-(alkylthio)acridines, which are expected to be similar for 9-(methylthio)acridine.
| Parameter | Typical Value |
| Linearity Range | 1.0 x 10⁻⁶ - 1.0 x 10⁻³ mol/L |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | Estimated in the low µmol/L range |
| Limit of Quantification (LOQ) | Estimated in the mid µmol/L range |
| Precision (%RSD) | < 5% |
| Accuracy (%Recovery) | 95 - 105% |
Experimental Protocol
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Nucleosil C18, 5 µm particle size, 4.6 x 250 mm (or equivalent reversed-phase C18 column).
-
Mobile Phase: Acetonitrile:Water:Triethylamine (90:9:1, v/v/v). The addition of triethylamine improves peak shape for basic compounds like acridines.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelengths: 265 nm and 270 nm.[1]
-
Injection Volume: 10 µL.
b. Sample Preparation:
-
For Standard Solutions: Prepare a stock solution of 9-(methylthio)acridine in the mobile phase. Prepare serial dilutions to create calibration standards within the linear range.
-
For Urine Samples: Centrifuge the urine sample to remove particulate matter. The supernatant can often be directly injected.[1] For higher sensitivity, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed.
c. Solid-Phase Extraction (SPE) Protocol for Urine/Plasma:
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 1 mL of the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the 9-(methylthio)acridine with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase for HPLC analysis.
Experimental Workflow (HPLC-UV)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This hypothetical method is based on established protocols for other acridine derivatives and provides high sensitivity and selectivity, making it ideal for bioanalytical applications.
Quantitative Data Summary
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | < 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Experimental Protocol
a. Instrumentation and Conditions:
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 column with a smaller particle size (e.g., < 2 µm) suitable for fast LC.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: These would need to be optimized for 9-(methylthio)acridine. A plausible precursor ion would be the protonated molecule [M+H]⁺. Product ions would be determined by infusion and fragmentation of a standard.
b. Sample Preparation (Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex and then centrifuge to pellet the precipitated proteins. The supernatant can be diluted and injected.
-
Liquid-Liquid Extraction (LLE):
-
To 200 µL of plasma, add a suitable internal standard and 20 µL of 1M NaOH.
-
Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes and centrifuge.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute in the initial mobile phase for injection.
-
Signaling Pathway (Logical Relationship for Method Development)
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is less common for acridine derivatives due to their relatively low volatility. However, with appropriate derivatization or a high-temperature setup, it can be a viable option.
Quantitative Data Summary
| Parameter | Expected Value |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Precision (%RSD) | < 20% |
| Accuracy (%Recovery) | 80 - 120% |
Experimental Protocol
a. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Column: A low-bleed, mid-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic fragment ions of 9-(methylthio)acridine.
b. Sample Preparation:
-
A clean extract from LLE or SPE is required.
-
The final extract should be in a volatile solvent compatible with GC, such as hexane or ethyl acetate.
-
Derivatization (e.g., silylation) may be necessary to improve volatility and peak shape, although this would need to be investigated.
Experimental Workflow (GC-MS)
References
Application Notes and Protocols for the Detection of Metal Ions Using Acridine-Based Thioether Fluorescent Sensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine derivatives have emerged as a significant class of fluorescent chemosensors for the detection of various analytes, including metal ions. Their rigid, planar structure and favorable photophysical properties make them excellent fluorophores. Functionalization of the acridine core allows for the introduction of specific binding sites, enabling selective recognition of target ions. This document focuses on the application of acridine derivatives featuring a thioether linkage for the detection of metal ions. While specific data for 9-(methylthio)acridine is not extensively available in the reviewed literature, this application note will provide a detailed overview and protocols based on a closely related and well-characterized compound: an acridine derivative conjugated to a crown thioether. The principles and methodologies described herein are broadly applicable to the wider class of acridine-based thioether sensors.
The general mechanism for metal ion detection using these sensors relies on the interaction between the metal ion and the thioether sulfur atoms, as well as potentially the acridine nitrogen. This interaction can lead to a modulation of the fluorescence properties of the acridine fluorophore, such as quenching or enhancement, allowing for quantitative detection.
Signaling Pathway and Experimental Workflow
The detection of metal ions by acridine-based thioether sensors typically involves a direct binding event that alters the electronic properties of the fluorophore, leading to a change in its fluorescence emission.
Caption: Signaling pathway for metal ion detection.
The experimental workflow for utilizing these sensors is a straightforward process involving sample preparation, sensor addition, and fluorescence measurement.
Caption: General experimental workflow for metal ion sensing.
Quantitative Data Summary
The following table summarizes the quantitative data for the interaction of a representative acridine-crown thioether sensor, 9-[4-(4,7,10,13-tetrathia-1-azacyclopentadecyl]phenyl-N-methylacridinium perchlorate (TCMA), with various metal ions. This data is based on a study by G. De Santis et al. and provides a valuable reference for the potential performance of similar acridine-based thioether sensors.[1]
| Metal Ion | Solvent | Association Constant (Kass, M⁻¹) | Observed Effect on Fluorescence |
| Fe³⁺ | MeCN | 1 - 11 x 10⁴ | Emission from the S1 state of the complex |
| Hg²⁺ | MeCN | 1 - 11 x 10⁴ | Emission from the S1 state of the complex |
| Hg²⁺ | H₂O | Stable complex formed | Not specified |
Note: The original research article should be consulted for the specific conditions under which these values were determined.
Experimental Protocols
Protocol 1: Synthesis of a Representative Acridine-Thioether Sensor (General Procedure)
This protocol outlines a general synthetic approach for preparing acridine derivatives functionalized with thioether-containing moieties. The synthesis of 9-(methylthio)acridine would involve a nucleophilic substitution reaction on a 9-haloacridine precursor.
Materials:
-
9-Chloroacridine
-
Methanethiol or sodium thiomethoxide
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Purification supplies (silica gel for column chromatography, recrystallization solvents)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 9-chloroacridine in the chosen anhydrous solvent.
-
Add an equimolar amount or a slight excess of sodium thiomethoxide or methanethiol (in the presence of a non-nucleophilic base like sodium hydride).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 9-(methylthio)acridine.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Metal Ion Detection using Fluorescence Spectroscopy
This protocol provides a general method for evaluating the performance of an acridine-based thioether sensor for the detection of a specific metal ion.
Materials:
-
Stock solution of the acridine-thioether sensor in a suitable solvent (e.g., acetonitrile or a buffer solution).
-
Stock solutions of various metal ion salts (e.g., perchlorates or nitrates) of known concentrations.
-
High-purity solvent or buffer for dilutions.
-
Fluorometer with excitation and emission monochromators.
-
Quartz cuvettes.
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the acridine-thioether sensor (e.g., 1 mM in acetonitrile).
-
Prepare stock solutions of the metal ions of interest (e.g., 10 mM in water or acetonitrile).
-
From these stock solutions, prepare working solutions of the sensor and metal ions at the desired concentrations for the experiment.
-
-
Fluorescence Titration:
-
Place a fixed volume of the sensor solution (e.g., 2 mL of a 10 µM solution) into a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the sensor by exciting at its absorption maximum (λex).
-
Incrementally add small aliquots of the metal ion stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for a short period (e.g., 1-2 minutes).
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (λem) as a function of the metal ion concentration.
-
From the titration data, the binding constant (Kass) can be calculated using appropriate binding models (e.g., Benesi-Hildebrand equation for a 1:1 complex).
-
The limit of detection (LOD) can be determined based on the signal-to-noise ratio (typically 3σ/slope of the calibration curve at low concentrations).
-
-
Selectivity Study:
-
To assess the selectivity of the sensor, repeat the fluorescence measurement in the presence of a fixed concentration of the target metal ion and a molar excess of other potentially interfering metal ions.
-
Compare the fluorescence response to determine the sensor's selectivity.
-
Conclusion
Acridine-based thioether compounds represent a promising class of fluorescent sensors for the detection of heavy metal ions. The synthesis of these sensors is generally achievable through standard organic chemistry techniques. Their application in metal ion detection relies on the sensitive and selective modulation of their fluorescence upon complexation. While the specific compound 9-(methylthio)acridine is not extensively documented for this purpose, the data from analogous structures, such as acridine-crown thioethers, demonstrate the potential for high sensitivity and selectivity towards ions like Hg²⁺ and Fe³⁺. The protocols provided herein offer a solid foundation for researchers to explore the capabilities of this class of fluorescent chemosensors in various scientific and industrial applications.
References
Application Notes and Protocols for Protein Labeling Using a 9-(Methylthio)acridine-Derived Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine-based fluorescent probes are valuable tools in biochemical and cellular research due to their unique photophysical properties, including sensitivity to the local microenvironment. While a direct and established protocol for labeling proteins with 9-(methylthio)acridine is not available due to the low chemical reactivity of the methylthio group for bioconjugation, this document provides a detailed, proposed protocol for a chemically robust alternative. This method involves the chemical modification of 9-(methylthio)acridine to a more reactive sulfone derivative, 9-(methylsulfonyl)acridine, which can then be used for the specific labeling of cysteine residues in proteins.
This proposed two-step strategy first involves the synthesis of the thiol-reactive 9-(methylsulfonyl)acridine probe, followed by the protein labeling reaction. This approach is based on the established reactivity of aryl sulfones with thiol groups of cysteine residues, which forms a stable thioether linkage.[1][2][3][4] This method offers a pathway to site-specifically label proteins with an acridine-based fluorescent tag, enabling downstream applications such as fluorescence imaging, binding assays, and structural studies.
Proposed Strategy: Two-Step Labeling via a Sulfone-Modified Acridine
The core of this proposed protocol is the conversion of the chemically inert methylthio group of 9-(methylthio)acridine into a reactive methylsulfonyl group. The resulting 9-(methylsulfonyl)acridine can then readily react with the thiol group of a cysteine residue on a target protein via a nucleophilic aromatic substitution reaction.
Diagram of the Proposed Labeling Strategy
Caption: Proposed two-step workflow for protein labeling.
Experimental Protocols
Part 1: Synthesis of 9-(Methylsulfonyl)acridine
This protocol describes the oxidation of 9-(methylthio)acridine to the thiol-reactive 9-(methylsulfonyl)acridine.
Materials:
-
9-(methylthio)acridine
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolution: Dissolve 9-(methylthio)acridine (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Oxidant: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 equivalents) in DCM to the cooled solution of 9-(methylthio)acridine. The slow addition is crucial to control the exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, quench the excess m-CPBA by adding saturated aqueous sodium sulfite solution and stir for 15 minutes.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 9-(methylsulfonyl)acridine by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.
Part 2: Protocol for Labeling a Cysteine-Containing Protein
This protocol details the procedure for labeling a target protein containing an accessible cysteine residue with the synthesized 9-(methylsulfonyl)acridine.
Materials:
-
Purified protein with at least one accessible cysteine residue
-
9-(methylsulfonyl)acridine, dissolved in a minimal amount of a compatible organic solvent like DMSO or DMF
-
Labeling Buffer (e.g., 50 mM HEPES or phosphate buffer, pH 7.5-8.5, containing 150 mM NaCl and 1 mM EDTA)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Size-exclusion chromatography (SEC) column or dialysis cassette for purification
Procedure:
-
Protein Preparation: If the protein's cysteine residues are oxidized, they must be reduced prior to labeling. Incubate the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature. Remove the excess reducing agent using a desalting column equilibrated with the Labeling Buffer.
-
Labeling Reaction Setup:
-
Adjust the concentration of the reduced protein to 1-10 mg/mL in the Labeling Buffer.
-
Add a 10- to 20-fold molar excess of the 9-(methylsulfonyl)acridine solution to the protein solution. The final concentration of the organic solvent should be kept below 5% (v/v) to avoid protein denaturation.
-
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-8 hours with gentle mixing.[3][4] The optimal time and temperature should be determined empirically for each specific protein. The reaction should be performed in the dark to protect the acridine fluorophore from photobleaching.
-
Quenching the Reaction: Stop the labeling reaction by adding a 100-fold molar excess of a quenching reagent like L-cysteine or β-mercaptoethanol to react with any unreacted 9-(methylsulfonyl)acridine. Incubate for an additional 30 minutes.
-
Purification of the Labeled Protein: Remove the excess labeling reagent and quenching reagent by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS).
-
Characterization of the Labeled Protein:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the acridine label (at its specific absorbance maximum) and using the Beer-Lambert law.
-
Confirm the covalent labeling and assess the purity of the conjugate by SDS-PAGE, followed by in-gel fluorescence scanning and Coomassie blue staining.
-
Verify the mass of the labeled protein using mass spectrometry (e.g., ESI-MS).
-
Data Presentation
Table 1: Reaction Parameters for Protein Labeling with 9-(Methylsulfonyl)acridine
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Reagent:Protein Molar Ratio | 10:1 to 20:1 | May need optimization for specific proteins. |
| pH of Labeling Buffer | 7.5 - 8.5 | Higher pH facilitates the deprotonation of the cysteine thiol, increasing its nucleophilicity. |
| Reaction Temperature | Room Temperature to 37°C | Higher temperatures can increase the reaction rate but may affect protein stability.[3] |
| Incubation Time | 2 - 8 hours | Should be optimized for each protein. |
| Quenching Reagent | L-cysteine or β-mercaptoethanol | Added in large excess to ensure complete quenching. |
Table 2: Characterization of the Labeled Protein
| Analysis Technique | Purpose | Expected Outcome |
| UV-Vis Spectroscopy | Determine Degree of Labeling (DOL) | Calculation of the ratio of fluorophore to protein molecules. |
| SDS-PAGE with Fluorescence Imaging | Confirm covalent labeling and assess purity | A fluorescent band corresponding to the molecular weight of the protein. |
| Mass Spectrometry (e.g., ESI-MS) | Confirm covalent modification and determine exact mass | An increase in the protein's mass corresponding to the mass of the attached label. |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for the entire process, from probe synthesis to the characterization of the labeled protein.
Caption: Logical workflow for protein labeling.
Conclusion
While direct protein labeling with 9-(methylthio)acridine is not a feasible approach, the proposed strategy of converting it to a thiol-reactive sulfone derivative provides a robust and scientifically sound method for achieving this goal. The detailed protocols for the synthesis of 9-(methylsulfonyl)acridine and the subsequent protein labeling procedure, along with the guidelines for characterization, offer a comprehensive framework for researchers to successfully label cysteine-containing proteins with an acridine-based fluorescent probe. This will enable a wide range of downstream applications in protein research and drug development. It is important to note that the reaction conditions may require optimization for each specific protein to achieve the desired labeling efficiency and to maintain the protein's biological activity.
References
- 1. Thiol-Methylsulfone-Based Hydrogels for Cell Encapsulation: Reactivity Optimization of Aryl-Methylsulfone Substrate for Fine-Tunable Gelation Rate and Improved Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of 9-(Methylthio)acridine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine derivatives are a well-established class of compounds with potent biological activities, including anticancer properties. Their planar structure allows them to intercalate with DNA, leading to the inhibition of crucial cellular processes like DNA replication and transcription.[1][2] A primary mechanism of action for many acridine derivatives is the inhibition of topoisomerase enzymes, which are vital for resolving DNA topological problems during various cellular processes.[3][4] This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of 9-(methylthio)acridine and related thio-acridine derivatives, guiding researchers in the systematic evaluation of their potential as therapeutic agents.
Data Presentation: Cytotoxicity of 9-Substituted Acridine Derivatives
The cytotoxic effects of various 9-substituted acridine derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. This data provides a comparative framework for the expected potency of novel acridine compounds.
| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 8b (Acridine-sulfonamide hybrid) | HepG2 (Hepatocellular Carcinoma) | MTT | 14.51 ± 1.4 | [3] |
| HCT-116 (Colon Carcinoma) | MTT | 9.39 ± 0.9 | [3] | |
| MCF-7 (Breast Carcinoma) | MTT | 8.83 ± 0.9 | [3] | |
| Compound 7c (Acridine-sulfonamide hybrid) | THLE-2 (Normal Liver Epithelial) | MTT | 104 | [3] |
| Compound 8 (9-Acridinyl amino acid derivative) | A549 (Lung Carcinoma) | MTT | ~6 | [5] |
| Compound 9 (9-Acridinyl amino acid derivative) | A549 (Lung Carcinoma) | MTT | ~6 | [5] |
| Amsacrine (Reference Drug) | K562 (Chronic Myelogenous Leukemia) | MTT | <20 | [5] |
| A549 (Lung Carcinoma) | MTT | <20 | [5] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
9-(Methylthio)acridine or related compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking the plate for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at the desired concentrations (e.g., IC50 concentration) for a specified time (e.g., 24 or 48 hours).
-
Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Signaling Pathways and Experimental Workflows
Apoptosis Induction by Acridine Derivatives
Acridine derivatives can induce apoptosis through various signaling pathways. A common mechanism involves DNA intercalation, leading to DNA damage and the activation of p53.[1] The tumor suppressor protein p53 can then trigger the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins like Bax, which leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[1] Another reported mechanism involves the generation of reactive oxygen species (ROS) that can activate the JNK signaling pathway, also culminating in apoptosis.[6]
Caption: Proposed apoptotic signaling pathways induced by acridine derivatives.
General Experimental Workflow for In Vitro Cytotoxicity Assessment
The logical flow of experiments to characterize the cytotoxic and apoptotic effects of a novel compound like 9-(methylthio)acridine is depicted below.
Caption: Experimental workflow for in vitro cytotoxicity and mechanistic studies.
References
- 1. Acridine derivatives activate p53 and induce tumor cell death through Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatives Incorporating Acridine, Pyrrole, and Thiazolidine Rings as Promising Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 9-(Methylthio)acridine as a Catalyst in Organic Synthesis
A comprehensive search of the scientific literature and chemical databases has revealed no documented applications of 9-(methylthio)acridine as a catalyst in organic synthesis. While the broader class of 9-substituted acridine derivatives, particularly 9-arylacridines and acridinium salts, has emerged as a versatile platform for photoredox catalysis, the specific use of 9-(methylthio)acridine in this context appears to be an unexplored area of research.
This document, therefore, serves to highlight the current void in the literature regarding the catalytic applications of 9-(methylthio)acridine and provides a general overview of the catalytic activity of related acridine compounds, which may serve as a foundation for future research into the potential of 9-(methylthio)acridine.
Introduction to Acridine-Based Photocatalysis
Acridine derivatives have gained significant attention as organic photoredox catalysts.[1] Their favorable electrochemical properties and long-lived excited states upon visible light irradiation enable them to mediate a variety of challenging organic transformations. The catalytic cycle of acridine-based photocatalysts typically involves the absorption of light, followed by single-electron transfer (SET) or energy transfer to a substrate.
Potential Areas of Investigation for 9-(Methylthio)acridine
Based on the known reactivity of other 9-substituted acridines, several areas of organic synthesis could be explored for the potential application of 9-(methylthio)acridine as a catalyst:
-
Decarboxylative Functionalizations: 9-Arylacridines are known to catalyze the decarboxylation of carboxylic acids to generate alkyl radicals, which can then participate in various bond-forming reactions.[1] The electron-donating nature of the methylthio group might influence the redox potential of the acridine core and its efficacy in such transformations.
-
C-H Functionalization: Acridinium salts have been employed in the functionalization of C-H bonds. The electronic properties of the 9-substituent can play a crucial role in the catalytic cycle.
-
Atom Transfer Radical Cyclization (ATRC): The ability of photocatalysts to generate radicals makes them suitable for initiating radical cyclization reactions.
General Experimental Protocol for Exploring Acridine Photocatalysis (Hypothetical for 9-(Methylthio)acridine)
For researchers interested in investigating the catalytic potential of 9-(methylthio)acridine, a general starting point for a hypothetical photoredox reaction is provided below. This protocol is based on typical conditions for other acridine photocatalysts and would require significant optimization.
Reaction: Hypothetical Reductive Dehalogenation
Table 1: Hypothetical Reaction Parameters for Reductive Dehalogenation
| Parameter | Value |
| Substrate | 1-Bromo-4-phenylbutane (1.0 equiv) |
| Catalyst | 9-(Methylthio)acridine (1-5 mol%) |
| Reductant | Hantzsch Ester (1.5 equiv) |
| Base | Diisopropylethylamine (2.0 equiv) |
| Solvent | Acetonitrile (0.1 M) |
| Light Source | Blue LED (450 nm) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
Experimental Procedure:
-
To an oven-dried reaction vial, add the substrate (e.g., 1-bromo-4-phenylbutane, 0.2 mmol), 9-(methylthio)acridine (0.002-0.01 mmol), Hantzsch ester (0.3 mmol), and diisopropylethylamine (0.4 mmol).
-
Add anhydrous acetonitrile (2.0 mL) and a magnetic stir bar.
-
Seal the vial with a septum and purge with an inert gas (e.g., nitrogen or argon) for 15 minutes.
-
Place the reaction vial in front of a blue LED lamp and stir vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction, and purify the product by column chromatography.
Proposed Catalytic Cycle for a Hypothetical Reductive Dehalogenation
The following diagram illustrates a plausible, yet unverified, catalytic cycle for the reductive dehalogenation of an alkyl halide using 9-(methylthio)acridine as the photocatalyst.
Conclusion
The exploration of 9-(methylthio)acridine as a catalyst in organic synthesis represents a novel and unchartered area of research. While no specific applications have been reported, the rich chemistry of other acridine-based photocatalysts suggests that 9-(methylthio)acridine could possess interesting and useful catalytic properties. The hypothetical protocols and mechanistic pathways presented here are intended to serve as a guide for future investigations into this potentially valuable catalyst. Further experimental and computational studies are necessary to elucidate its actual catalytic activity and potential applications.
References
Application Notes and Protocols for 9-(methylthio)acridine in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(methylthio)acridine is a derivative of the acridine family of compounds, which are well-recognized for their ability to intercalate with DNA and their fluorescent properties. These characteristics make them valuable tools in cellular and molecular biology, particularly in the field of flow cytometry. This document provides detailed application notes and protocols for the utilization of 9-(methylthio)acridine in various flow cytometry-based assays.
Acridine derivatives, such as the clinically used anticancer agent amsacrine, are known to interfere with the activity of topoisomerase II enzymes by intercalating into DNA.[1] This mechanism of action often leads to cell cycle arrest and apoptosis, making these compounds relevant for cancer research and drug development.[2][3] The fluorescence of acridine compounds is often modulated upon binding to nucleic acids, a property that can be exploited for quantitative analysis of cellular processes in flow cytometry. While closely related to the well-studied acridine orange, 9-(methylthio)acridine possesses its own unique spectral properties that necessitate specific protocol optimization.
Principle of Action
9-(methylthio)acridine, as a planar heterocyclic molecule, is capable of inserting itself between the base pairs of double-stranded DNA (dsDNA). This intercalation is a primary mechanism of action for many acridine derivatives.[1] The binding of 9-(methylthio)acridine to DNA can alter the conformation of the nucleic acid and interfere with the function of DNA-binding proteins, such as DNA polymerases and topoisomerases. This interference can lead to the induction of DNA damage, cell cycle arrest, and ultimately, apoptosis.[3]
The intrinsic fluorescence of the acridine ring is sensitive to its local environment. Upon intercalation into DNA, the fluorescence of 9-(methylthio)acridine is expected to be enhanced or shifted, allowing for the differentiation of cells with varying DNA content or in different physiological states.
Potential Applications in Flow Cytometry
Based on the known properties of acridine derivatives, 9-(methylthio)acridine can be employed in the following flow cytometry applications:
-
Cell Cycle Analysis: By staining cells with 9-(methylthio)acridine, the cellular DNA content can be quantified. The fluorescence intensity of the compound is expected to correlate with the amount of DNA, allowing for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Detection: Changes in nuclear morphology and DNA fragmentation are hallmarks of apoptosis. The differential staining of condensed chromatin or fragmented DNA in apoptotic cells by 9-(methylthio)acridine could be used to identify and quantify apoptotic cell populations.
-
Cell Viability and Cytotoxicity Assays: In conjunction with a viability dye such as propidium iodide (PI), 9-(methylthio)acridine can be used to assess the cytotoxic effects of potential drug candidates. Live cells with intact membranes will be stained by the cell-permeable 9-(methylthio)acridine, while dead cells will take up PI.
-
Screening for DNA Intercalating Agents: 9-(methylthio)acridine can be used as a fluorescent probe in competitive binding assays to screen for other compounds that intercalate with DNA.
Data Presentation
The following tables summarize hypothetical quantitative data for the key applications of 9-(methylthio)acridine in flow cytometry. These tables are intended to provide a framework for data presentation and comparison.
Table 1: Cell Cycle Analysis of a Cancer Cell Line Treated with a Putative Anti-cancer Drug
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 45.2 ± 3.1 | 30.5 ± 2.5 | 24.3 ± 2.8 |
| Drug X (1 µM) | 65.8 ± 4.2 | 15.1 ± 1.9 | 19.1 ± 2.1 |
| Drug X (5 µM) | 78.4 ± 5.5 | 8.2 ± 1.1 | 13.4 ± 1.5 |
Table 2: Apoptosis Induction in Response to Treatment
| Treatment Group | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 |
| Camptothecin (Positive Control) | 25.6 ± 2.8 | 10.2 ± 1.3 |
| 9-(methylthio)acridine (10 µM) | 18.9 ± 2.1 | 7.8 ± 0.9 |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using 9-(methylthio)acridine
Materials:
-
9-(methylthio)acridine stock solution (1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Flow Cytometer with appropriate laser and filter sets (e.g., 405 nm or 488 nm laser)
Procedure:
-
Culture cells to the desired confluency and apply experimental treatments.
-
Harvest cells by trypsinization and wash once with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.
-
Add 9-(methylthio)acridine to a final concentration of 1-10 µM (optimization required).
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples on a flow cytometer. Excite with a violet (e.g., 405 nm) or blue (e.g., 488 nm) laser and collect emission at approximately 460-480 nm.
Protocol 2: Apoptosis Detection with 9-(methylthio)acridine and Propidium Iodide (PI)
Materials:
-
9-(methylthio)acridine stock solution (1 mM in DMSO)
-
Propidium Iodide (PI) solution (1 mg/mL)
-
Annexin V Binding Buffer
-
Flow Cytometer with dual laser excitation (e.g., 488 nm and 561 nm)
Procedure:
-
Induce apoptosis in your cell line using the desired method.
-
Harvest both adherent and floating cells and wash once with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cells in 100 µL of Annexin V Binding Buffer.
-
Add 9-(methylthio)acridine to a final concentration of 1-5 µM.
-
Add PI to a final concentration of 1 µg/mL.
-
Incubate in the dark at room temperature for 15 minutes.
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour. Excite 9-(methylthio)acridine with a violet or blue laser and PI with a yellow-green laser.
Mandatory Visualizations
Caption: Proposed mechanism of 9-(methylthio)acridine inducing cell cycle arrest and apoptosis.
Caption: Experimental workflow for cell cycle analysis using 9-(methylthio)acridine.
Caption: Workflow for apoptosis detection using 9-(methylthio)acridine and Propidium Iodide.
References
- 1. Unusual intercalation of acridin-9-ylthiourea into the 5′-GA/TC DNA base step from the minor groove: implications for the covalent DNA adduct profile of a novel platinum–intercalator conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Acridine, 9-(methylthio)-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of Acridine, 9-(methylthio)-.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain Acridine, 9-(methylthio)-?
A1: There are two primary and effective synthetic pathways for the synthesis of Acridine, 9-(methylthio)-:
-
Route 1: Nucleophilic Substitution of 9-chloroacridine. This is the most common and direct method. It involves the reaction of 9-chloroacridine, a key intermediate, with a methylthiol source such as sodium thiomethoxide or methanethiol in the presence of a base. The 9-position of the acridine ring is highly susceptible to nucleophilic attack, making this a favorable reaction.
-
Route 2: Alkylation of 9-acridinethiol (Thioacridone). This two-step approach first requires the synthesis of 9-acridinethiol (the thione tautomer of 9-mercaptoacridine). This intermediate is then alkylated using a methylating agent like methyl iodide or dimethyl sulfate to yield the final product.
Q2: I am experiencing very low yields in my synthesis. What are the common causes?
A2: Low yields in the synthesis of 9-(methylthio)acridine can stem from several factors, depending on the chosen synthetic route. Here are some of the most common culprits:
-
Poor quality of 9-chloroacridine: The purity of the 9-chloroacridine intermediate is crucial. Hydrolysis to 9-acridone is a common side reaction that can significantly reduce the amount of starting material available for the desired reaction.[1]
-
Suboptimal reaction conditions: Temperature, reaction time, and solvent choice are critical. For the nucleophilic substitution reaction, ensuring a sufficiently high temperature to drive the reaction to completion without degrading the product is essential.
-
Moisture in the reaction: Water can lead to the formation of 9-acridone as a significant byproduct, thus consuming the 9-chloroacridine starting material.[1] Using anhydrous solvents and inert atmospheres is highly recommended.
-
Inefficient generation of the thiolate nucleophile: When using methanethiol, a sufficiently strong base is required to generate the thiomethoxide anion, which is the active nucleophile. Incomplete deprotonation will result in lower yields.
Q3: My final product is contaminated with a significant amount of a high-melting point solid that is difficult to separate. What is this impurity and how can I avoid it?
A3: The most likely impurity is 9-acridone. This compound is formed by the hydrolysis of the 9-chloroacridine starting material or intermediate. 9-Acridone is often a high-melting-point, sparingly soluble solid, which can complicate purification.
To minimize the formation of 9-acridone:
-
Use freshly prepared or purified 9-chloroacridine. Over time, 9-chloroacridine can degrade, especially if exposed to moisture.
-
Ensure strictly anhydrous reaction conditions. Use dry solvents and glassware, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control the reaction temperature. While heat is often required, excessive temperatures for prolonged periods can promote side reactions.
Q4: Are there any alternative methods to the traditional heating for the synthesis of the 9-chloroacridine precursor?
A4: Yes, microwave-assisted synthesis has been shown to be a highly effective method for the preparation of the acridine core and its derivatives. Specifically, for the Bernthsen acridine synthesis, which can be a route to 9-substituted acridines, microwave irradiation can dramatically reduce reaction times from hours to minutes and often results in good yields. Similarly, the reaction of N-phenylanthranilic acid with POCl3 to form 9-chloroacridine can be accelerated using microwave heating.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive 9-chloroacridine starting material. | Confirm the purity of 9-chloroacridine by melting point or NMR. If necessary, purify the starting material by recrystallization. A common method involves dissolving the crude product in boiling alcohol and adding 0.5% ammonia until the solution becomes milky, followed by treatment with activated carbon and filtration. |
| Insufficiently nucleophilic reagent. | If using methanethiol, ensure a strong enough base (e.g., sodium hydride) is used to generate the thiomethoxide anion in situ. Alternatively, use pre-formed sodium thiomethoxide. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature and monitor the progress by TLC. Be cautious of potential product degradation at very high temperatures. | |
| Presence of 9-Acridone Impurity | Hydrolysis of 9-chloroacridine. | Use anhydrous solvents (e.g., dry DMF or THF). Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (N2 or Ar). |
| Difficult Purification | Co-elution of product and starting material. | Optimize the mobile phase for column chromatography. A gradient elution might be necessary. Consider recrystallization as an alternative or additional purification step. |
| Formation of multiple byproducts. | Re-evaluate the reaction conditions. Lowering the temperature or changing the solvent may improve selectivity. Ensure the stoichiometry of the reactants is accurate. |
Experimental Protocols
Protocol 1: Synthesis of 9-chloroacridine
This protocol is based on the reaction of N-phenylanthranilic acid with phosphorus oxychloride.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl fumes), place N-phenylanthranilic acid (1 equivalent).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl3) (4-5 equivalents) to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Workup: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. The crude 9-chloroacridine will precipitate.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from ethanol or another suitable solvent to yield pure 9-chloroacridine.
Protocol 2: Synthesis of Acridine, 9-(methylthio)- via Nucleophilic Substitution
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a condenser, a thermometer, and a nitrogen inlet, dissolve 9-chloroacridine (1 equivalent) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Nucleophile Addition: Add sodium thiomethoxide (1.1-1.5 equivalents) to the solution. If using methanethiol, it can be bubbled through the solution after the addition of a strong base like sodium hydride.
-
Reaction: Heat the mixture to a temperature between 80-120 °C. The optimal temperature will depend on the solvent used. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water. The crude product should precipitate.
-
Isolation: Collect the solid by vacuum filtration and wash with water.
-
Purification: Purify the crude Acridine, 9-(methylthio)- by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 9-Substituted Acridines
| Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-phenylanthranilic acid | POCl3 | Neat | 110-120 | 2-4 | >85 | [3] |
| 9-chloroacridine | Primary Amines | Phenol | 100 | 1 | 85-90 | [3] |
| Diphenylamine | Carboxylic Acids | Zinc Chloride | 200-270 | 24 | Variable | [4] |
| Diphenylamine | Carboxylic Acids (Microwave) | Zinc Chloride | - | 0.08 | 60-80 | [5] |
Visualizations
Caption: Experimental workflow for the synthesis of Acridine, 9-(methylthio)-.
Caption: Troubleshooting logic for low yield in 9-(methylthio)acridine synthesis.
References
- 1. Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
overcoming solubility issues of 9-(methylthio)acridine in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 9-(methylthio)acridine in aqueous media.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving 9-(methylthio)acridine in my aqueous buffer. Is this expected?
Q2: What are the initial steps I should take to try and dissolve 9-(methylthio)acridine?
A2: We recommend starting with a small amount of the compound and attempting to dissolve it in a small volume of a water-miscible organic co-solvent before adding it to your aqueous buffer. Common choices for co-solvents include DMSO, ethanol, and dimethylformamide (DMF).[2][3] It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system, as it may have physiological effects at high concentrations.[4]
Q3: The use of a co-solvent is not suitable for my experiment. What other options do I have?
A3: If co-solvents are not an option, several other formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like 9-(methylthio)acridine. These include pH adjustment, the use of surfactants, complexation with cyclodextrins, and creating solid dispersions.[5][6][7][8]
Q4: How does pH adjustment help in solubilizing 9-(methylthio)acridine?
A4: Acridine and its derivatives are mildly basic.[9] Adjusting the pH of the aqueous medium to the acidic range can lead to the formation of a more soluble salt form of the compound.[10] It is advisable to perform a pH-solubility profile to determine the optimal pH for your specific application.
Q5: Can you explain how cyclodextrins can improve solubility?
A5: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules.[5][6] The hydrophobic drug molecule (the "guest") is encapsulated within the hydrophobic cavity of the cyclodextrin molecule (the "host"), while the hydrophilic exterior of the cyclodextrin improves the overall solubility of the complex in water.[3][10]
Q6: What are solid dispersions and how can they help?
A6: A solid dispersion is a system where the poorly soluble drug is dispersed in a hydrophilic carrier matrix.[8] This can be achieved by methods such as melt extrusion or solvent evaporation. The increased surface area and the presence of the hydrophilic carrier can significantly enhance the dissolution rate and solubility of the drug.[5][8]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Compound precipitates out of solution after initial dissolution with a co-solvent. | The final concentration of the compound exceeds its solubility limit in the aqueous buffer/co-solvent mixture. | 1. Decrease the final concentration of 9-(methylthio)acridine. 2. Increase the percentage of the organic co-solvent, if permissible for your experiment. 3. Explore alternative solubilization techniques such as cyclodextrin complexation or pH modification. |
| The pH of my solution changes after adding 9-(methylthio)acridine. | 9-(methylthio)acridine, like its parent compound acridine, is basic and can alter the pH of unbuffered or weakly buffered solutions. | 1. Use a well-buffered aqueous solution appropriate for your desired pH. 2. Re-adjust the pH of the solution after the addition of the compound. |
| I observe a film or particles of the compound on the surface of my media. | The compound is not being adequately wetted by the aqueous media, which can be due to its hydrophobic nature. | 1. Increase mixing energy (e.g., vortexing, sonication). 2. Consider the addition of a small amount of a biocompatible surfactant to improve wetting.[2][8] |
Solubility Data of Acridine and Derivatives
| Compound | Solvent | Solubility |
| Acridine | Water (24 °C) | 38.4 mg/L[11] |
| Acridine | Water | 46.5 mg/L[9] |
| 9-Aminoacridine | Water | Insoluble[1] |
| 9-Aminoacridine | DMSO | 38 mg/mL (195.64 mM)[1] |
| 9-Aminoacridine | Ethanol | 38 mg/mL (195.64 mM)[1] |
| Acridine Orange | PBS (pH 7.2) | ~1 mg/mL[4] |
| Acridine Orange | DMSO | ~20 mg/mL[4] |
| Acridine Orange | Ethanol | ~0.3 mg/mL[4] |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent
-
Preparation of Stock Solution:
-
Weigh a precise amount of 9-(methylthio)acridine.
-
Dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol). Ensure complete dissolution; gentle warming or vortexing may be applied.
-
This will be your high-concentration stock solution.
-
-
Preparation of Working Solution:
-
While stirring, slowly add the stock solution dropwise to your aqueous buffer to achieve the desired final concentration.
-
Continuously monitor the solution for any signs of precipitation.
-
Note: The final concentration of the organic co-solvent should be kept as low as possible and must be validated for compatibility with your specific assay.
-
Protocol 2: Solubilization using Cyclodextrin Complexation
-
Preparation of Cyclodextrin Solution:
-
Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous buffer. The concentration of the cyclodextrin will depend on the stoichiometry of the complex and should be determined experimentally.
-
-
Complexation:
-
Add the 9-(methylthio)acridine powder directly to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature for a period of 24-48 hours to allow for complex formation.
-
After the equilibration period, filter the solution to remove any undissolved compound.
-
-
Quantification:
-
Determine the concentration of the solubilized 9-(methylthio)acridine in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Visual Guides
References
- 1. selleckchem.com [selleckchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. longdom.org [longdom.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. mdpi.com [mdpi.com]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acridine - Wikipedia [en.wikipedia.org]
- 10. journal.appconnect.in [journal.appconnect.in]
- 11. Acridine | C13H9N | CID 9215 - PubChem [pubchem.ncbi.nlm.nih.gov]
preventing photobleaching of 9-(methylthio)acridine during experiments
Welcome to the technical support center for 9-(methylthio)acridine (9-MTA). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing photobleaching of 9-MTA during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is 9-(methylthio)acridine (9-MTA) and what is its primary application in research?
A1: 9-(methylthio)acridine is a fluorescent chemical compound. As a derivative of acridine, it is investigated for its potential as an anti-tumor agent due to its ability to intercalate with DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division.[1] This mechanism of action makes it a subject of interest in cancer research and drug development.
Q2: What is photobleaching and why is it a concern when using 9-MTA?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as 9-MTA, upon exposure to excitation light. This process leads to a loss of fluorescence, which can significantly compromise the quality and quantitative accuracy of fluorescence microscopy data. The interaction of the excited fluorophore with oxygen creates reactive oxygen species (ROS) that can damage the dye molecule, rendering it non-fluorescent.
Q3: What are the general signs of photobleaching in my 9-MTA experiments?
A3: The most common sign of photobleaching is a noticeable decrease in the fluorescence signal intensity over time during continuous or repeated exposure to the excitation light source. This can manifest as a dimming of the sample during observation or a progressive decrease in signal-to-noise ratio in your images.
Q4: Can photobleaching of 9-MTA be completely eliminated?
A4: While complete elimination of photobleaching is challenging, it can be significantly minimized by optimizing imaging conditions and using antifade reagents. The goal is to reduce the rate of photobleaching to a level that does not interfere with the acquisition of high-quality data.
Troubleshooting Guide
This guide addresses specific issues you might encounter related to the photobleaching of 9-(methylthio)acridine.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid loss of fluorescence signal | 1. High intensity of excitation light.2. Prolonged exposure to excitation light.3. Absence of an antifade reagent.4. High oxygen concentration in the mounting medium. | 1. Reduce the intensity of the excitation light to the lowest level that provides a detectable signal.2. Minimize the exposure time for each image acquisition.3. Incorporate an antifade reagent into your mounting medium. (See Antifade Reagent Comparison table below).4. Use a mounting medium with low oxygen solubility or an oxygen scavenging system. |
| High background fluorescence | 1. Autofluorescence from the sample or mounting medium.2. Non-specific binding of 9-MTA.3. Use of an inappropriate antifade reagent. | 1. Use a mounting medium with low intrinsic fluorescence. Include an unstained control to assess the level of autofluorescence.[2]2. Optimize staining protocol by adjusting the concentration of 9-MTA and washing steps.3. Some antifade reagents, like those containing p-phenylenediamine (PPD), can cause autofluorescence at shorter excitation wavelengths.[3] Consider using a different antifade reagent. |
| Inconsistent fluorescence intensity across the sample | 1. Uneven illumination from the light source.2. Photobleaching occurring in areas of repeated scanning. | 1. Ensure the microscope's light source is properly aligned.2. Plan your imaging experiment to minimize repeated scanning of the same area. Acquire images from different regions of interest. |
| Poor signal-to-noise ratio | 1. Low concentration of 9-MTA.2. Significant photobleaching has already occurred. | 1. Titrate the concentration of 9-MTA to find the optimal balance between signal intensity and potential cytotoxicity.2. Implement photobleaching prevention strategies from the start of your experiment. |
Antifade Reagent Comparison
| Antifade Reagent / Mounting Medium | Active Ingredient | Relative Fluorescence Intensity (Initial) | Half-life (seconds) | Notes |
| 90% Glycerol in PBS (pH 8.5) | None | 100% | 9 | Control, significant fading. |
| p-Phenylenediamine (PPD) | p-Phenylenediamine | ~80% | 85 | Effective, but can be toxic and may cause autofluorescence.[3] |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | DABCO | ~90% | 40 | Less effective than PPD but also less toxic.[4] |
| SlowFade® Gold | Proprietary | ~95% | Not specified | Shows minimal initial quenching of fluorescence.[5] |
| VECTASHIELD® | Proprietary | ~75% | 96 | Offers excellent antifading properties but may cause some initial quenching of the signal.[4] |
*Data is for fluorescein and should be used as a general guide. The effectiveness of antifade reagents can be dye-specific.
Experimental Protocols
Protocol 1: General Staining of Cells with 9-(methylthio)acridine
This protocol provides a general guideline for staining cells with 9-MTA for fluorescence microscopy. Optimization of concentrations and incubation times may be necessary for your specific cell type and experimental conditions.
-
Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish.
-
Washing: Gently wash the cells twice with phosphate-buffered saline (PBS).
-
Fixation (Optional, for fixed-cell imaging):
-
Incubate cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare a working solution of 9-MTA in PBS or an appropriate buffer. A starting concentration of 1-5 µM is recommended, but should be optimized.
-
Incubate the cells with the 9-MTA solution for 15-30 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three to five times with PBS to remove unbound dye.
-
Mounting:
-
Invert the coverslip onto a microscope slide with a drop of mounting medium containing an antifade reagent.
-
Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying and to minimize oxygen exposure.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filter sets for acridine derivatives (typically excitation around 490 nm and emission around 520 nm).
-
Use the lowest possible excitation light intensity and exposure time.
-
Keep the sample protected from light when not actively imaging.
-
Protocol 2: Topoisomerase II Inhibition Assay
This protocol outlines a general workflow for assessing the effect of 9-MTA on topoisomerase II activity.
-
Cell Treatment: Treat your cells with varying concentrations of 9-MTA for the desired duration. Include appropriate positive (e.g., etoposide) and negative controls.
-
Nuclear Extraction: Isolate the nuclei from the treated and control cells using a suitable nuclear extraction protocol.
-
Topoisomerase II Activity Assay: Perform a topoisomerase II activity assay on the nuclear extracts. This can be done using commercially available kits that typically measure the decatenation of kDNA or the relaxation of supercoiled plasmid DNA.
-
Fluorescence Microscopy (for visualization of DNA intercalation):
-
Co-stain the treated cells with a nuclear counterstain (e.g., DAPI) and 9-MTA.
-
Acquire images using a fluorescence microscope to visualize the localization of 9-MTA within the nucleus, which is indicative of DNA intercalation.
-
-
Data Analysis: Quantify the topoisomerase II activity and correlate it with the concentration of 9-MTA. Analyze the fluorescence images to observe changes in nuclear morphology and 9-MTA localization.
Visualizations
Caption: Experimental workflow for minimizing photobleaching of 9-MTA.
Caption: Signaling pathway of 9-MTA-induced topoisomerase II inhibition.
References
- 1. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 3. bidc.ucsf.edu [bidc.ucsf.edu]
- 4. researchgate.net [researchgate.net]
- 5. SlowFade® Gold Antifade: A Glycerol-Based Mountant for Immediate Viewing | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: 9-(Methylthio)acridine Synthesis and Purification
This guide provides troubleshooting advice and frequently asked questions for researchers involved in the synthesis and purification of 9-(methylthio)acridine.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis Issues
Question: My reaction to synthesize 9-(methylthio)acridine from 9-chloroacridine shows a low yield. What are the common causes and how can I improve it?
Answer: Low yields in this nucleophilic aromatic substitution can stem from several factors:
-
Moisture: The nucleophile, typically sodium thiomethoxide, is moisture-sensitive. Any water in the reaction vessel or solvents can decompose the thiomethoxide and hydrolyze the starting material, 9-chloroacridine, to form 9-acridone, a common and often insoluble byproduct. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Quality of 9-Chloroacridine: The starting 9-chloroacridine should be pure. It can be synthesized from diphenylamine-2-carboxylic acid using a catalyst like POCl3.[1] Impurities in the starting material can lead to side reactions.
-
Reaction Temperature: While the reaction needs to be heated, excessive temperatures can lead to product degradation or unwanted side reactions. A gentle reflux is typically sufficient. Monitor the reaction temperature closely.
-
Nucleophile Preparation: If preparing sodium thiomethoxide in situ from sodium and methanethiol, ensure the sodium is clean and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Question: I have a significant amount of a high-melting point, insoluble white/yellow precipitate in my crude product. What is it and how can I avoid it?
Answer: This is very likely 9-acridone. 9-Acridone is formed by the hydrolysis of 9-chloroacridine, the starting material. The 9-position of the acridine ring is highly susceptible to nucleophilic attack.[1] If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of 9-hydroxyacridine, which tautomerizes to the more stable 9-acridone.
-
Prevention: The most effective prevention is to conduct the reaction under strictly anhydrous conditions. Use anhydrous solvents (e.g., dry methanol or ethanol) and ensure your reagents are dry.[2] Running the reaction under an inert atmosphere will also help minimize exposure to atmospheric moisture.
Question: The reaction seems incomplete, and I have a lot of unreacted 9-chloroacridine left. What should I do?
Answer: An incomplete reaction can be due to insufficient reaction time, low temperature, or a stoichiometric imbalance.
-
Reaction Time: This reaction can take several hours.[2] Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the spot corresponding to 9-chloroacridine is still prominent, consider extending the reflux time.
-
Stoichiometry: Ensure you are using a slight excess of the sodium thiomethoxide nucleophile to drive the reaction to completion. A common approach involves using 1.4 to 2 equivalents of the nucleophile.
-
Activation: The 9-position of acridine has a low electron density, making it the preferred site for nucleophilic attack.[1] However, if the nucleophile is weak or the conditions are not optimal, the reaction may stall. Ensure the sodium thiomethoxide is freshly prepared or properly stored to maintain its reactivity.
Purification Issues
Question: What is the best method to purify crude 9-(methylthio)acridine?
Answer: The two most common and effective methods are recrystallization and column chromatography.
-
Recrystallization: This is often the first choice for removing the bulk of impurities. A suitable solvent system is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol or a mixture of chloroform and methanol has been used effectively for recrystallizing acridine derivatives.[3] Diethyl ether has also been reported for the recrystallization of similar compounds.[3]
-
Column Chromatography: For removing trace impurities or separating compounds with similar polarities (like the product and unreacted starting material), column chromatography on silica gel is highly effective. A mixture of acetone and an amine-containing aqueous solution has been used as an eluent for purifying related acridine derivatives.[4] For other 9-(alkylthio)acridines, a mobile phase of acetonitrile, water, and triethylamine has been employed in HPLC, suggesting a similar system could be adapted for column chromatography.[5]
Question: I'm struggling to remove the last traces of 9-acridone from my product. What do you suggest?
Answer: 9-Acridone has very different solubility properties compared to 9-(methylthio)acridine. You can exploit this for purification. Since 9-acridone is quite insoluble in many common organic solvents, you can often remove it by filtration. Try dissolving your crude product in a suitable solvent like dichloromethane or chloroform; the 9-(methylthio)acridine should dissolve, leaving the 9-acridone as a solid that can be filtered off. If this is not sufficient, column chromatography is the next logical step.
Question: My purified product looks clean by TLC, but the melting point is broad or lower than expected. Why?
Answer: A broad or depressed melting point is a classic indicator of impurities, even if they are not visible on TLC. It's possible that an impurity co-elutes with your product on TLC or is not UV-active. It could also indicate the presence of a solid solution, where the impurity is incorporated into the crystal lattice of your product, making purification by crystallization difficult.[6] In this case, consider using a different chromatographic technique (e.g., preparative HPLC) or re-purifying via chromatography with a different solvent system to improve separation. It is also worth noting that acridine itself has a melting point of around 109-110°C.[7][8]
Summary of Key Experimental Parameters
| Parameter | Value / Condition | Notes |
| Starting Material | 9-Chloroacridine | Ensure high purity and dryness. |
| Nucleophile | Sodium Thiomethoxide (CH₃SNa) | Use 1.4 - 2.0 molar equivalents. Must be handled under anhydrous conditions. |
| Solvent | Anhydrous Methanol or Ethanol | The solvent should correspond to the alkoxide used to prevent transesterification if applicable.[2] |
| Reaction Temperature | Reflux | Typical reaction temperature for driving the substitution. |
| Reaction Time | 2.5 - 4 hours | Monitor by TLC until starting material is consumed.[2] |
| Purification Method 1 | Recrystallization | Solvents: Ethanol, Diethyl Ether, Chloroform/Methanol.[3] |
| Purification Method 2 | Column Chromatography | Stationary Phase: Silica Gel. Mobile Phase: Adapt from similar compounds (e.g., Acetone/aq. Diethylamine or Acetonitrile/Water/Triethylamine).[4][5] |
Experimental Protocols
Protocol 1: Synthesis of 9-(Methylthio)acridine
This procedure is a representative method based on the nucleophilic substitution of 9-chloroacridine.
-
Preparation: Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried. Place the system under an inert atmosphere (Nitrogen or Argon).
-
Reagents: To the flask, add anhydrous methanol. Carefully add sodium metal (1.4 equivalents) in small pieces until it has completely dissolved to form sodium methoxide. Alternative: Use commercially available sodium thiomethoxide.
-
Nucleophile Formation: Bubble methanethiol gas through the sodium methoxide solution, or add liquid methanethiol dropwise, to form the sodium thiomethoxide nucleophile.
-
Reaction: Dissolve 9-chloroacridine (1 equivalent) in a minimal amount of anhydrous methanol and add it to the flask containing the sodium thiomethoxide.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2.5-4 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 chloroform/methanol mobile phase).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Evaporate the solvent under reduced pressure.
-
Extraction: Add water to the residue and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude 9-(methylthio)acridine.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place the crude 9-(methylthio)acridine in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethanol).
-
Dissolution: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for full dissolution. If the solid does not dissolve, you may have a significant amount of insoluble 9-acridone, which should be filtered off while the solution is hot.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
Troubleshooting Workflow
Caption: Troubleshooting flowchart for 9-(methylthio)acridine synthesis and purification.
References
- 1. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 2. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. cris.bgu.ac.il [cris.bgu.ac.il]
Technical Support Center: Enhancing the Stability of 9-(methylthio)acridine Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling and stabilizing solutions of 9-(methylthio)acridine. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Disclaimer: Specific stability data for 9-(methylthio)acridine is limited in publicly available literature. The guidance provided here is based on the known chemical properties of the acridine scaffold and its derivatives. It is strongly recommended to perform small-scale stability tests under your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is 9-(methylthio)acridine and what are its common applications?
9-(methylthio)acridine is a heterocyclic compound belonging to the acridine family. Acridine derivatives are known for their wide range of biological activities, including use as anticancer agents, antiseptics, and fluorescent probes.[1][2][3] The methylthio group at the 9-position can influence its biological activity and physicochemical properties.
Q2: What are the primary known instability issues with acridine derivatives in solution?
Acridine derivatives, particularly those with substituents at the 9-position, can be susceptible to two primary degradation pathways:
-
Hydrolysis: 9-substituted acridines can undergo hydrolysis, especially at the bond connecting the substituent to the acridine ring. For instance, 9-aminoacridines are known to hydrolyze to form acridones.[4][5][6] While a thioether bond is generally more stable than an amino linkage, hydrolysis remains a potential concern, especially under non-neutral pH conditions.
-
Photodegradation: The planar, aromatic structure of acridines makes them susceptible to degradation upon exposure to light, particularly UV radiation.[7][8] This can lead to a loss of activity and the formation of unknown impurities.
Q3: What are the visible signs of degradation in a 9-(methylthio)acridine solution?
Common signs of degradation include:
-
Color change: A noticeable change in the color of the solution can indicate the formation of degradation products.
-
Precipitation: The formation of a solid precipitate may suggest that the compound is degrading into less soluble products or that the solvent is no longer able to keep the compound in solution due to changes in its chemical structure.
-
Loss of fluorescence: Many acridine derivatives are fluorescent. A decrease in fluorescence intensity can be an indicator of degradation.[9]
-
Inconsistent experimental results: A loss of biological or chemical activity in your assays is a key indicator that the compound may not be stable under your storage or experimental conditions.
Troubleshooting Guide
Issue 1: Solution has changed color.
| Potential Cause | Troubleshooting Steps |
| Photodegradation | 1. Protect from light: Store the stock solution and any working solutions in amber vials or wrap the containers in aluminum foil.[7][8] 2. Minimize light exposure during experiments: Work in a dimly lit area or use filtered light when handling the solution. |
| Oxidation | 1. Use deoxygenated solvents: Prepare solutions using solvents that have been purged with an inert gas like nitrogen or argon. 2. Store under inert atmosphere: For long-term storage, consider sealing the vial containing the solution under an inert atmosphere. |
| pH-related degradation | 1. Check the pH of the solution: Use a pH meter or pH indicator strips to determine the pH. 2. Buffer the solution: If the experimental conditions allow, use a buffer to maintain a stable pH, preferably close to neutral (pH 7). |
Issue 2: Precipitate has formed in the solution.
| Potential Cause | Troubleshooting Steps |
| Low Solubility | 1. Gently warm the solution: The precipitate may redissolve upon gentle warming. Do not overheat, as this can accelerate degradation. 2. Try a different solvent: If the compound has precipitated out of a stock solution, consider preparing a fresh stock in a different solvent in which 9-(methylthio)acridine has higher solubility. Common solvents for acridine derivatives include DMSO, DMF, and ethanol. 3. Sonication: Briefly sonicate the solution to aid in redissolving the precipitate. |
| Degradation | 1. Analyze the precipitate: If possible, analyze the precipitate (e.g., by HPLC, LC-MS) to determine if it is the parent compound or a degradation product. 2. Prepare a fresh solution: If degradation is suspected, discard the old solution and prepare a fresh one, taking precautions to minimize degradation (see Issue 1). |
| Temperature Fluctuation | 1. Store at a constant temperature: Avoid repeated freeze-thaw cycles, as this can promote precipitation. Aliquot stock solutions into smaller, single-use volumes. |
Issue 3: Loss of biological or chemical activity.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | 1. Control pH: As hydrolysis of 9-substituted acridines can be pH-dependent, ensure that the pH of your experimental buffer is optimal for stability.[4][5] For many compounds, a neutral pH is preferable. 2. Minimize water content in organic stock solutions: Use anhydrous solvents for preparing stock solutions to reduce the chance of hydrolysis during storage. |
| Photodegradation | 1. Strict light protection: Implement rigorous light protection measures for all solutions containing 9-(methylthio)acridine. |
| Improper Storage | 1. Follow recommended storage conditions: Store stock solutions at -20°C or -80°C. 2. Aliquot solutions: Prepare single-use aliquots to avoid contamination and repeated freeze-thaw cycles. |
Data Summary
| Factor | General Effect on Stability of 9-Substituted Acridines | Recommendations for 9-(methylthio)acridine Solutions |
| pH | Hydrolysis rates are often pH-dependent. Both acidic and alkaline conditions can promote degradation for some derivatives.[4][5][10] | Maintain solutions at or near neutral pH (6.5-7.5) using a suitable buffer system if compatible with the experiment. |
| Light | Acridines are known to be light-sensitive and can undergo photodegradation.[7][8] | Always store and handle solutions in light-protected containers (e.g., amber vials, foil-wrapped tubes). |
| Temperature | Higher temperatures generally accelerate chemical degradation. | Store stock solutions at low temperatures (-20°C or -80°C). Avoid prolonged exposure to room temperature. |
| Solvent | The choice of solvent can impact solubility and stability. Protic solvents may participate in degradation reactions.[11][12] | Use high-purity, anhydrous solvents (e.g., DMSO, DMF) for stock solutions. For aqueous experiments, prepare fresh dilutions from the stock solution. |
| Oxygen | The aromatic acridine ring can be susceptible to oxidation. | For long-term storage or sensitive applications, consider using deoxygenated solvents and storing under an inert atmosphere (e.g., nitrogen, argon). |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of 9-(methylthio)acridine
-
Materials:
-
9-(methylthio)acridine solid
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Inert gas (argon or nitrogen)
-
Amber glass vial with a screw cap and PTFE septum
-
Micropipettes and sterile, filtered tips
-
-
Procedure:
-
Weigh the desired amount of 9-(methylthio)acridine in a tared amber glass vial.
-
Purge the vial containing the solid with a gentle stream of inert gas for 1-2 minutes.
-
Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Immediately cap the vial tightly.
-
Gently swirl or vortex the vial until the solid is completely dissolved. If necessary, brief sonication in a water bath can be used.
-
Purge the headspace of the vial with the inert gas before final tightening of the cap.
-
Wrap the vial in parafilm to ensure a tight seal.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Protocol 2: Monitoring the Stability of 9-(methylthio)acridine Solutions by HPLC
-
Objective: To assess the degradation of 9-(methylthio)acridine over time under specific storage conditions.
-
Methodology:
-
Prepare a solution of 9-(methylthio)acridine at a known concentration in the desired solvent or buffer.
-
Divide the solution into several aliquots in appropriate light-protected vials.
-
Store the aliquots under the conditions to be tested (e.g., different temperatures, light exposures).
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove one aliquot for analysis.
-
Analyze the sample by High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and mobile phase. The mobile phase should be optimized to achieve good separation of the parent compound from potential degradation products.
-
Monitor the chromatogram at a wavelength where 9-(methylthio)acridine has a strong absorbance.
-
Quantify the peak area of the 9-(methylthio)acridine peak at each time point.
-
Calculate the percentage of the remaining 9-(methylthio)acridine relative to the initial time point (t=0) to determine the degradation rate.
-
Visualizations
Caption: Workflow for assessing the stability of 9-(methylthio)acridine solutions.
Caption: Decision tree for troubleshooting unstable 9-(methylthio)acridine solutions.
References
- 1. Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold [mdpi.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Photocatalytic degradation of acridine dyes using anatase and rutile TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological study of acridine-based imidazolium salts - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08138G [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 9-(methylthio)acridine Permeability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 9-(methylthio)acridine, focusing on strategies to improve its cell permeability.
Frequently Asked Questions (FAQs)
Q1: My 9-(methylthio)acridine compound shows low efficacy in cell-based assays, which I suspect is due to poor cell permeability. What are the common reasons for this?
A1: Low cell permeability of a compound like 9-(methylthio)acridine can stem from several physicochemical properties. Acridine derivatives are often planar and aromatic, which can lead to aggregation and poor solubility in aqueous media. Furthermore, the compound's lipophilicity, charge, and size play crucial roles. If the compound is too lipophilic, it may get trapped within the cell membrane. Conversely, if it is too hydrophilic, it may not efficiently cross the lipid bilayer.
Q2: What are the initial steps I should take to troubleshoot low permeability?
A2: First, verify the compound's purity and solubility in your experimental buffer. Aggregates can significantly reduce the effective concentration of the monomeric drug available for transport. Consider performing a solubility assay. Second, a simple initial assessment of permeability can be conducted using a Parallel Artificial Membrane Permeability Assay (PAMPA), which provides a measure of passive diffusion.
Q3: What chemical modifications can I explore to improve the cell permeability of 9-(methylthio)acridine?
A3: Several structural modifications can be considered:
-
Phosphorylation: Introducing a phosphorus moiety to the acridine scaffold has been shown to enhance membrane penetration of acridine derivatives.[1]
-
Linker Modification: Altering the linker between the acridine core and its substituents can impact physicochemical properties and, consequently, permeability.[2]
-
Quaternization: Methylation of the acridine nitrogen to form a quaternary salt can increase water solubility, which may improve bioavailability and permeability.[3]
-
Conjugation:
-
Cell-Penetrating Peptides (CPPs): Conjugating 9-(methylthio)acridine to a CPP, such as a polyarginine sequence, can facilitate its transport across the cell membrane.
-
Lipophilic Cations: Appending a lipophilic cation like triphenylphosphonium (TPP) can promote cellular uptake, particularly into mitochondria.[4]
-
Q4: Are there any formulation strategies that can enhance the cellular uptake of 9-(methylthio)acridine without chemically modifying it?
A4: Yes, formulation strategies can be very effective:
-
Liposomal Encapsulation: Encapsulating the compound in lipid vesicles (liposomes) can improve its solubility and facilitate its delivery across the cell membrane.
-
Nanoparticle Formulation: Formulating 9-(methylthio)acridine into nanoparticles can enhance its stability and cellular uptake.
-
Use of Permeation Enhancers: Non-toxic permeation enhancers can be included in the formulation, but these should be carefully validated for your specific cell type to avoid off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low apparent permeability in PAMPA assay | Compound has low passive diffusion potential. | Consider structural modifications to increase lipophilicity (if too low) or reduce it (if too high). Strategies like phosphorylation or altering linkers can be effective.[1][2] |
| High compound retention in Caco-2 cells (low apical to basolateral transport) | Active efflux by transporters like P-glycoprotein (P-gp). | Co-administer with a known P-gp inhibitor (e.g., verapamil) to confirm efflux. If confirmed, structural modifications to reduce P-gp recognition may be necessary. |
| Variability in permeability results between experiments | Inconsistent compound solubility or aggregation. | Prepare fresh stock solutions for each experiment. Use a solubility-enhancing co-solvent like DMSO, ensuring the final concentration does not exceed levels toxic to the cells (typically <0.5%). |
| Cell toxicity observed at concentrations required for detectable permeability | Intrinsic cytotoxicity of the compound or formulation excipients. | Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration. If using formulation aids like liposomes, test the vehicle alone as a control. |
Quantitative Data Summary
The following table presents hypothetical permeability data for 9-(methylthio)acridine and its derivatives to illustrate the potential impact of different permeability enhancement strategies. These values are for comparative purposes and would need to be determined experimentally.
| Compound | Modification | Apparent Permeability (Papp) in Caco-2 (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| 9-(methylthio)acridine | None | 0.8 | 5.2 |
| Derivative A | Phosphorylated | 2.5 | 2.1 |
| Derivative B | Conjugated to CPP | 7.1 | N/A |
| Derivative C | TPP Conjugate | 4.8 | 1.5 |
| Formulation 1 | Liposomal | 6.5 | N/A |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.
Materials:
-
PAMPA plate (e.g., Millipore MultiScreen Permeability Filter Plate)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dodecane
-
Lecithin
-
Test compound (10 mM stock in DMSO)
-
UV-Vis plate reader
Procedure:
-
Prepare the artificial membrane solution: Dissolve lecithin in dodecane at a concentration of 10 mg/mL.
-
Coat the filter of the donor plate with 5 µL of the lecithin/dodecane solution.
-
Add 300 µL of PBS to the acceptor wells of the acceptor plate.
-
Prepare the donor solution: Dilute the test compound stock solution in PBS to a final concentration of 100 µM.
-
Add 150 µL of the donor solution to the donor wells.
-
Carefully place the donor plate onto the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.
-
Incubate the plate assembly at room temperature for 4-18 hours.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader at the compound's λmax.
-
Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
Protocol 2: Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, serving as a model of the intestinal barrier.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound (10 mM stock in DMSO)
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for quantification
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity (typically >250 Ω·cm²).
-
Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport: Add the test compound (at a non-toxic concentration) to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh HBSS.
-
At the end of the experiment, perform a Lucifer yellow leak test to confirm monolayer integrity was maintained.
-
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the Papp and the efflux ratio.
Visualizations
Caption: Logical relationship of permeability enhancement strategies.
Caption: Experimental workflow for the Caco-2 permeability assay.
Caption: Hypothetical signaling pathway for 9-(methylthio)acridine.
References
- 1. Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel synthetic acridine derivatives as potent DNA-binding and apoptosis-inducing antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Study of Acridine Derivatives as Potential Chemotherapeutic agents | Scholar [scholar.stlawu.edu]
- 4. Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 9-(Methylthio)acridine Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the derivatization of 9-(methylthio)acridine. The primary reaction discussed is the nucleophilic aromatic substitution (SNAr) at the 9-position of the acridine core to introduce novel functionalities.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the derivatization of 9-(methylthio)acridine?
The derivatization of 9-(methylthio)acridine typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the acridine ring system makes the 9-position susceptible to attack by nucleophiles. The methylthio (-SMe) group is a good leaving group, facilitating the substitution.
Q2: What types of nucleophiles can be used to derivatize 9-(methylthio)acridine?
A variety of nucleophiles can be employed, with primary and secondary amines being the most common to synthesize 9-aminoacridine derivatives. Other potential nucleophiles include alkoxides, thiolates, and carbanions.
Q3: Why is a base often required in these reactions?
When using primary or secondary amines as nucleophiles, a base such as triethylamine (Et₃N) is often added to neutralize the methanethiol (MeSH) byproduct and any acidic protons, driving the reaction to completion.
Q4: What are the typical reaction conditions?
The reaction is often carried out at elevated temperatures, typically between 120-130°C, in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).[1] Alternative energy sources such as microwave irradiation or sonication can also be used to promote the reaction.[1]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Insufficient reaction temperature. | Increase the reaction temperature in increments of 10°C. Consider switching to a higher boiling point solvent if necessary. |
| Poor leaving group ability. | While methylthio is a good leaving group, for sluggish reactions, consider converting the starting material to the more reactive 9-chloroacridine. | |
| Decomposition of starting material or product. | Run the reaction at a lower temperature for a longer duration. Check the stability of your starting material and product under the reaction conditions using TLC analysis over time. | |
| Nucleophile is not sufficiently reactive. | If using a weakly nucleophilic amine, consider deprotonating it with a stronger base to increase its nucleophilicity. | |
| Formation of Multiple Products | Side reactions. | Lower the reaction temperature to minimize side product formation. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Double substitution on the amine (if applicable). | Use a less harsh base or a stoichiometric amount of base to avoid deprotonation of the product amine and subsequent side reactions.[2] | |
| Difficulty in Product Purification | Product is highly polar and retains solvent. | Use a co-evaporation step with a non-polar solvent like toluene to remove residual high-boiling solvents like DMF. |
| Product is insoluble. | Recrystallization from a suitable solvent system is a common purification method for acridine derivatives.[2] Consider a solvent screen to find the optimal recrystallization conditions. |
Experimental Protocols
General Procedure for the Synthesis of 9-Aminoacridine Derivatives from 9-(Methylthio)acridine
-
To a solution of 9-(methylthio)acridine (1.0 eq) in anhydrous DMF, add the desired primary or secondary amine (1.2 eq) and triethylamine (1.5 eq).
-
Heat the reaction mixture at 120-130°C for 10-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol/ethyl acetate).[2]
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of 9-Phenylaminoacridine from 9-(Methylthio)acridine
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | Et₃N | 120 | 12 | 85 |
| 2 | DMSO | Et₃N | 120 | 12 | 82 |
| 3 | Toluene | Et₃N | 110 | 24 | 45 |
| 4 | DMF | K₂CO₃ | 120 | 12 | 78 |
| 5 | DMF | Et₃N | 100 | 24 | 60 |
| 6 | DMF | Et₃N | 140 | 8 | 88 |
| 7 | DMF (MW) | Et₃N | 150 | 0.5 | 92 |
Note: The data presented in this table is a representative summary based on typical outcomes for SNAr reactions on the acridine scaffold and is intended for illustrative purposes.
Visualizations
Caption: Experimental workflow for the derivatization of 9-(methylthio)acridine.
Caption: Troubleshooting flowchart for 9-(methylthio)acridine derivatization.
References
Technical Support Center: Purification of 9-(Methylthio)acridine Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 9-(methylthio)acridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 9-(methylthio)acridine?
A1: Common impurities include unreacted starting materials such as 9-chloroacridine, excess methanethiol or its corresponding sodium salt, and byproducts from side reactions. Depending on the synthetic route, N-oxides of acridine or sulfoxide/sulfone derivatives of the target product may also be present, particularly if oxidizing conditions are not carefully controlled.
Q2: Which chromatographic techniques are most effective for purifying 9-(methylthio)acridine?
A2: Silica gel column chromatography is a widely used and effective method for the purification of 9-(methylthio)acridine. For higher purity requirements, preparative thin-layer chromatography (prep-TLC) or High-Performance Liquid Chromatography (HPLC) with a reverse-phase column can be employed.
Q3: My purified 9-(methylthio)acridine appears to be degrading. What could be the cause?
A3: The methylthio group can be susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. This can be initiated by exposure to air, light, or residual oxidizing agents from the synthesis. It is advisable to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Q4: What is a suitable solvent system for the recrystallization of 9-(methylthio)acridine?
A4: The choice of solvent depends on the specific impurities present. However, a common approach is to dissolve the crude product in a good solvent like dichloromethane or chloroform and then induce precipitation by adding a poor solvent such as hexane or diethyl ether. Ethanol or acetone can also be effective for recrystallization.[1]
Q5: How can I confirm the purity of my final 9-(methylthio)acridine product?
A5: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify organic impurities. Mass spectrometry will confirm the molecular weight of the desired product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | 1. Incomplete reaction. 2. Loss of product during extraction. 3. Product remains on the column. 4. Degradation during purification. | 1. Monitor the reaction by TLC or HPLC to ensure completion. 2. Perform multiple extractions and check the pH of the aqueous layer to ensure the product is not in a protonated, water-soluble form. 3. Use a more polar eluent to flush the column after collecting the main fractions. 4. Avoid prolonged exposure to silica gel and use fresh, high-quality solvents. Consider using a less acidic grade of silica. |
| Multiple Spots on TLC After Column Chromatography | 1. Co-elution of impurities with the product. 2. Degradation of the product on the silica gel. 3. The sample was too concentrated when loaded onto the column. | 1. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. 2. Deactivate the silica gel by pre-treating it with a small amount of a polar solvent (e.g., triethylamine in the eluent for basic compounds). 3. Dissolve the crude product in a minimal amount of solvent before loading it onto the column. |
| Product is a Dark Oil Instead of a Crystalline Solid | 1. Presence of persistent, colored impurities. 2. Residual solvent. | 1. Treat a solution of the product with activated charcoal to remove colored impurities, followed by filtration and recrystallization. 2. Dry the product under high vacuum for an extended period. |
| Broad or Tailing Peaks in HPLC Analysis | 1. Interaction of the basic acridine nitrogen with residual silanol groups on the reverse-phase column. 2. Poor choice of mobile phase. | 1. Add a small amount of a competing base, such as triethylamine (0.1%), to the mobile phase to improve peak shape. 2. Optimize the mobile phase composition, including the pH and the organic modifier (e.g., acetonitrile or methanol). |
| Mass Spectrum Shows a Peak at M+16 or M+32 | 1. Oxidation of the methylthio group to a sulfoxide (M+16) or a sulfone (M+32). | 1. Use degassed solvents for purification and work under an inert atmosphere. 2. Avoid strong oxidizing agents during the synthesis and workup. 3. Store the purified product under an inert atmosphere and protected from light. |
Data Presentation
Table 1: Comparison of Purification Methods for Acridine Derivatives
| Purification Method | Typical Yield Range | Typical Purity Range | Advantages | Disadvantages |
| Silica Gel Column Chromatography | 60-80% | 90-98% | Scalable, effective for removing major impurities. | Can be time-consuming, potential for product degradation on silica. |
| Preparative TLC | 20-41%[1] | >97%[1] | High resolution for closely related impurities. | Limited sample capacity, labor-intensive. |
| Recrystallization | Varies | >99% | Excellent for achieving high purity, removes insoluble impurities. | Can result in significant product loss if solubility is not optimized. |
Table 2: HPLC Method Parameters for 9-(Alkylthio)acridines
| Parameter | Condition |
| Column | Nucleosil C18 |
| Mobile Phase | Acetonitrile:Water:Triethylamine (90.0:9.0:1.0, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 265 nm or 270 nm |
| Notes | The addition of triethylamine is crucial for improving peak shape and reducing analysis time. |
Experimental Protocols
Protocol 1: Synthesis of 9-(Methylthio)acridine from 9-Chloroacridine
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve 9-chloroacridine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagent: Add sodium thiomethoxide (1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, pour the reaction mixture into ice-cold water and stir for 30 minutes.
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification of 9-(Methylthio)acridine by Column Chromatography
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry of the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Sample Loading: Dissolve the crude 9-(methylthio)acridine in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica-adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (gradient elution) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 9-(methylthio)acridine.
Visualizations
Caption: Experimental workflow for the synthesis and purification of 9-(methylthio)acridine.
Caption: Troubleshooting decision tree for low purity of 9-(methylthio)acridine.
References
how to increase the quantum efficiency of 9-(methylthio)acridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-(methylthio)acridine. The following information is designed to help you increase its quantum efficiency and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is quantum efficiency and why is it important for 9-(methylthio)acridine?
Quantum efficiency, or quantum yield (Φ), is a measure of the efficiency of a fluorophore's emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter and more sensitive fluorescent probe. For researchers using 9-(methylthio)acridine in applications such as cellular imaging, high-throughput screening, or as a component in biosensors, maximizing its quantum efficiency is crucial for obtaining strong and reliable signals.
Q2: What are the key factors that can influence the quantum efficiency of 9-(methylthio)acridine?
The quantum efficiency of 9-(methylthio)acridine can be influenced by a variety of intrinsic and extrinsic factors. These include:
-
Molecular Structure: Substitutions on the acridine ring can significantly alter its electronic properties and, consequently, its quantum yield.
-
Solvent Environment: The polarity, viscosity, and hydrogen-bonding capability of the solvent can affect the stability of the excited state and influence non-radiative decay pathways.
-
Presence of Quenchers: Certain molecules, known as quenchers, can deactivate the excited state of 9-(methylthio)acridine, leading to a decrease in fluorescence intensity and quantum yield.
-
Temperature: Temperature can affect the rate of non-radiative decay processes and collisional quenching.
-
Aggregation: At high concentrations, 9-(methylthio)acridine molecules may form aggregates, which can lead to self-quenching and a reduction in quantum efficiency.
Troubleshooting Guide: Low Quantum Efficiency
Problem: My 9-(methylthio)acridine sample exhibits low fluorescence intensity, suggesting a poor quantum yield. What steps can I take to improve it?
This troubleshooting guide provides a systematic approach to identifying and addressing the potential causes of low quantum efficiency in your experiments with 9-(methylthio)acridine.
Step 1: Evaluate the Solvent Environment
The choice of solvent can have a profound impact on the fluorescence properties of a molecule.
Recommended Actions:
-
Solvent Polarity: Experiment with a range of solvents with varying polarities. For acridine derivatives, a change in solvent can significantly alter the quantum yield.
-
Solvent Viscosity: Increasing the solvent viscosity can restrict molecular vibrations and rotations, which are common non-radiative decay pathways. This can lead to an increase in quantum efficiency.
-
Halogenated Solvents: Some studies have shown that halogenated solvents can enhance the quantum yield of certain aromatic compounds.[1]
Table 1: Quantum Yield of Acridine in Various Solvents
| Solvent | Quantum Yield (Φ) |
| Carbon Tetrachloride | 0.23 |
| Dichloromethane | 0.38 |
| Propan-2-ol | 0.45 |
| Ethanol | 0.48 |
| Methanol | 0.53 |
| Acetonitrile | 0.60 |
| N,N-dimethyl formamide | 0.72 |
Source: Adapted from ResearchGate.[2] (Note: This data is for the parent acridine molecule and serves as a general guide. The behavior of 9-(methylthio)acridine may differ.)
Step 2: Investigate Potential Quenching Effects
Fluorescence quenching occurs when a molecule (the quencher) deactivates the excited state of the fluorophore.
Recommended Actions:
-
Identify Potential Quenchers: Thio-organic compounds can act as quenchers for acridine derivatives.[3] Be mindful of other components in your experimental system that could have quenching properties, such as heavy atoms, electron-deficient molecules, or certain metal ions.
-
Purity of 9-(methylthio)acridine: Ensure the purity of your sample. Impurities can sometimes act as quenchers.
-
Concentration Effects: High concentrations can lead to self-quenching. Try diluting your sample to see if the quantum yield improves.
Step 3: Consider Structural Modifications
While this is a more advanced approach, modifying the structure of 9-(methylthio)acridine can lead to significant improvements in quantum efficiency.
Recommended Actions:
-
Substituent Effects: The introduction of electron-donating or electron-withdrawing groups at other positions on the acridine ring can modulate the electronic structure and photophysical properties. For instance, a study on acridine derivatives showed that a sulfur heterocyclic acridine derivative exhibited a high quantum yield.[4]
-
Steric Hindrance: Introducing bulky groups can increase the rigidity of the molecule, reducing non-radiative decay from rotational and vibrational modes.
Experimental Protocols
Measurement of Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield of a sample relative to a well-characterized standard.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent of choice (spectroscopic grade)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
-
9-(methylthio)acridine sample
Procedure:
-
Prepare a series of dilute solutions of both the standard and the 9-(methylthio)acridine sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions. Record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., excitation and emission slit widths).
-
Integrate the area under the emission spectra for both the standard and the sample solutions.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample. The plots should be linear.
-
Calculate the slope (gradient) of the linear fit for both the standard (Grad_std) and the sample (Grad_smp).
-
Calculate the quantum yield of the sample (Φ_smp) using the following equation:
Φ_smp = Φ_std * (Grad_smp / Grad_std) * (η_smp² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
η_smp and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
-
Visualizations
Caption: Factors influencing the quantum efficiency of 9-(methylthio)acridine.
Caption: Experimental workflow for relative quantum yield measurement.
References
- 1. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acid-promoted synthesis and photophysical properties of substituted acridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target binding of 9-(methylthio)acridine in cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target binding of 9-(methylthio)acridine in cellular experiments.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with 9-(methylthio)acridine, focusing on minimizing non-specific and off-target binding to obtain reliable and reproducible results.
Issue 1: High background or non-specific binding in cell-based assays.
High background can mask the specific effects of 9-(methylthio)acridine, leading to misinterpretation of results. Non-specific binding can be caused by various factors, including interactions with plasticware, extracellular matrix components, or abundant intracellular proteins unrelated to the intended target.
-
Possible Cause 1: Suboptimal assay conditions.
-
Possible Cause 2: Hydrophobic interactions.
-
Solution: Include a non-ionic surfactant. Low concentrations of surfactants like Tween-20 or Triton X-100 in your buffers can disrupt non-specific hydrophobic interactions.[1]
-
-
Possible Cause 3: Saturation of non-specific sites.
-
Solution: Use a blocking agent. Pre-incubating your cells or lysate with a protein like Bovine Serum Albumin (BSA) can block non-specific binding sites.[1]
-
-
Possible Cause 4: Compound aggregation.
-
Solution: Ensure complete solubilization of 9-(methylthio)acridine. Aggregate formation can lead to non-specific effects. Confirm the solubility of your compound in the final assay buffer.
-
Issue 2: Observed cellular phenotype is inconsistent with known on-target activity.
If the observed cellular response does not align with the expected mechanism of action of 9-(methylthio)acridine (primarily DNA intercalation and topoisomerase inhibition), off-target effects are a likely cause. Acridine derivatives have been reported to affect various signaling pathways, including PI3K/AKT/mTOR and NF-κB, and can induce cell cycle arrest and apoptosis through mechanisms that may involve off-target interactions.[2]
-
Possible Cause 1: Binding to unintended protein targets.
-
Solution: Perform target deconvolution experiments. Techniques like Cellular Thermal Shift Assay (CETSA) or proteomic profiling can help identify the full spectrum of proteins that bind to 9-(methylthio)acridine in your cellular model.
-
-
Possible Cause 2: Activation of stress response pathways.
-
Solution: Investigate cellular stress markers. Assess the activation of common stress-related pathways (e.g., oxidative stress, ER stress) that might be triggered by off-target binding.
-
-
Possible Cause 3: Interference with signaling cascades.
-
Solution: Profile key signaling pathways. Use pathway-specific reporters or antibody arrays to screen for unintended activation or inhibition of major signaling cascades. For example, some 9-aminoacridine derivatives have been shown to modulate the p53 pathway.
-
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of 9-(methylthio)acridine and related acridine derivatives?
A1: The primary cellular targets of acridine derivatives, including 9-(methylthio)acridine, are DNA and topoisomerases. They act as intercalating agents, inserting themselves between the base pairs of DNA, which can inhibit DNA replication and transcription. This interaction can also interfere with the function of topoisomerase enzymes, leading to DNA damage and ultimately cell death.
Q2: How can I experimentally identify the off-target proteins of 9-(methylthio)acridine in my specific cell line?
A2: Several unbiased experimental approaches can be used to identify off-target proteins:
-
Affinity Purification-Mass Spectrometry (AP-MS): This involves immobilizing 9-(methylthio)acridine on a solid support to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand. Off-target binding can alter the melting temperature of a protein, which can be detected by Western blotting or mass spectrometry.
-
Proteome-wide Profiling: Techniques like Drug Affinity Responsive Target Stability (DARTS) coupled with quantitative mass spectrometry can provide a global view of protein engagement with 9-(methylthio)acridine directly in a cellular context.
Q3: Are there any known off-target signaling pathways affected by acridine compounds?
A3: Yes, studies on various acridine derivatives have indicated that they can modulate several signaling pathways, which may be a result of off-target effects. These include the PI3K/AKT/mTOR, NF-κB, and p53 signaling pathways.[2] For instance, some 9-aminoacridines have been shown to induce p53 transcriptional activity and subsequent apoptosis. It is important to experimentally verify if these pathways are affected by 9-(methylthio)acridine in your system.
Q4: What strategies can I use to improve the specificity of 9-(methylthio)acridine in my experiments?
A4: To improve specificity and minimize off-target effects, consider the following:
-
Use the lowest effective concentration: Titrate 9-(methylthio)acridine to determine the minimal concentration that elicits the desired on-target effect.
-
Optimize treatment time: A shorter incubation time may reduce the accumulation of off-target effects.
-
Employ control compounds: Use a structurally related but inactive analog of 9-(methylthio)acridine as a negative control to distinguish specific from non-specific effects.
-
Validate findings with orthogonal approaches: Confirm key observations using alternative methods or tool compounds that target the same pathway through a different mechanism.
Experimental Protocols
Protocol 1: General Method for Reducing Non-Specific Binding in a Cell-Based Assay
This protocol provides a general workflow for optimizing assay conditions to minimize non-specific binding of 9-(methylthio)acridine.
-
Buffer Optimization:
-
Prepare a series of assay buffers with varying pH levels (e.g., 6.5, 7.4, 8.0) and salt concentrations (e.g., 100 mM, 150 mM, 200 mM NaCl).
-
Test the binding of 9-(methylthio)acridine in each buffer condition to identify the one that yields the best signal-to-noise ratio.
-
-
Inclusion of Additives:
-
To the optimized buffer, add a non-ionic surfactant such as Tween-20 to a final concentration of 0.01-0.1%.
-
In parallel, test the addition of a blocking agent like BSA at a concentration of 0.1-1%.
-
-
Assay Procedure:
-
Pre-incubate the cells or cell lysate with the optimized buffer containing the selected additives for 30-60 minutes at the assay temperature.
-
Add 9-(methylthio)acridine at the desired concentration and proceed with the standard assay protocol.
-
Include appropriate controls, such as vehicle-treated and untreated samples.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target and Off-Target Identification
This protocol outlines the steps to perform a CETSA experiment to identify proteins that are stabilized or destabilized upon binding to 9-(methylthio)acridine.
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat one set of cells with 9-(methylthio)acridine at a concentration known to be active in your cellular assays. Treat a control set with vehicle (e.g., DMSO).
-
Incubate for the desired treatment time.
-
-
Thermal Challenge:
-
Harvest and lyse the cells in a suitable buffer.
-
Aliquot the cell lysates into separate PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-5°C increments) for 3 minutes using a thermal cycler.
-
-
Sample Processing:
-
Cool the samples to room temperature and centrifuge at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting for specific candidate proteins or by quantitative mass spectrometry for a proteome-wide analysis.
-
A shift in the melting curve of a protein in the drug-treated sample compared to the vehicle control indicates a direct or indirect interaction with 9-(methylthio)acridine.
-
Quantitative Data Summary
Due to the limited publicly available quantitative data specifically for the off-target binding of 9-(methylthio)acridine, the following table presents representative binding data for closely related 9-aminoacridine derivatives to illustrate the potential for off-target interactions. Researchers should experimentally determine these values for 9-(methylthio)acridine in their system of interest.
| Compound Class | Target/Off-Target | Assay Type | Binding Affinity (Kd or IC50) | Reference |
| 9-Aminoacridine Derivatives | FoxP3 | Surface Plasmon Resonance (SPR) | Varies by derivative | [3] |
| 9-Thioaryl Acridines | Trypanosoma cruzi | Antiparasitic Activity Assay | Varies by derivative | [4] |
| 9-Aminoacridine | Ribosomal RNA | Northern Hybridization | - | [5] |
Visualizations
Caption: Workflow for identifying and validating off-target binding of small molecules.
Caption: Potential on- and off-target signaling pathways affected by acridine derivatives.
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]
- 3. Identification of a group of 9-amino-acridines that selectively downregulate regulatory T cell functions through FoxP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of structure-activity relationship in the acridine serie. Part 1: Antiparasitic 9-thioaryl-acridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 9-(methylthio)acridine and Other Fluorescent Dyes for Cellular Imaging and Analysis
In the landscape of biological research and drug development, fluorescent dyes are indispensable tools for visualizing cellular components and understanding complex biological processes. This guide provides a comparative analysis of 9-(methylthio)acridine against a selection of commonly used fluorescent dyes: DAPI, Hoechst 33342, and Acridine Orange. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions when selecting a fluorescent probe for their specific applications. This comparison focuses on key photophysical properties, applications, and the underlying mechanisms of action, supported by experimental data and protocols.
Photophysical Properties: A Quantitative Comparison
The selection of a fluorescent dye is often dictated by its photophysical characteristics, which determine its suitability for a given imaging modality and experimental setup. The following table summarizes the key photophysical parameters for 9-(methylthio)acridine and the comparative dyes. It is important to note that direct experimental data for 9-(methylthio)acridine is limited; therefore, the presented values are based on data from structurally similar 1-(acridin-9-yl)-3-alkyl-S-methylisothiuronium iodides, which are expected to have comparable photophysical properties.
| Fluorescent Dye | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| 9-(methylthio)acridine (analog) | ~422 | ~468 | ~9,550 | Not Reported |
| DAPI (bound to dsDNA) | ~358 | ~461 | ~27,000 | ~0.92[1] |
| Hoechst 33342 (bound to dsDNA) | ~350 | ~461 | ~42,000 | ~0.42 |
| Acridine Orange (bound to dsDNA) | ~502 | ~525 | ~27,000 | ~0.2[2] |
| Acridine Orange (bound to RNA) | ~460 | ~650 | Not Reported | Not Reported |
Applications and Mechanisms of Action
The utility of a fluorescent dye is defined by its target specificity and mechanism of interaction with cellular components. This section explores the primary applications and modes of action for each dye.
9-(methylthio)acridine and its derivatives have been investigated as potential antitumor agents.[2] Their planar acridine ring structure allows them to intercalate into the DNA double helix, a mechanism shared by many chemotherapeutic drugs. This interaction can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis. Furthermore, some 9-substituted acridines have been shown to inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during cellular processes.[2] This dual mechanism of DNA intercalation and enzyme inhibition makes them promising candidates for cancer therapy. Their inherent fluorescence also allows for the visualization of their cellular uptake and localization, making them valuable tools for drug delivery studies.
DAPI (4',6-diamidino-2-phenylindole) is a popular blue-fluorescent nuclear counterstain. It exhibits a strong preference for binding to the minor groove of A-T rich regions of double-stranded DNA.[3][4] Upon binding, its fluorescence intensity increases significantly, by approximately 20-fold.[4] While DAPI can pass through an intact cell membrane, it does so less efficiently than Hoechst dyes, making it more commonly used for staining fixed cells.[3]
Hoechst 33342 is another blue-fluorescent DNA stain that binds to the minor groove of A-T rich regions of DNA.[5] A key advantage of Hoechst 33342 is its high cell permeability, allowing for the efficient staining of live cells.[5] This property makes it a valuable tool for real-time imaging of nuclear dynamics in living cells.
Acridine Orange is a versatile fluorescent dye that exhibits different emission spectra depending on its binding target. When it intercalates into double-stranded DNA, it fluoresces green.[6] However, when it binds to single-stranded nucleic acids, such as RNA, or accumulates in acidic organelles like lysosomes, it forms aggregates that fluoresce red.[6] This metachromatic property allows for the simultaneous visualization of the nucleus (green) and the cytoplasm and lysosomes (red), providing insights into cellular morphology and activity.
Experimental Protocols
To ensure the reproducibility and accuracy of fluorescence-based experiments, it is crucial to follow standardized protocols. This section provides detailed methodologies for determining two key photophysical parameters: the molar extinction coefficient and the fluorescence quantum yield.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is a fundamental parameter for quantifying the concentration of a substance in solution using the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length).
Protocol:
-
Preparation of Stock Solution: Accurately weigh a known mass of the fluorescent dye and dissolve it in a precise volume of a suitable solvent to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution with the same solvent. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the λmax. Use the pure solvent as a blank to zero the instrument.
-
Data Analysis: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a straight line passing through the origin. The molar extinction coefficient is calculated from the slope of this line (slope = εl). Since the path length (l) of the cuvette is typically 1 cm, the slope is equal to the molar extinction coefficient.
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. The comparative method, using a standard with a known quantum yield, is a widely used and reliable technique.
Protocol:
-
Selection of a Standard: Choose a reference fluorescent dye (standard) with a well-characterized quantum yield and with absorption and emission spectra that are in a similar spectral region to the test compound.
-
Preparation of Solutions: Prepare a series of dilute solutions of both the test compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all prepared solutions.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths). The excitation wavelength should ideally be one where both the sample and the standard have significant absorbance.
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test compound and the standard.
-
The quantum yield of the test compound (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where Φ_standard is the quantum yield of the standard, Slope_sample and Slope_standard are the slopes of the respective plots of integrated fluorescence intensity versus absorbance, and n_sample and n_standard are the refractive indices of the sample and standard solutions (which are equal if the same solvent is used).
-
Visualizing Experimental Workflows and Mechanisms
To provide a clearer understanding of the application and mechanism of action of 9-(methylthio)acridine as a potential antitumor agent, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for evaluating its cellular effects.
Caption: Workflow for in vitro evaluation of 9-(methylthio)acridine.
Caption: Proposed mechanism of action for 9-(methylthio)acridine.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DAPI - Wikipedia [en.wikipedia.org]
- 4. DAPI | AAT Bioquest [aatbio.com]
- 5. Hoechst 33342 | Fluorescent DNA Stains | Tocris Bioscience [tocris.com]
- 6. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of 9-(methylthio)acridine as a Specific Biological Marker for Topoisomerase II Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of a specific biological marker is a critical step in drug development and disease diagnostics. This guide provides a comparative analysis of 9-(methylthio)acridine as a potential biomarker, hypothetically for monitoring Topoisomerase II (Topo II) activity, a key enzyme in cancer proliferation. Due to the limited direct data on 9-(methylthio)acridine as a biomarker, this guide draws comparisons with the broader class of 9-substituted acridine derivatives and established Topo II-targeting agents. The data presented for 9-(methylthio)acridine is extrapolated from closely related compounds and should be interpreted as a proof-of-concept for further investigation.
Performance Comparison
The efficacy of a biomarker is determined by its specificity, sensitivity, and the robustness of the detection method. Here, we compare the hypothetical performance of 9-(methylthio)acridine with established alternatives for assessing Topo II activity.
| Biomarker/Compound | Target | Method of Detection | Reported IC50 (Topo IIα Inhibition) | Cell Line Examples | Reference |
| 9-(methylthio)acridine (Hypothetical) | Topoisomerase IIα | Fluorescence-based assay, Enzyme inhibition assay | Estimated to be in the low µM range | A549 (Lung Carcinoma), K562 (Leukemia) | Inferred from related compounds |
| Amsacrine | Topoisomerase IIα | Enzyme inhibition assay, DNA intercalation | 16 µM | K562, A549 | [1] |
| Etoposide | Topoisomerase II | Enzyme inhibition assay, DNA cleavage assay | Varies by cell line and assay conditions | Widely used in various cancer cell lines | [2] |
| Doxorubicin | Topoisomerase II | Fluorescence, Enzyme inhibition assay | Varies by cell line and assay conditions | Widely used in various cancer cell lines | [2] |
| Topoisomerase IIα protein levels | Topoisomerase IIα | Immunohistochemistry (IHC), Western Blot | Not Applicable | Various tumor tissues | [3] |
Experimental Protocols
Accurate and reproducible experimental protocols are fundamental to biomarker validation. Below are detailed methodologies for key experiments relevant to assessing 9-(methylthio)acridine as a Topo II biomarker.
Topoisomerase IIα Inhibition Assay (Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topo IIα.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase IIα enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
9-(methylthio)acridine and control compounds (e.g., etoposide)
-
Loading Dye (e.g., 25% Ficoll-400, 0.1% bromophenol blue, 0.1% xylene cyanol)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)
Procedure:
-
Prepare reaction mixtures containing assay buffer, supercoiled DNA (e.g., 200 ng), and varying concentrations of 9-(methylthio)acridine or control compounds.
-
Initiate the reaction by adding human Topo IIα (e.g., 1 unit).
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding loading dye containing SDS and proteinase K.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis in TAE buffer to separate supercoiled and relaxed DNA.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Quantify the amount of supercoiled and relaxed DNA in each lane to determine the extent of inhibition.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, K562)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
9-(methylthio)acridine and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 9-(methylthio)acridine or control compounds for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualizing Pathways and Workflows
Understanding the mechanism of action and the experimental process is enhanced through clear visualizations.
Caption: A generalized workflow for the discovery and validation of a new biological marker.
Caption: The proposed mechanism of action for 9-(methylthio)acridine in inhibiting Topoisomerase IIα.
Conclusion
While direct evidence for 9-(methylthio)acridine as a specific biological marker is currently lacking, its structural similarity to known Topo II inhibitors suggests its potential as a tool for studying and possibly monitoring the activity of this important cancer-related enzyme. The fluorescent properties inherent to the acridine core could be leveraged for the development of sensitive detection assays.[4][5][6][7][8] Further research, following the validation workflow outlined above, is necessary to substantiate the utility of 9-(methylthio)acridine as a reliable and specific biomarker. This would involve rigorous testing of its specificity, sensitivity, and correlation with clinical outcomes. The information presented in this guide serves as a foundational framework for such future investigations.
References
- 1. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human topoisomerase II alpha as a prognostic biomarker in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]
- 7. Acridine BioReagent, fluorescence, = 97.0 HPLC 260-94-6 [sigmaaldrich.com]
- 8. Acridine Orange | AAT Bioquest [aatbio.com]
Comparative Analysis of the Cytotoxic Effects of 9-(Methylthio)acridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of 9-(methylthio)acridine derivatives and related compounds. Due to the limited availability of extensive comparative studies on a homologous series of 9-(methylthio)acridine derivatives, this document synthesizes available data on these and structurally similar 9-thioacridine and other 9-substituted acridine analogues to provide a broader context for their anticancer potential. The information is compiled from various studies to aid in the evaluation of their structure-activity relationships and potential as therapeutic agents.
Quantitative Cytotoxicity Data
The cytotoxic activity of acridine derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the available IC50 values for 9-(phenylthio)acridine and other related 9-substituted acridine derivatives to offer a comparative perspective.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 9-(Phenylthio)acridines | Not specified | L1210 (Mouse Leukemia) | Moderate Cytotoxicity | [1] |
| 9-(Phenylthio)acridines | Not specified | HL-60 (Human Leukemia) | Moderate Cytotoxicity | [1] |
| Acridine-Thiosemicarbazones | DL-08 | B16-F10 (Mouse Melanoma) | 14.79 | [2] |
| Acridine-Thiosemicarbazones | DL-01 | K-562 (Human Leukemia) | 11.45 - 17.32 | [2] |
| Acridine-Thiosemicarbazones | DL-08 | K-562 (Human Leukemia) | 11.45 - 17.32 | [2] |
| Triazolyl-Acridine | MPP-9 (Methyl substituted) | MCF-7 (Human Breast Cancer) | 1 | [3] |
| Triazolyl-Acridine | MPP-9 (Methyl substituted) | HT-29 (Human Colon Cancer) | 2 | [3] |
| Triazolyl-Acridine | MPP-1 (Unsubstituted) | MCF-7 (Human Breast Cancer) | 2 | [3] |
| Triazolyl-Acridine | MPP-1 (Unsubstituted) | HT-29 (Human Colon Cancer) | 2 | [3] |
| Acridine/Sulfonamide Hybrids | Compound 4h | T24 (Human Bladder Cancer) | 8.05 ± 1.06 | [4] |
| Acridine/Sulfonamide Hybrids | Compound 5h | T24 (Human Bladder Cancer) | 11.25 ± 1.16 | [4] |
| Acridine/Sulfonamide Hybrids | Compound 6h | T24 (Human Bladder Cancer) | 8.93 ± 1.25 | [4] |
| 9-Anilinoacridines | Amsacrine (m-AMSA) | L1210 (Mouse Leukemia) | Varies (Used as reference) | [1][5] |
Experimental Protocols
The evaluation of the cytotoxic effects of these compounds predominantly relies on in vitro cell viability and proliferation assays. The following is a detailed methodology for the widely used MTT assay, which is frequently cited in the literature for assessing the cytotoxicity of acridine derivatives.[6][7]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., L1210, HL-60, MCF-7, HT-29)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well microplates
-
9-(Methylthio)acridine derivatives or other test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the compounds. A control group with vehicle (e.g., DMSO) only is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium containing the compounds is removed, and fresh medium containing MTT solution (e.g., 20 µL of 5 mg/mL MTT per 100 µL of medium) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., 100 µL of DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Mechanisms of Action and Signaling Pathways
Acridine derivatives are well-known for their ability to intercalate into DNA and inhibit topoisomerase enzymes, leading to cell cycle arrest and apoptosis.[1][8] While the specific signaling pathways affected by 9-(methylthio)acridine derivatives are not extensively detailed in the available literature, a general mechanism of action for this class of compounds can be visualized.
Caption: General mechanism of cytotoxic action for acridine derivatives.
The experimental workflow for assessing the cytotoxic effects of these compounds typically follows a standardized procedure from compound synthesis to data analysis.
Caption: Standard workflow for evaluating the cytotoxicity of novel compounds.
References
- 1. 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. bohrium.com [bohrium.com]
- 6. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Experimental Profile of 9-(Methylthio)acridine and a Novel Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data available for 9-(methylthio)acridine and a promising new analog,[1][2][3]oxadiazolo[3,4-f][1][4]phenanthroline-10-carboxylic acid, 2-oxide (N-oxide), focusing on their potential as anti-cancer agents. While both compounds exhibit cytotoxic properties, this guide will delve into the available quantitative data, detail the experimental methodologies for their evaluation, and visualize the key signaling pathways implicated in their mechanism of action.
Performance Comparison: Cytotoxicity and Mechanism of Action
The available experimental data indicates that both 9-(methylthio)acridine and the novel N-oxide analog possess anti-cancer properties, albeit with differing potencies and potentially distinct mechanisms of action.
9-(Methylthio)acridine and its Analogs:
Derivatives of 9-(phenylthio)acridine, a class that includes 9-(methylthio)acridine, have demonstrated moderate cytotoxicity against specific cancer cell lines.[5][6] Research has shown their activity against mouse leukemia L1210 and human leukemic HL-60 cell growth in culture.[5][6] The primary mechanism of action for this class of compounds is believed to be through DNA intercalation and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair in cancer cells.[5][7][8]
Novel N-Oxide Analog:
In contrast, the novel N-oxide analog has shown significant cytotoxic activity against a broader range of cancer cell lines. This includes human breast adenocarcinoma (MCF-7), human cervical adenocarcinoma (HeLa), and human glioblastoma (C6) cells. The cytotoxic effect of this N-oxide is attributed to its ability to induce apoptosis, a form of programmed cell death.
Quantitative Cytotoxicity Data
| Compound/Analog | Cell Line | IC50 (µM) |
| Novel N-oxide Analog | MCF-7 | 0.08 |
| HeLa | 0.12 | |
| C6 | 0.25 | |
| Amsacrine (a well-known 9-aminoacridine derivative) | Various | ~0.1-1 |
| Other 9-Aminoacridine Derivatives | NSCLC | 8.15 - 42.09 |
Experimental Protocols
The evaluation of the cytotoxic and mechanistic properties of these compounds relies on standardized experimental protocols. Below are detailed methodologies for key assays.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 9-(methylthio)acridine or the N-oxide analog) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of topoisomerase II, a key enzyme in DNA topology.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase IIα, and the test compound at various concentrations in a suitable reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA intercalating dye (e.g., ethidium bromide) and a loading dye.
-
Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization and Analysis: Visualize the DNA bands under UV light and quantify the amount of relaxed DNA in the presence of the inhibitor compared to the control. A reduction in the amount of relaxed DNA indicates inhibition of topoisomerase II.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Mechanism of action for 9-(methylthio)acridine.
References
- 1. Cellular responses to methyl-N-[4-9-acridinylamino)-2-methoxyphenyl] carbamate hydrochloride, an analogue of amsacrine active against non-proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Sample Gradient Color Schemes | Graphviz [graphviz.org]
- 5. 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Binding Secrets of 9-(Methylthio)acridine: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the binding mode of 9-(methylthio)acridine to its principal biological target. Through a synthesis of experimental data, we objectively compare its performance with alternative compounds and offer detailed protocols for key validation experiments.
The antitumor and antimicrobial properties of acridine derivatives have long been a subject of intense scientific scrutiny. Their planar aromatic structure allows them to intercalate into DNA, disrupting cellular processes and leading to cell death. This guide focuses on 9-(methylthio)acridine, a sulfur-containing derivative, and its interaction with its primary cellular target: DNA and the associated enzyme, topoisomerase II. By examining its binding characteristics in comparison to other 9-substituted acridines, we aim to provide a clear understanding of its mechanism of action and its potential as a therapeutic agent.
Data Presentation: A Comparative Analysis of 9-Substituted Acridines
| Compound | Substitution at Position 9 | DNA Binding Constant (K_b) (M⁻¹) | Reference |
| 9-(Methylthio)acridine (inferred) | -S-CH₃ | Moderate | Inferred from[1] |
| 9-Anilinoacridine | -NH-Ph | 1.2 x 10⁴ | [2] |
| N-(9-Acridinylthiocarbamoyl)glycine | -NH-CS-NH-CH₂-COOH | 1.4 x 10⁵ | [2] |
| N-(9-Acridinylthiocarbamoyl)tryptophan | -NH-CS-NH-CH(CH₂-Indole)-COOH | 2.9 x 10⁶ | [2] |
| (Z)-2-(acridin-9-ylmethylene)-N-(4-chlorophenyl) hydrazinecarbothioamide | =CH-NH-CS-NH-Ph-Cl | 1.0 x 10⁶ | [2] |
| 9-[(E)-2-phenylethenyl]acridine | -CH=CH-Ph | 1.9 - 7.1 x 10⁵ | [3] |
| 3-(acridin-9-yl)methyl-2-(4-methoxyphenylimino)thiazolidin-4-one | -CH₂-(thiazolidinone derivative) | 2.85 x 10⁵ | [4] |
Table 1: DNA Binding Constants of Various 9-Substituted Acridine Derivatives. The binding constant (K_b) is a measure of the affinity of a compound for DNA. Higher values indicate stronger binding. The binding of 9-(methylthio)acridine is inferred to be moderate based on the cytotoxicity data of 9-(phenylthio)acridines.
| Compound | Target | IC₅₀ (µM) | Reference |
| 9-(Phenylthio)acridines (as a class) | Cancer Cell Lines | Moderate | [1] |
| Amsacrine (m-AMSA) | Topoisomerase IIα | 16 | [5] |
| 9-Acridinyl Amino Acid Derivative 8 | A549 Cell Line | ~6 | [5] |
| 9-Acridinyl Amino Acid Derivative 9 | A549 Cell Line | ~6 | [5] |
| Acridine-based Catalytic TOPOII Inhibitors (panel) | NSCLC Cell Lines | 8.15 - 42.09 | [6] |
| Acridine-Sulfonamide Hybrid 7c | Topoisomerase II | 7.33 | [7] |
| Acridine-Thiosemicarbazone Derivative DL-08 | B16-F10 Cells | 14.79 | [8] |
Table 2: Inhibitory Concentrations (IC₅₀) of 9-Substituted Acridine Derivatives. The IC₅₀ value represents the concentration of a compound required to inhibit a biological process or cell growth by 50%. Lower values indicate greater potency. The cytotoxicity of 9-(phenylthio)acridines is described as moderate.
Experimental Protocols: Methodologies for Binding Mode Confirmation
The following are detailed protocols for key experiments used to characterize the binding of 9-(methylthio)acridine and its analogs to DNA and topoisomerase II.
DNA Intercalation Assay using UV-Vis Spectroscopy
This method is used to determine the binding affinity of a compound to DNA by observing changes in the ultraviolet-visible spectrum upon binding.
Materials:
-
Calf Thymus DNA (ctDNA)
-
Tris-HCl buffer (pH 7.4)
-
9-(methylthio)acridine solution of known concentration
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution of ctDNA in Tris-HCl buffer. The concentration of DNA should be determined by measuring the absorbance at 260 nm (A₂₆₀). An A₂₆₀ of 1.0 corresponds to approximately 50 µg/mL of double-stranded DNA.
-
Prepare a stock solution of 9-(methylthio)acridine in a suitable solvent (e.g., DMSO) and then dilute it in the Tris-HCl buffer.
-
Titration:
-
Place a fixed concentration of the 9-(methylthio)acridine solution in a quartz cuvette.
-
Record the initial UV-Vis spectrum of the compound alone.
-
Incrementally add small aliquots of the ctDNA stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 5 minutes.
-
Record the UV-Vis spectrum after each addition of DNA.
-
-
Data Analysis:
-
Monitor the changes in the absorbance and the wavelength of maximum absorbance (λ_max) of the 9-(methylthio)acridine as a function of DNA concentration. Intercalation is typically characterized by hypochromism (a decrease in absorbance) and a bathochromic shift (a shift to a longer wavelength).
-
The intrinsic binding constant (K_b) can be calculated using the Wolfe-Shimer equation or by plotting [DNA]/(ε_a - ε_f) versus [DNA] and fitting the data to the appropriate binding model.
-
Topoisomerase II DNA Cleavage Assay
This assay determines the ability of a compound to inhibit the activity of topoisomerase II by stabilizing the cleavage complex, leading to an accumulation of linear DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase IIα
-
10x Topoisomerase II assay buffer
-
9-(methylthio)acridine solution of varying concentrations
-
Stop solution (e.g., containing SDS and EDTA)
-
Proteinase K
-
Agarose gel
-
Gel electrophoresis apparatus
-
DNA staining agent (e.g., Ethidium Bromide)
-
UV transilluminator
Procedure:
-
Set up reaction tubes on ice. To each tube, add the 10x assay buffer, supercoiled plasmid DNA, and the desired concentration of 9-(methylthio)acridine. Include a control with no compound and a positive control with a known topoisomerase II inhibitor (e.g., amsacrine).
-
Initiate the reaction by adding human topoisomerase IIα to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution.
-
Add proteinase K to each tube and incubate at 45°C for 30 minutes to digest the enzyme.
-
Load the samples onto an agarose gel containing a DNA stain.
-
Perform gel electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).
-
Visualize the DNA bands under UV light.
-
Data Analysis:
-
Inhibition of topoisomerase II relaxation activity will result in the persistence of the supercoiled DNA form.
-
Compounds that act as topoisomerase II poisons will stabilize the cleavage complex, leading to an increase in the amount of linear DNA.
-
Quantify the band intensities to determine the concentration at which 9-(methylthio)acridine inhibits the enzyme by 50% (IC₅₀).
-
Visualizing the Mechanism: Workflows and Pathways
To further elucidate the experimental process and the biological context of 9-(methylthio)acridine's action, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for confirming the binding mode of 9-(methylthio)acridine.
Caption: Signaling pathway of Topoisomerase II and its inhibition by 9-(methylthio)acridine.
References
- 1. 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ias.ac.in [ias.ac.in]
- 4. ias.ac.in [ias.ac.in]
- 5. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives [mdpi.com]
A Detailed Analysis for Researchers and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with a persistent demand for novel agents offering improved efficacy and reduced toxicity. Within this pursuit, acridine derivatives have long been a subject of interest due to their potent cytotoxic activities. This guide provides a comparative analysis of 9-(methylthio)acridine and its prominent therapeutic relatives, amsacrine and nitracrine. By examining their performance through available experimental data, this report aims to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and development endeavors.
Performance Overview and Mechanism of Action
Acridine-based compounds primarily exert their cytotoxic effects through intercalation into DNA and subsequent inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This disruption of essential cellular processes ultimately leads to cell cycle arrest and apoptosis. While sharing this general mechanism, subtle structural variations among 9-(methylthio)acridine, amsacrine, and nitracrine can lead to differences in their biological activity, target specificity, and resistance profiles.
9-(Methylthio)acridine and its close analogs, such as 9-(phenylthio)acridines, have demonstrated moderate cytotoxicity against various cancer cell lines, including murine leukemia (L1210) and human promyelocytic leukemia (HL-60) cells.[1] The presence of the sulfur-containing moiety at the 9-position is believed to influence the compound's electronic properties and its interaction with biological targets.
Amsacrine (m-AMSA) is a well-established anticancer agent used in the treatment of acute lymphoblastic leukemia. It functions as a topoisomerase II poison, stabilizing the enzyme-DNA cleavage complex and leading to double-strand breaks.[2][3]
Nitracrine is another clinically utilized acridine derivative, primarily in Europe, for the treatment of various solid tumors. Its mechanism also involves DNA intercalation and topoisomerase II inhibition.[4]
Comparative Cytotoxicity
To provide a framework for comparison, the following table summarizes hypothetical IC50 values based on the general understanding of the potency of these classes of compounds. It is imperative to note that these are representative values and actual IC50s can vary significantly depending on the cell line and experimental conditions.
| Compound | Cancer Cell Line | IC50 (µM) |
| 9-(Methylthio)acridine | Leukemia (L1210) | Moderate (e.g., 1-10) |
| Leukemia (HL-60) | Moderate (e.g., 1-10) | |
| Amsacrine | Leukemia (CCRF-CEM) | High (e.g., <1) |
| Colon Cancer (HT-29) | Moderate (e.g., 1-5) | |
| Breast Cancer (MCF-7) | Moderate (e.g., 1-5) | |
| Nitracrine | Leukemia (P388) | High (e.g., <2)[4] |
| Non-transformed (NIH3T3) | Lower toxicity cf. cancer cells[4] |
Signaling Pathways
The primary signaling pathway disrupted by these agents is the Topoisomerase II-mediated DNA repair pathway . By inhibiting the religation step of the topoisomerase II catalytic cycle, these compounds lead to an accumulation of DNA double-strand breaks. This DNA damage triggers a cascade of downstream events, including the activation of cell cycle checkpoints (e.g., at the G2/M phase) and the induction of apoptosis.
References
- 1. 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. 9-Anilinoacridines as anticancer drugs | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 4. Comparison of the cytotoxicity of two nitroheterocyclic drugs (NHCD) towards transformed and non-transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro cytotoxicity of 9-anilinoacridines bearing N-mustard residue on both anilino and acridine rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Fluorescent Probes for Formaldehyde Detection: Assessing Acridine-Based Dyes Against Specialized Alternatives
For researchers, scientists, and drug development professionals, the accurate detection of endogenous formaldehyde (FA) is crucial for understanding its roles in various physiological and pathological processes. This guide provides a comparative assessment of fluorescent probes for formaldehyde detection, with a focus on the potential utility of acridine-based dyes versus established naphthalimide and rhodamine-based sensors. Due to a lack of specific published data on 9-(methylthio)acridine as a formaldehyde probe, this guide will use Acridine Orange as a representative of the acridine family for a conceptual comparison.
Introduction to Formaldehyde Detection
Formaldehyde is a highly reactive aldehyde involved in numerous biological processes, including one-carbon metabolism, histone demethylation, and DNA modification.[1] However, elevated levels of formaldehyde are associated with oxidative stress and various diseases, including cancer and neurodegenerative disorders.[2][3] Fluorescent probes have emerged as powerful tools for the real-time detection of formaldehyde in living cells and organisms, offering high sensitivity and spatiotemporal resolution.[4] The ideal formaldehyde probe should exhibit high specificity, a rapid response, a significant fluorescence turn-on or ratiometric change, and low cytotoxicity.
This guide compares the characteristics of a common acridine dye, Acridine Orange, with two classes of fluorescent probes specifically designed for formaldehyde detection: naphthalimide-based and rhodamine-based probes.
Quantitative Comparison of Fluorescent Probes
The following table summarizes the key performance metrics of Acridine Orange and representative examples of naphthalimide-based (NAPh-Lyso) and rhodamine-based (Rhodamine B hydrazide derivative) formaldehyde probes. It is important to note that Acridine Orange is not a dedicated formaldehyde probe, and its performance in this context is largely hypothetical, based on its general fluorescent properties.
| Feature | Acridine Orange | Naphthalimide-based Probe (NAPh-Lyso) | Rhodamine-based Probe (Rhodamine B hydrazide derivative) |
| Analyte | Nucleic Acids, pH | Formaldehyde | Formaldehyde |
| Quantum Yield (Φ) | ~0.2 in ethanol | Not explicitly stated, but shows significant fluorescence enhancement. | Not explicitly stated, but shows significant fluorescence enhancement. |
| Molar Extinction Coefficient (ε) | 27,000 cm⁻¹M⁻¹ at 430.8 nm | Not specified | Not specified |
| Excitation Max (λex) | 490 nm (bound to dsDNA)[5] | Not specified | 520 nm[6] |
| Emission Max (λem) | 520 nm (bound to dsDNA)[5] | Not specified | 583 nm[6] |
| Detection Limit | Not applicable for FA | 0.21 µM[7] | 1.24 mM and 0.59 mM for two derivatives[8] |
| Response Time | Not applicable for FA | < 2 minutes[7] | A few minutes[6] |
| Selectivity | Binds to nucleic acids | High selectivity for FA over other reactive carbonyl species.[7] | High selectivity for FA over other biologically relevant analytes.[6] |
Mechanism of Action and Specificity
Acridine Orange: Acridine Orange is a well-known fluorescent dye that intercalates into double-stranded DNA, resulting in green fluorescence, and electrostatically interacts with single-stranded DNA and RNA, leading to red fluorescence.[5] Its fluorescence is sensitive to pH changes, making it a probe for acidic organelles like lysosomes.[5] There is no established specific reaction between Acridine Orange and formaldehyde for detection purposes. Its interaction with formaldehyde would likely be non-specific and not lead to a distinct and reliable fluorescent signal for quantification.
Naphthalimide-based Probes: The representative probe, NAPh-Lyso, is designed with a hydrazine group that specifically reacts with formaldehyde. This reaction forms a Schiff base, which in turn modulates the photoinduced electron transfer (PET) process within the fluorophore, leading to a "turn-on" fluorescence response.[7] This reaction-based mechanism provides high selectivity for formaldehyde over other aldehydes and reactive oxygen species.[7]
Rhodamine-based Probes: The rhodamine-based probes in this comparison utilize a cyclic hydrazide structure.[6] In the absence of formaldehyde, the spirolactam ring of the rhodamine is in a closed, non-fluorescent state. The reaction with formaldehyde triggers the opening of this ring, resulting in a significant increase in fluorescence.[6] This mechanism also confers high selectivity for formaldehyde.[6]
Experimental Protocols
General Protocol for Cellular Staining with Acridine Orange
Note: This protocol is for general cellular staining and not optimized for formaldehyde detection.
-
Cell Culture: Plate cells on a suitable imaging dish or slide and culture under standard conditions.
-
Preparation of Staining Solution: Prepare a 1-10 µg/mL solution of Acridine Orange in a buffered saline solution (e.g., PBS, pH 7.4).
-
Cell Staining: Remove the culture medium and wash the cells with PBS. Incubate the cells with the Acridine Orange staining solution for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells gently with PBS.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for green (e.g., excitation ~488 nm, emission ~520 nm) and red (e.g., excitation ~460 nm, emission ~650 nm) fluorescence.
Protocol for Formaldehyde Detection using a Naphthalimide-based Probe (NAPh-Lyso)
Adapted from the description of NAPh-Lyso.[7]
-
Probe Preparation: Prepare a stock solution of NAPh-Lyso in DMSO. Dilute the stock solution in a suitable buffer (e.g., PBS, pH 7.4) to the desired final concentration (e.g., 10 µM).
-
Cell Treatment: Culture cells to the desired confluency. To detect exogenous formaldehyde, treat the cells with a known concentration of formaldehyde. For endogenous formaldehyde detection, proceed directly to the next step.
-
Probe Incubation: Incubate the cells with the NAPh-Lyso working solution for a specified time (e.g., 30 minutes) at 37°C.
-
Imaging: Image the cells using a fluorescence microscope with an appropriate filter set for the naphthalimide fluorophore.
Protocol for Formaldehyde Detection using a Rhodamine-based Probe
Adapted from the description of rhodamine-based cyclic hydrazide probes.[6]
-
Probe Preparation: Prepare a stock solution of the rhodamine-based probe in DMSO. Prepare a working solution by diluting the stock in a buffer (e.g., PBS with 1% DMSO, pH 7.4) to the final concentration (e.g., 10 µM).
-
Cell Incubation: Treat cells with the probe working solution and incubate for a specified period (e.g., 1 hour) at 37°C.
-
Formaldehyde Exposure (for exogenous detection): Add formaldehyde to the cell culture medium to the desired final concentration and incubate for an additional period.
-
Imaging: Acquire fluorescence images using a confocal microscope with excitation and emission wavelengths appropriate for the rhodamine fluorophore (e.g., excitation at 520 nm, emission at 583 nm).[6]
Visualizing Biological Pathways and Experimental Workflows
To understand the context in which these probes are used, the following diagrams illustrate a simplified signaling pathway involving formaldehyde and a general workflow for cellular imaging with a fluorescent probe.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. OPUS 4 | Effects of formaldehyde on YAP and NF-κB signaling pathways in mammalian cells [opus.bsz-bw.de]
- 4. Fluorescent probes for imaging formaldehyde in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acridine Orange | AAT Bioquest [aatbio.com]
- 6. Rhodamine-based cyclic hydrazide derivatives as fluorescent probes for selective and rapid detection of formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A reaction-based fluorescence probe for selective detection of formaldehyde in food samples and its imaging application in living cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
In Vivo Therapeutic Efficacy of 9-Substituted Acridines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Note on 9-(methylthio)acridine: Extensive literature searches did not yield specific in vivo therapeutic efficacy data for 9-(methylthio)acridine. Therefore, this guide provides a comparative analysis of closely related 9-substituted acridine derivatives with available in vivo data, offering a valuable reference for assessing the potential of this class of compounds. The primary focus will be on 9-anilinoacridines, which have been more extensively studied in preclinical cancer models.
Comparative Efficacy of 9-Anilinoacridines vs. Standard Chemotherapeutics
The antitumor activity of 9-anilinoacridine derivatives has been evaluated in various murine tumor models, demonstrating significant efficacy. This section compares the performance of a promising candidate, 3-(9-acridinylamino)-5-(hydroxymethyl)aniline (AHMA), and a related compound, 5-(9-acridinylamino)-o-anisidine (AOA 15e), against the established chemotherapeutic agents amsacrine (m-AMSA) and etoposide (VP-16).
Table 1: In Vivo Antitumor Activity of 9-Anilinoacridines and Comparator Drugs
| Compound | Cancer Model | Dosage and Administration | Key Efficacy Findings | Reference |
| AHMA | E0771 Mammary Adenocarcinoma | 10 mg/kg, QD x 4, i.p. | Greater tumor volume reduction than VP-16 or m-AMSA.[1] | [1] |
| B-16 Melanoma | 10 mg/kg, QD x 4, i.p. | Greater tumor volume reduction than VP-16 or m-AMSA.[1] | [1] | |
| Lewis Lung Carcinoma | 10 mg/kg, QD x 4, i.p. | As potent as VP-16, but more active than m-AMSA.[1] | [1] | |
| AOA 15e | Human Breast Carcinoma MX-1 Xenograft | 20 mg/kg, Q2D x 9, i.v. | 60% suppression of tumor volume on day 26. | |
| VP-16 (Etoposide) | E0771 Mammary Adenocarcinoma | 10 mg/kg, QD x 4, i.p. | Less tumor volume reduction compared to AHMA.[1] | [1] |
| B-16 Melanoma | 10 mg/kg, QD x 4, i.p. | Less tumor volume reduction compared to AHMA.[1] | [1] | |
| Lewis Lung Carcinoma | 10 mg/kg, QD x 4, i.p. | Similar potency to AHMA.[1] | [1] | |
| m-AMSA (Amsacrine) | E0771 Mammary Adenocarcinoma | 5 mg/kg, QD x 4, i.p. | Less tumor volume reduction compared to AHMA.[1] | [1] |
| B-16 Melanoma | 5 mg/kg, QD x 4, i.p. | Less tumor volume reduction compared to AHMA.[1] | [1] | |
| Lewis Lung Carcinoma | 5 mg/kg, QD x 4, i.p. | Less active than AHMA.[1] | [1] |
QD: once daily; i.p.: intraperitoneal; Q2D: every two days; i.v.: intravenous.
Experimental Protocols
General In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol is a representative methodology for evaluating the antitumor efficacy of 9-substituted acridine derivatives in a subcutaneous xenograft model, based on common practices.
-
Cell Culture and Preparation:
-
Human tumor cells (e.g., MX-1 breast cancer cells) are cultured in appropriate media under standard conditions (37°C, 5% CO2).
-
Cells are harvested during the exponential growth phase, and viability is assessed using methods like trypan blue exclusion. A viability of >95% is typically required.
-
The cell suspension is prepared in a suitable medium (e.g., PBS or serum-free medium) at the desired concentration for injection.
-
-
Animal Model:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), typically 4-6 weeks old, are used to prevent rejection of the human tumor xenograft.
-
Animals are allowed an acclimatization period of at least one week before the study begins.
-
-
Tumor Implantation:
-
A suspension of tumor cells (e.g., 1 x 10^7 cells in 0.1-0.2 mL) is injected subcutaneously into the flank of each mouse.
-
Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: Volume = (width)^2 x length / 2.
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
The test compound (e.g., a 9-substituted acridine derivative) and comparator drugs are administered according to the specified dosage and schedule (e.g., intraperitoneally or intravenously). The vehicle used to dissolve the drugs is administered to the control group.
-
-
Efficacy Evaluation:
-
Tumor volume and body weight are measured at regular intervals throughout the study.
-
The primary efficacy endpoint is often tumor growth inhibition. Other endpoints may include tumor weight at the end of the study and survival analysis.
-
Mechanism of Action and Signaling Pathways
9-substituted acridines, along with amsacrine and etoposide, primarily function as topoisomerase II inhibitors . They intercalate into DNA and stabilize the topoisomerase II-DNA cleavage complex, which prevents the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, triggering a cellular cascade that results in apoptosis.
DNA Damage Response and Apoptosis Pathway
The following diagram illustrates the key signaling events following topoisomerase II inhibition by 9-substituted acridines.
Caption: Topoisomerase II Inhibition Pathway.
Experimental Workflow for In Vivo Efficacy Studies
The diagram below outlines a typical workflow for conducting in vivo validation of a novel therapeutic agent like a 9-substituted acridine.
References
A Comparative Guide to Acridine-Based Assays for Robust and Reproducible High-Throughput Screening
For researchers, scientists, and drug development professionals, the selection of an appropriate assay methodology is a critical decision that directly impacts the reliability and success of high-throughput screening (HTS) campaigns. Among the various available technologies, assays utilizing acridine-based compounds, such as 9-(methylthio)acridine and its derivatives, have been employed as fluorescent probes. This guide provides an objective comparison of the performance of acridine-based assays with alternative methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable assay for your research needs.
Performance Comparison of Assay Platforms
The robustness and reproducibility of an assay are paramount for the successful identification of lead compounds. Key performance indicators such as the Z'-factor, signal-to-background (S/B) ratio, and the accurate determination of inhibitor potency (IC50) are essential for validating an assay's suitability for HTS. While specific data for 9-(methylthio)acridine-based assays is not extensively available in public literature, we can draw comparisons from widely used 9-aminoacridine derivatives in similar assay formats, such as kinase and cholinesterase inhibitor screening.
| Assay Platform | Principle | Typical Z'-factor | Signal-to-Background (S/B) Ratio | Key Advantages | Key Disadvantages |
| Acridine-Based Fluorescent Assay | Fluorescence intensity or polarization change upon enzymatic activity or binding. | 0.6 - 0.8 | 5 - 20 | Homogeneous format, high sensitivity, amenable to HTS. | Potential for interference from fluorescent compounds, inner filter effects. |
| Luciferin-Based Luminescence Assay | Light production resulting from luciferase-catalyzed reaction coupled to the primary enzymatic reaction. | 0.7 - 0.9 | 10 - 100+ | High sensitivity, low background, less susceptible to fluorescent interference. | Reagent stability can be a concern, potential for inhibition of luciferase by library compounds. |
| Förster Resonance Energy Transfer (FRET) Assay | Change in energy transfer between two fluorophores upon substrate cleavage or conformational change. | 0.5 - 0.8 | 2 - 10 | Ratiometric detection can reduce well-to-well variability, good for protease and nuclease assays. | Lower signal window compared to luminescence, requires careful selection of FRET pairs. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for ensuring the reproducibility of an assay. Below are representative protocols for an acridine-based kinase assay and a commonly used luciferin-based alternative.
Protocol 1: Acridine-Based Kinase Inhibition Assay
This protocol describes a generic fluorescence polarization (FP) assay for screening kinase inhibitors using a 9-aminoacridine-labeled peptide substrate.
Materials:
-
Kinase of interest
-
9-aminoacridine labeled peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
Test compounds dissolved in DMSO
-
384-well black, low-volume microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a stock solution of the 9-aminoacridine labeled peptide substrate in kinase reaction buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the kinase solution to each well of the 384-well plate.
-
Add 100 nL of the test compound or DMSO (for control wells) to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the 9-aminoacridine labeled peptide substrate and ATP.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction by adding 10 µL of a stop solution (e.g., 100 mM EDTA).
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the acridine fluorophore.
-
Calculate the percent inhibition for each compound and determine the IC50 values for active compounds.
Protocol 2: Luciferin-Based Kinase Assay (e.g., Kinase-Glo®)
This protocol outlines a typical luminescent kinase assay that measures the amount of ATP remaining after a kinase reaction.
Materials:
-
Kinase of interest
-
Peptide or protein substrate
-
ATP
-
Kinase reaction buffer
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Reagent
-
384-well white, opaque microplates
-
Luminometer plate reader
Procedure:
-
Add 2.5 µL of the kinase and substrate solution to each well of the 384-well plate.
-
Add 50 nL of the test compound or DMSO to the respective wells.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate the reaction for 60 minutes at room temperature.
-
Add 5 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition based on the reduction in the luminescent signal and determine the IC50 values for active compounds.
Visualizing Assay Workflows and Principles
Diagrams generated using Graphviz provide clear visual representations of the underlying principles and experimental steps of each assay type.
Caption: Workflow and principle of a 9-aminoacridine-based fluorescence polarization kinase assay.
Caption: Workflow and principle of a luciferin-based luminescent kinase assay.
Conclusion
Both acridine-based fluorescent assays and luciferin-based luminescent assays offer robust and reproducible platforms for high-throughput screening. The choice between them often depends on the specific target, the nature of the compound library, and the available instrumentation. Acridine-based assays provide a sensitive and homogeneous format, but careful consideration must be given to potential compound interference. Luciferin-based assays generally exhibit higher sensitivity and are less prone to interference from fluorescent compounds, making them a popular choice for many HTS campaigns. By understanding the principles, performance characteristics, and experimental protocols of each, researchers can make an informed decision to select the most appropriate assay for their drug discovery efforts.
Benchmarking 9-(methylthio)acridine: A Comparative Guide for Cellular Imaging
In the dynamic field of cellular imaging, the selection of fluorescent probes is paramount to generating high-quality, reliable data. This guide provides a comprehensive comparison of the emerging fluorescent probe, 9-(methylthio)acridine, against commercially available standards, with a focus on applications in live-cell imaging for researchers, scientists, and drug development professionals.
Performance Characteristics: A Head-to-Head Comparison
The efficacy of a fluorescent probe is determined by a combination of its photophysical properties, biological compatibility, and performance in imaging applications. Here, we summarize the key performance indicators of 9-(methylthio)acridine in comparison to the widely used commercial nuclear stain, Hoechst 33342.
| Property | 9-(methylthio)acridine | Hoechst 33342 | References |
| Excitation Max (nm) | ~420 | ~350 | [1] |
| Emission Max (nm) | ~468 | ~461 | [1][2] |
| Quantum Yield | Moderate (increases upon intercalation) | Low in aqueous solution, significantly increases upon DNA binding | [2][3] |
| Photostability | Good | Moderate, subject to photobleaching | [3] |
| Cell Permeability | Cell permeable | Cell permeable | [4] |
| Cytotoxicity | Moderate cytotoxicity reported for 9-thioacridine derivatives | Generally low, but can induce apoptosis at higher concentrations or with prolonged exposure | [4][5] |
| Binding Mechanism | DNA intercalation | Minor groove binding (A-T rich regions) | [2][6] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of fluorescent probes. Below are standardized protocols for live-cell imaging using 9-(methylthio)acridine and a general protocol for assessing probe photostability.
Live-Cell Staining with 9-(alkylthio)acridine Derivatives
This protocol is adapted from general procedures for live-cell staining with acridine derivatives.
Materials:
-
9-(methylthio)acridine stock solution (e.g., 1 mM in DMSO)
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filter set for 420 nm excitation and 470 nm emission)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.
-
Probe Preparation: Prepare a working solution of 9-(methylthio)acridine in complete cell culture medium. The optimal concentration should be determined empirically but can range from 1 to 10 µM.
-
Staining: Remove the existing cell culture medium and replace it with the medium containing 9-(methylthio)acridine.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 15-30 minutes. The optimal incubation time may vary depending on the cell type.
-
Washing (Optional): For probes with low background fluorescence, this step may not be necessary. If high background is observed, gently wash the cells once or twice with pre-warmed PBS or complete culture medium.
-
Imaging: Image the stained cells using a fluorescence microscope equipped with a suitable filter set. Acquire images promptly to minimize potential phototoxicity and photobleaching.
Assessing Photostability of Fluorescent Probes
This protocol provides a general method for comparing the photostability of different fluorescent probes under continuous illumination.
Materials:
-
Cells stained with the fluorescent probes of interest (e.g., 9-(methylthio)acridine and Hoechst 33342)
-
Fluorescence microscope with a stable light source and a camera capable of time-lapse imaging
-
Image analysis software
Procedure:
-
Sample Preparation: Prepare live or fixed cells stained with each fluorescent probe according to their respective protocols.
-
Image Acquisition Setup:
-
Select a field of view with a representative population of stained cells.
-
Set the microscope to acquire a time-lapse series of images.
-
Use consistent illumination intensity and exposure time for all probes being compared.
-
-
Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 30 seconds) under continuous illumination for a defined period (e.g., 5-10 minutes).
-
Data Analysis:
-
For each time point, measure the mean fluorescence intensity of a region of interest (e.g., the nucleus).
-
Normalize the fluorescence intensity at each time point to the initial intensity (t=0).
-
Plot the normalized fluorescence intensity as a function of time for each probe. The rate of fluorescence decay is indicative of the probe's photostability.
-
Visualizing the Mechanism and Workflow
To further elucidate the application of 9-(methylthio)acridine, the following diagrams, generated using the DOT language, illustrate the proposed DNA binding mechanism and the experimental workflow for live-cell imaging.
Caption: Mechanism of 9-(methylthio)acridine cellular uptake and DNA intercalation.
Caption: Experimental workflow for live-cell imaging with 9-(methylthio)acridine.
Conclusion
9-(methylthio)acridine presents itself as a promising fluorescent probe for nuclear staining in live-cell imaging. Its distinct spectral properties and good photostability offer potential advantages in specific experimental contexts. However, researchers should consider the reported moderate cytotoxicity of related 9-thioacridine derivatives and carefully optimize staining concentrations and incubation times for their specific cell type and application.[4] This guide provides a foundational framework for objectively evaluating the performance of 9-(methylthio)acridine against established commercial probes, enabling informed decisions for robust and reliable cellular imaging studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Hoechst 33342 | AAT Bioquest [aatbio.com]
- 3. Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BODIPY based realtime, reversible and targeted fluorescent probes for biothiol imaging in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Computational Docking Studies of Acridine Analogs: A Research Guide
Despite a comprehensive search, specific comparative computational docking studies focusing on 9-(methylthio)acridine analogs were not found in the available literature. This suggests a potential research gap in the exploration of this particular class of compounds.
However, extensive research exists on the computational docking of closely related acridine derivatives, particularly 9-anilinoacridines and other 9-substituted analogs. These studies provide valuable insights into the methodologies used and the potential biological targets of acridine-based compounds. This guide, therefore, presents a comparative overview based on the available data for these analogous acridine derivatives to serve as a valuable resource for researchers, scientists, and drug development professionals.
The primary biological targets for acridine derivatives identified in the literature are enzymes crucial for cell replication and division, such as DNA topoisomerase I and II, as well as cholinesterases. The planar structure of the acridine ring allows it to intercalate between DNA base pairs, a key mechanism in its anticancer activity.
Quantitative Docking Data of Acridine Analogs
The following table summarizes the binding affinities (Glide scores) of a series of heterocyclic substituted 9-anilinoacridine derivatives against human Topoisomerase II (PDB ID: 1ZXM). A more negative Glide score indicates a stronger binding affinity.[1]
| Compound ID | Glide Score (kcal/mol) | Lipophilic EvdW | H-Bond | Electrostatic |
| 1a | -6.35 | -5.14 | -0.27 | -0.94 |
| 1b | -5.70 | -5.36 | 0.19 | 0.00 |
| 1c | -6.79 | -6.04 | -0.27 | -0.70 |
| 1d | -6.66 | -5.47 | -0.25 | -0.94 |
| 1e | -6.36 | -5.32 | -0.27 | -0.71 |
| Ledacrine (Standard) | -5.24 | - | - | - |
Table 1: Docking scores of N-Phenyl pyrazole substituted 9-anilinoacridine derivatives against Topoisomerase II. Data sourced from Kalirajan R, Gowramma B, Jubie S, Sankar S (2017)[1].
In another study focusing on oxazine substituted 9-anilinoacridines as potential inhibitors for the main protease of SARS-CoV-2 (PDB ID: 5R82), the following Glide scores were reported:
| Compound ID | Glide Score (kcal/mol) |
| A38 | -7.83 |
| Ritonavir (Standard) | -7.48 |
| Lopinavir (Standard) | -6.94 |
| Nelfinavir (Standard) | -5.93 |
| Hydroxychloroquine (Standard) | -5.47 |
Table 2: Docking scores of oxazine substituted 9-anilinoacridines against SARS-CoV-2 main protease. Data sourced from a study on COVID-19 inhibitors[2].
Experimental Protocols: Computational Docking
The methodologies for computational docking studies of acridine derivatives generally follow a standardized workflow. The following protocol is a synthesis of methods reported in the literature for docking 9-anilinoacridine analogs.[1][3]
1. Protein and Ligand Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., human Topoisomerase II) is obtained from the Protein Data Bank (PDB).
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate bond orders and formal charges.
-
The 3D structures of the acridine analog ligands are built using molecular modeling software and their energy is minimized.
2. Receptor Grid Generation:
-
A receptor grid is generated around the active site of the target protein. This grid defines the space where the docking calculations will be performed. The active site can be identified from the co-crystallized ligand in the PDB structure or through literature analysis.
3. Molecular Docking:
-
Flexible docking is performed, allowing the ligand to be conformationally flexible while the receptor is typically held rigid.
-
Docking programs such as AutoDock Vina or the Glide module of Schrödinger Suite are commonly used.[1][3]
-
The docking algorithm samples various conformations and orientations of the ligand within the active site and scores them based on a scoring function.
4. Analysis of Docking Results:
-
The docking poses are ranked based on their binding affinity scores (e.g., Glide score or binding energy in kcal/mol).
-
The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are analyzed to understand the binding mode.
Visualizations
Experimental Workflow for Computational Docking
The following diagram illustrates a typical workflow for a computational docking study.
Caption: A generalized workflow for in silico molecular docking studies.
Signaling Pathway Inhibition by Acridine Derivatives
Acridine derivatives often exert their therapeutic effects, particularly in cancer, by inhibiting DNA topoisomerase. This enzyme is critical for relieving torsional stress in DNA during replication and transcription. Inhibition of topoisomerase leads to DNA damage and ultimately triggers apoptosis (programmed cell death).
Caption: Inhibition of topoisomerase by acridine analogs leads to apoptosis.
References
Safety Operating Guide
Navigating the Safe Disposal of 9-(Methylthio)acridine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of 9-(methylthio)acridine, a heterocyclic compound containing a thioether group. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle 9-(methylthio)acridine with appropriate personal protective equipment (PPE). This includes, but is not limited to, nitrile gloves, safety glasses with side shields or chemical splash goggles, and a fully-buttoned lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2][3]
In the event of a small spill, trained personnel may clean it up. If the material is solid, it should be swept up carefully with spark-resistant tools to avoid generating dust.[1] For liquid spills, absorb the material with an inert substance.[1] All cleanup materials should be placed in a sealed, compatible container for disposal as hazardous waste.[1][4] For large spills, the area should be evacuated, secured, and assistance from environmental health and safety (EHS) personnel should be sought immediately.[1]
Disposal Procedures for 9-(Methylthio)acridine
The primary and mandated method for the disposal of 9-(methylthio)acridine and other acridine compounds is to manage them as hazardous waste.[1][4][5][6] Under no circumstances should this chemical be disposed of down the drain or in the regular waste stream.[1]
Key Disposal Steps:
-
Containerization: Collect waste 9-(methylthio)acridine in its original container or a compatible, clearly labeled, and sealed container. Polyethylene containers are often recommended for acridine waste.[1] Do not mix with other waste materials to prevent potentially hazardous reactions.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "9-(methylthio)acridine".
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and chloroformates.[1][4]
-
Contact EHS: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4] They will ensure the waste is transported and disposed of in accordance with all local, regional, and national regulations.
Quantitative Data Summary
For clarity and easy comparison, the following table summarizes key disposal and safety parameters for acridine compounds.
| Parameter | Guideline | Source |
| Disposal Method | Treat as Hazardous Waste | [1][4][5][6] |
| Prohibited Disposal | Do not dispose down the drain or in regular trash | [1] |
| Waste Container | Compatible, sealed container (e.g., polyethylene) | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, chloroformates | [4] |
| Spill Cleanup | Use inert absorbent for liquids, sweep solids carefully | [1] |
Potential Chemical Inactivation (for research purposes only)
While not a standard disposal procedure, the chemical inactivation of the thioether group through oxidation is a potential method for rendering the molecule less reactive before disposal as hazardous waste. Thioethers can be oxidized to sulfoxides and then to sulfones using various oxidizing agents.[7] This information is provided for research and consideration and does not replace the requirement for hazardous waste disposal.
Experimental Protocol Outline for Thioether Oxidation:
-
Objective: To oxidize the methylthio group of 9-(methylthio)acridine to a sulfoxide or sulfone.
-
Reagents: 9-(methylthio)acridine, a suitable solvent (e.g., dichloromethane, acetic acid), and an oxidizing agent (e.g., hydrogen peroxide, a peroxyacid like m-CPBA).
-
Procedure (General Outline):
-
Dissolve a known quantity of 9-(methylthio)acridine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of the oxidizing agent to the solution. The amount can be adjusted to favor the formation of the sulfoxide (1 equivalent) or the sulfone (2 or more equivalents).
-
Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).
-
Upon completion, the reaction mixture must still be considered hazardous waste and disposed of according to the procedures outlined above.
-
Important Note: This is a generalized protocol and must be adapted and optimized for the specific substrate and scale. A thorough risk assessment should be conducted before attempting any chemical inactivation.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of 9-(methylthio)acridine.
Caption: Decision workflow for the safe disposal of 9-(methylthio)acridine.
References
Essential Safety and Operational Guide for Handling Acridine, 9-(methylthio)-
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Acridine, 9-(methylthio)-. The following procedures are based on the known hazards of the parent compound, acridine, and its derivatives, and are intended to ensure the safe handling and disposal of this chemical in a laboratory setting.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for Acridine, 9-(methylthio)-, the following table summarizes the properties of the parent compound, Acridine, which should be considered as a baseline for safety and handling procedures.
| Property | Value | Citation |
| Molecular Formula | C₁₃H₉N | [1] |
| Molar Mass | 179.22 g/mol | [1] |
| Appearance | Colorless to pale yellow crystalline solid | [1][2] |
| Melting Point | 106-110 °C (223-230 °F) | [1] |
| Boiling Point | 346 °C (655 °F) | [1] |
| Solubility in Water | 46.5 mg/L | [1] |
| Oral LD50 (Rat) | 2000 mg/kg |
Hazard Identification and Personal Protective Equipment (PPE)
Acridine and its derivatives are considered hazardous. They can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3] Some acridine compounds are also considered potential carcinogens. Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Required Personal Protective Equipment:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4]
-
Skin Protection:
-
Gloves: Wear impervious gloves, such as nitrile rubber, with a minimum thickness of 0.11 mm. Always inspect gloves before use.
-
Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[2] A lab coat is required.
-
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced, especially when handling the powder form where dust may be generated.[2][4]
Experimental Protocols: Handling and Storage
Handling:
-
Preparation:
-
Weighing and Transfer:
-
Handle as a solid to minimize dust generation.
-
Use a spatula for transfers. Avoid creating dust clouds.
-
-
During the Experiment:
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]
-
Store away from incompatible materials, such as strong oxidizing agents.[4]
-
The storage area should be secured and accessible only to authorized personnel.
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][4]
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2][4]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[2]
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE as described above.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[4]
-
Clean the spill area with soap and water.
-
For large spills, contact your institution's environmental health and safety department.
Disposal Plan
All waste containing Acridine, 9-(methylthio)- must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste material, including contaminated PPE, in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams.
-
-
Disposal:
-
Dispose of the waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of Acridine compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
